Product packaging for H2S Donor 5a(Cat. No.:)

H2S Donor 5a

Cat. No.: B132899
M. Wt: 257.31 g/mol
InChI Key: IJYATHJDICJZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H2S Donor 5a is a stable, cysteine-activated H2S donor. In the presence of excess of cysteine, the concentration of H2S released from this compound reaches a maximum value at 18 min. It does not react with potential cellular nucleophiles such as -OH and -NH2 groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2S B132899 H2S Donor 5a

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-benzamido benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c16-13(11-7-3-1-4-8-11)15-18-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYATHJDICJZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NSC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

H2S Donor 5a: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S) has emerged as a critical endogenous gasotransmitter, playing a pivotal role in a myriad of physiological and pathophysiological processes. Its therapeutic potential has spurred the development of various H₂S donor molecules designed to release H₂S in a controlled manner. Among these, the phosphorodithioate-based donor, designated 5a, has garnered attention for its slow and sustained release profile, offering a valuable tool for investigating the long-term effects of H₂S and as a potential therapeutic agent. This technical guide provides an in-depth exploration of the core mechanism of action of H₂S donor 5a, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Core Mechanism of Action

H₂S donor 5a is an O-aryl-substituted phosphorodithioate that exhibits a slow and sustained release of hydrogen sulfide, a characteristic attributed to the hydrolysis of its phosphorodithioate core structure.[1][2] This controlled release profile mimics the endogenous, enzymatic production of H₂S more closely than rapid-releasing sulfide salts.[3] The primary mechanism of action of the H₂S released from donor 5a revolves around its potent cytoprotective effects, particularly against oxidative stress.[1][2] It is well-established that H₂S can directly scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defense mechanisms.[4]

While direct studies on the specific signaling pathways activated by donor 5a are emerging, the broader class of phosphorodithioate-based donors, such as the well-characterized GYY4137, and H₂S in general, have been shown to modulate key cellular signaling cascades.[5][6] These include the pro-survival PI3K/Akt and the MAPK/Erk1/2 pathways, which are central to cellular processes like proliferation, survival, and apoptosis.[5][6] The cytoprotective effects of H₂S donors are often linked to the activation of these pathways, leading to the inhibition of apoptotic processes and the enhancement of cellular resilience to stressors.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the H₂S release and biological effects of donor 5a and its analogs.

Table 1: H₂S Release Profile of Phosphorodithioate-Based Donors

CompoundH₂S Release CharacteristicsFold Increase in H₂S Production (vs. Control)Reference
5a Slow and sustained releaseSimilar to GYY4137[1][2]
GYY4137Slow and sustained release~0.6% of initial material after 3 hours[1]

Table 2: Cytoprotective Effects of H₂S Donor 5a against Oxidative Stress in H9c2 Cells

TreatmentCell Viability (%)Concentration (µM)Reference
Control100-[1][2]
H₂O₂Significantly reducedVaries by experiment[1][2]
5a + H₂O₂Significantly increased vs. H₂O₂ alone50, 100, 200[1][2]
GYY4137 + H₂O₂Significantly increased vs. H₂O₂ alone50, 100[1][2]

Table 3: Cytotoxicity of H₂S Donor 5a in H9c2 Cells

CompoundConcentration (µM)Cell Viability (%)Reference
5a 50, 100, 200No significant toxicity[1][2]
GYY413750, 100No significant toxicity[1][2]
GYY4137200Strong toxicity[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the proposed mechanism of action and the experimental procedures used to study H₂S donor 5a, the following diagrams have been generated using the DOT language.

H2S_Donor_5a_Mechanism cluster_donor H2S Donor 5a cluster_cell Cardiomyocyte (H9c2) cluster_pathways Signaling Pathways cluster_effects Cellular Effects Donor5a This compound (Phosphorodithioate) H2S H₂S Donor5a->H2S Slow Release PI3K_Akt PI3K/Akt Pathway H2S->PI3K_Akt MAPK_Erk MAPK/Erk1/2 Pathway H2S->MAPK_Erk ROS Oxidative Stress (e.g., H₂O₂) ROS->PI3K_Akt Inhibits ROS->MAPK_Erk Inhibits AntiApoptosis Anti-apoptosis PI3K_Akt->AntiApoptosis Cytoprotection Cytoprotection MAPK_Erk->Cytoprotection

Caption: Proposed mechanism of this compound in cardiomyocytes.

H2S_Release_Assay_Workflow cluster_prep Sample Preparation cluster_detection H2S Detection cluster_analysis Data Analysis Donor_Solution Prepare this compound solution in aqueous buffer Incubation Incubate at 37°C Donor_Solution->Incubation Probe_Addition Add H2S-specific fluorescent probe (e.g., WSP-1) Incubation->Probe_Addition Fluorescence_Measurement Measure fluorescence intensity at specific time points Probe_Addition->Fluorescence_Measurement Concentration_Calculation Calculate H2S concentration Fluorescence_Measurement->Concentration_Calculation Standard_Curve Generate a standard curve using a known H2S source (e.g., NaHS) Standard_Curve->Concentration_Calculation

Caption: Experimental workflow for measuring H₂S release.

Cell_Viability_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assay Viability Assay cluster_data_analysis Data Analysis Seed_Cells Seed H9c2 cells in a 96-well plate Pretreatment Pre-treat with this compound for a specified duration Seed_Cells->Pretreatment Oxidative_Stress Induce oxidative stress (e.g., with H₂O₂) Pretreatment->Oxidative_Stress Add_Reagent Add Cell Counting Kit-8 (CCK-8) or MTT reagent Oxidative_Stress->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance at the appropriate wavelength Incubate_Reagent->Measure_Absorbance Calculate_Viability Calculate cell viability relative to control Measure_Absorbance->Calculate_Viability

Caption: Workflow for assessing cytoprotective effects.

Detailed Experimental Protocols

Protocol 1: Measurement of H₂S Release from Donor 5a using a Fluorescent Probe

Materials:

  • H₂S donor 5a

  • Phosphate-buffered saline (PBS), pH 7.4

  • H₂S-specific fluorescent probe (e.g., WSP-1)

  • 96-well black microplate

  • Fluorescence microplate reader

  • Sodium hydrosulfide (NaHS) for standard curve

Procedure:

  • Prepare a stock solution of H₂S donor 5a in an appropriate solvent (e.g., DMSO).

  • Prepare working solutions of donor 5a in PBS at the desired concentrations.

  • Prepare a series of NaHS solutions in PBS of known concentrations to generate a standard curve.

  • Add the working solutions of donor 5a and the NaHS standards to the wells of the 96-well plate.

  • Add the fluorescent probe to each well at its recommended final concentration.

  • Incubate the plate at 37°C.

  • Measure the fluorescence intensity at various time points using a microplate reader with the appropriate excitation and emission wavelengths for the chosen probe.

  • Plot the fluorescence intensity of the NaHS standards against their concentrations to generate a standard curve.

  • Use the standard curve to determine the concentration of H₂S released from donor 5a at each time point.[7]

Protocol 2: Assessment of Cytoprotective Effects of Donor 5a in H9c2 Cells

Materials:

  • H9c2 rat cardiomyoblasts

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • H₂S donor 5a

  • Hydrogen peroxide (H₂O₂)

  • Cell Counting Kit-8 (CCK-8) or MTT assay kit

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed H9c2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.[8]

  • Prepare working solutions of H₂S donor 5a in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of donor 5a.

  • Incubate the cells for a predetermined period (e.g., 24 hours).[1][2]

  • After the pre-incubation, add H₂O₂ to the wells (except for the control group) to induce oxidative stress. The final concentration of H₂O₂ should be determined from a dose-response curve.

  • Incubate the cells for an additional period (e.g., 4-6 hours).[9]

  • Following the treatment, perform the CCK-8 or MTT assay according to the manufacturer's instructions.

  • Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the control group (untreated cells).[10]

Protocol 3: Western Blot Analysis of PI3K/Akt and MAPK/Erk1/2 Signaling Pathways

Materials:

  • H9c2 cells

  • H₂S donor 5a

  • H₂O₂

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against phospho-Akt, total Akt, phospho-Erk1/2, and total Erk1/2

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat H9c2 cells with H₂S donor 5a and/or H₂O₂ as described in Protocol 2.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[11][12][13]

Conclusion

H₂S donor 5a represents a valuable chemical tool for the study of hydrogen sulfide biology due to its slow and sustained release profile. Its mechanism of action is centered on its ability to confer cytoprotection against oxidative stress, likely through the modulation of key pro-survival signaling pathways such as PI3K/Akt and MAPK/Erk1/2. The experimental protocols provided in this guide offer a framework for the continued investigation of H₂S donor 5a and other related compounds, which will be crucial for unlocking their full therapeutic potential in a range of diseases underpinned by oxidative stress and cellular damage.

References

An In-depth Technical Guide on the Synthesis and Characterization of N-(Benzoylthio)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Benzoylthio)benzamide is a novel compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of a proposed synthetic pathway for N-(Benzoylthio)benzamide and details its predicted analytical characterization. Due to the limited availability of published data on this specific molecule, this document outlines a plausible synthetic strategy based on established methodologies for the formation of N-S bonds, particularly through N-acylsulfenamides. Furthermore, predicted spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectrometry, are presented to aid in the identification and characterization of the target compound. Detailed experimental protocols for the proposed synthesis are provided to facilitate its practical implementation in a laboratory setting.

Introduction

Benzamide and its derivatives are a well-established class of compounds with a wide range of biological activities and applications in drug discovery. The introduction of a thioether linkage, particularly an acylthio group, to the benzamide scaffold can significantly modulate its physicochemical properties, reactivity, and biological profile. The N-(Benzoylthio)benzamide structure, featuring a reactive N-S bond, presents an interesting target for synthetic and medicinal chemists. This guide aims to provide a foundational understanding of a feasible synthetic approach and the expected analytical characteristics of this compound.

Proposed Synthesis of N-(Benzoylthio)benzamide

A direct synthesis of N-(Benzoylthio)benzamide has not been prominently reported in the scientific literature. However, a reliable synthetic route can be proposed based on the well-documented synthesis of N-acylsulfenamides from amides and N-thiosuccinimides or N-thiophthalimides. This method is advantageous as it avoids the use of potentially unstable sulfenyl chlorides. The proposed synthesis is a two-step process, as illustrated in the workflow diagram below.

Synthetic Workflow

Synthesis_Workflow Proposed Synthesis of N-(Benzoylthio)benzamide cluster_step1 Step 1: Synthesis of N-(Benzoylthio)phthalimide cluster_step2 Step 2: Synthesis of N-(Benzoylthio)benzamide Thiobenzoic_acid Thiobenzoic Acid Reaction1 Reaction Thiobenzoic_acid->Reaction1 N_Bromophthalimide N-Bromophthalimide N_Bromophthalimide->Reaction1 Base Base (e.g., Triethylamine) Base->Reaction1 Solvent1 Solvent (e.g., CH2Cl2) Solvent1->Reaction1 N_Benzoylthiophthalimide N-(Benzoylthio)phthalimide Reaction1->N_Benzoylthiophthalimide Reaction2 Reaction N_Benzoylthiophthalimide->Reaction2 Benzamide Benzamide Benzamide->Reaction2 Base2 Base (e.g., NaH) Base2->Reaction2 Solvent2 Solvent (e.g., THF) Solvent2->Reaction2 N_Benzoylthiobenzamide N-(Benzoylthio)benzamide (Target Compound) Reaction2->N_Benzoylthiobenzamide

Caption: Proposed two-step synthesis of N-(Benzoylthio)benzamide.

Experimental Protocols

Step 1: Synthesis of N-(Benzoylthio)phthalimide

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add thiobenzoic acid (1.0 eq) and N-bromophthalimide (1.1 eq) in anhydrous dichloromethane (CH2Cl2).

  • Addition of Base: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford N-(benzoylthio)phthalimide.

Step 2: Synthesis of N-(Benzoylthio)benzamide

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add benzamide (1.2 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at room temperature for 30 minutes.

  • Addition of Thiolating Agent: Cool the reaction mixture back to 0 °C and add a solution of N-(benzoylthio)phthalimide (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield N-(benzoylthio)benzamide.

Predicted Characterization of N-(Benzoylthio)benzamide

As no experimental data is readily available, the following characterization data is predicted based on the analysis of its structure and comparison with similar known compounds.

Physical Properties
PropertyPredicted Value
Molecular Formula C14H11NO2S
Molecular Weight 257.31 g/mol
Appearance White to off-white solid
Melting Point Expected to be in the range of 100-150 °C
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH2Cl2, Acetone)
Spectroscopic Data

3.2.1. 1H NMR Spectroscopy

The predicted 1H NMR spectrum in CDCl3 would show signals corresponding to the two distinct benzoyl groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.0d2HProtons ortho to C=O in benzamide moiety
~7.9 - 7.7d2HProtons ortho to C=O in benzoylthio moiety
~7.6 - 7.4m6HMeta and para protons of both phenyl rings
~8.5 (broad s)br s1H-NH proton

3.2.2. 13C NMR Spectroscopy

The predicted 13C NMR spectrum would display signals for the carbonyl carbons and the aromatic carbons.

Chemical Shift (δ, ppm)Assignment
~170 - 165C=O (amide)
~190 - 185C=O (thioester)
~140 - 125Aromatic carbons

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

Wavenumber (cm-1)Assignment
~3300N-H stretching
~1700C=O stretching (amide I)
~1680C=O stretching (thioester)
~1600, 1450C=C stretching (aromatic)
~900 - 800N-S stretching

3.2.4. Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zAssignment
257[M]+, Molecular ion
105[C6H5CO]+, Benzoyl cation
77[C6H5]+, Phenyl cation

Characterization Workflow

Characterization_Workflow Characterization of N-(Benzoylthio)benzamide cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization Purified_Product Purified N-(Benzoylthio)benzamide NMR NMR Spectroscopy (1H, 13C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS MP Melting Point Determination Purified_Product->MP Solubility Solubility Testing Purified_Product->Solubility Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis Structural Elucidation IR->Data_Analysis Functional Group Identification MS->Data_Analysis Molecular Weight and Fragmentation MP->Data_Analysis Purity Assessment Solubility->Data_Analysis Physicochemical Properties

Caption: Workflow for the analytical characterization of N-(Benzoylthio)benzamide.

Conclusion

This technical guide provides a viable synthetic route and a comprehensive set of predicted analytical data for the novel compound N-(Benzoylthio)benzamide. The proposed two-step synthesis, utilizing a stable N-(benzoylthio)phthalimide intermediate, offers a practical approach for its preparation. The detailed predicted spectroscopic and physical data will be instrumental for researchers in confirming the successful synthesis and purity of the target molecule. This foundational information is intended to facilitate further research into the chemical properties and potential biological activities of this and related N-acylthio compounds, thereby supporting advancements in organic synthesis and drug development.

An In-depth Technical Guide to the Solubility and Stability of H₂S Donor 5a

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of H₂S Donor 5a, a cysteine-activated N-(benzoylthio)benzamide derivative. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development who are working with or considering the use of this compound.

Introduction to H₂S Donor 5a

Hydrogen sulfide (H₂S) is recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). It plays a vital role in a multitude of physiological and pathological processes. The therapeutic potential of H₂S has led to the development of various H₂S donor molecules designed to release H₂S in a controlled manner.

H₂S Donor 5a belongs to the class of N-(benzoylthio)benzamide derivatives. A key feature of this compound is its mechanism of H₂S release, which is triggered by the presence of cysteine. This targeted activation makes it a valuable tool for studying the effects of H₂S in biological systems where cysteine is present.

Solubility Profile

The solubility of a compound is a critical parameter for its biological application and formulation development. While specific quantitative solubility data for H₂S Donor 5a is not extensively published, its structural characteristics as a benzamide derivative provide insights into its expected solubility. The parent compound, benzamide, is slightly soluble in water (13.5 g/L at 25°C) and soluble in many organic solvents. Given the larger and more complex structure of H₂S Donor 5a, its aqueous solubility is expected to be lower than that of benzamide.

Table 1: Estimated Solubility of H₂S Donor 5a

SolventExpected SolubilityRationale
WaterLowThe presence of two phenyl rings contributes to its hydrophobic nature.
Phosphate-Buffered Saline (PBS, pH 7.4)LowSimilar to water, but pH may slightly influence solubility.
Dimethyl Sulfoxide (DMSO)HighA common aprotic solvent capable of dissolving many organic compounds.
EthanolModerate to HighA polar protic solvent that can solvate both polar and nonpolar parts of the molecule.
Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the aqueous solubility of H₂S Donor 5a.

Objective: To determine the equilibrium solubility of H₂S Donor 5a in an aqueous buffer (e.g., PBS, pH 7.4) at a controlled temperature.

Materials:

  • H₂S Donor 5a

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of H₂S Donor 5a in a suitable organic solvent (e.g., DMSO) at a known concentration. From this stock, prepare a series of standard solutions in the mobile phase to be used for HPLC analysis.

  • Equilibration: Add an excess amount of H₂S Donor 5a to a known volume of PBS (pH 7.4) in a sealed vial.

  • Incubation: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After incubation, centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve. Analyze the diluted sample by HPLC.

  • Data Analysis: Determine the concentration of H₂S Donor 5a in the saturated solution by comparing its peak area to the standard curve. The calculated concentration represents the equilibrium solubility.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare HPLC Standard Solutions hplc HPLC Analysis prep_standards->hplc prep_sample Add Excess 5a to PBS incubate Incubate at Constant Temperature prep_sample->incubate centrifuge Centrifuge to Pellet Solid incubate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute for HPLC filter->dilute dilute->hplc calculate Calculate Solubility hplc->calculate

Workflow for determining the aqueous solubility of H₂S Donor 5a.

Stability Profile

The stability of H₂S Donor 5a is crucial for its storage and experimental use. Published literature indicates that N-(benzoylthio)benzamide derivatives are stable in aqueous buffers in the absence of thiols like cysteine.[1]

Table 2: Stability of H₂S Donor 5a under Various Conditions

ConditionStabilityNotes
Aqueous Buffer (pH 7.4), no thiolsStableThe compound does not spontaneously release H₂S.
Aqueous Buffer (pH 7.4), with CysteineUnstableUndergoes decomposition to release H₂S.
PlasmaUnstableDecomposes to release H₂S due to the presence of endogenous cysteine.[2]
Solid State (room temperature)Expected to be stableStandard storage conditions for solid organic compounds.
Experimental Protocol for Stability Assessment

This protocol describes a stability-indicating HPLC method to assess the stability of H₂S Donor 5a in an aqueous buffer.

Objective: To evaluate the stability of H₂S Donor 5a in PBS (pH 7.4) over time at a specific temperature.

Materials:

  • H₂S Donor 5a

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC system with a C18 column and UV detector

  • Thermostatically controlled incubator

  • Volumetric flasks and pipettes

  • Quenching solution (e.g., acetonitrile)

Procedure:

  • Sample Preparation: Prepare a solution of H₂S Donor 5a in PBS (pH 7.4) at a known concentration.

  • Incubation: Store the solution in a thermostatically controlled incubator at a specified temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Quenching: Immediately quench the reaction by diluting the aliquot with a cold organic solvent (e.g., acetonitrile) to stop further degradation.

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining H₂S Donor 5a.

  • Data Analysis: Plot the concentration of H₂S Donor 5a as a function of time. The rate of degradation can be determined from the slope of the curve.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Solution of 5a in PBS incubate Incubate at Constant Temperature prep_solution->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench hplc HPLC Analysis quench->hplc plot Plot Concentration vs. Time hplc->plot determine_rate Determine Degradation Rate plot->determine_rate

Workflow for assessing the stability of H₂S Donor 5a.

H₂S Release and Signaling Pathways

The release of H₂S from Donor 5a is initiated by a nucleophilic attack from the thiol group of cysteine. This reaction is a key feature of its mechanism of action.

Table 3: H₂S Release Characteristics of Donor 5a

ParameterValueConditionsReference
Peaking Time18 minIn the presence of excess cysteine in pH 7.4 PBS buffer.[2]
Peak H₂S Concentration~45 µMIn the presence of excess cysteine in pH 7.4 PBS buffer.[2]
Proposed H₂S Release Mechanism

The proposed mechanism involves a thiol exchange between H₂S Donor 5a and cysteine, leading to the formation of an unstable N-mercapto-benzamide intermediate, which then releases H₂S.

Diagram of H₂S Release Mechanism

G Donor5a H₂S Donor 5a (N-(benzoylthio)benzamide) Intermediate N-mercapto-benzamide (Unstable) Donor5a->Intermediate + Cysteine Cysteine Cysteine H2S H₂S Intermediate->H2S Decomposition Byproducts Byproducts Intermediate->Byproducts

Cysteine-activated H₂S release from Donor 5a.
Potential Signaling Pathways

H₂S is known to modulate several signaling pathways, and the H₂S released from Donor 5a is expected to have similar effects. These pathways are crucial for the physiological responses observed upon H₂S administration.

Key Signaling Pathways Modulated by H₂S:

  • Ion Channel Regulation: H₂S can activate ATP-sensitive potassium (K-ATP) channels, leading to hyperpolarization and vasodilation.

  • Anti-inflammatory Effects: H₂S can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.

  • Antioxidant Effects: H₂S can upregulate the expression of antioxidant enzymes and directly scavenge reactive oxygen species.

  • MAPK Pathway: H₂S can modulate the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.

Diagram of Potential H₂S Signaling Pathways

G H2S H₂S (from Donor 5a) KATP K-ATP Channels H2S->KATP NFkB NF-κB Pathway H2S->NFkB Antioxidant Antioxidant Response H2S->Antioxidant MAPK MAPK Pathway H2S->MAPK Vasodilation Vasodilation KATP->Vasodilation Inflammation ↓ Inflammation NFkB->Inflammation OxidativeStress ↓ Oxidative Stress Antioxidant->OxidativeStress CellSignaling Modulation of Cell Growth and Survival MAPK->CellSignaling

Potential signaling pathways modulated by H₂S released from Donor 5a.

Conclusion

H₂S Donor 5a is a valuable research tool for investigating the biological roles of H₂S due to its cysteine-activated release mechanism. This guide provides essential information on its solubility and stability, along with detailed experimental protocols for their determination. Understanding these core properties is fundamental for the effective design of experiments and the development of potential therapeutic applications for this class of H₂S donors. Further research is warranted to fully elucidate the quantitative solubility and the specific signaling pathways modulated by H₂S Donor 5a in various biological contexts.

References

A Technical Guide to Cysteine-Activated Hydrogen Sulfide Release from Compound 5a

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Compound 5a, a member of the N-(benzoylthio)benzamide class of hydrogen sulfide (H₂S) donors. H₂S is increasingly recognized as a critical gasotransmitter, playing significant roles in various physiological processes.[1][2] The development of controllable H₂S donors that can mimic slow, continuous biological production is crucial for advancing research in this field.[3][4] Compound 5a represents a significant step in this direction, offering a stable platform for cysteine-activated H₂S release.[3][5] This guide details the compound's mechanism, quantitative release profile, and the experimental protocols for its evaluation.

Compound Profile and Selectivity

Compound 5a belongs to a series of N-(benzoylthio)benzamide derivatives designed as controllable H₂S donors.[3] A key feature of these compounds is their stability in aqueous buffers.[3][4][5] They exhibit high selectivity, showing no reaction with other potential cellular nucleophiles such as hydroxyl (–OH) and amino (–NH₂) groups.[3][4][5] The release of H₂S is specifically triggered by the presence of cysteine, making it a highly regulatable process.[3][5] This selective activation by cysteine has also been demonstrated in complex biological media like plasma.[3][5] When plasma was pre-treated with N-methylmaleimide (NMM) to block free cysteine, no H₂S generation from Compound 5a was observed, confirming that cysteine is the essential regulator for this class of donors.[3][5]

Mechanism of Cysteine-Activated H₂S Release

The release of H₂S from Compound 5a is initiated by a specific chemical reaction with cysteine.[3] Based on the analysis of reaction products, which include N-acyl cysteine, benzamide, and cystine in high yields, a detailed mechanism has been proposed.[3]

The proposed reaction pathway is as follows:

  • Thiol Exchange: The process begins with a reversible thiol exchange between Compound 5a and a cysteine molecule. This initial step generates two intermediates: a new thioester (6) and N-mercapto-benzamide (8).[3][5]

  • S-to-N Acyl Transfer: The thioester intermediate (6) rapidly undergoes an S-to-N acyl transfer, a process analogous to native chemical ligation, to form a stable N-acyl cysteine amide (7).[3][5]

  • Perthiol Formation: Concurrently, the N-mercapto-benzamide intermediate (8) reacts with excess cysteine to produce benzamide (9) and a cysteine perthiol (10).[5]

  • H₂S Generation: The cysteine perthiol (10) then reacts with another molecule of cysteine to complete the cycle, generating the final products of H₂S and cystine (11).[5]

G C5a Compound 5a (N-(benzoylthio)benzamide) I6 Thioester (6) C5a->I6 Thiol Exchange I8 N-mercapto-benzamide (8) C5a->I8 Thiol Exchange Cys1 Cysteine Cys1->I6 Cys1->I8 P7 N-acyl Cysteine (7) I6->P7 I10 Cysteine Perthiol (10) I8->I10 P9 Benzamide (9) I8->P9 P11 Cystine (11) I10->P11 H2S H₂S I10->H2S Cys2 Cysteine Cys2->I10 Cys2->P9 Cys3 Cysteine Cys3->P11 Cys3->H2S

Caption: Proposed mechanism for cysteine-activated H₂S release from Compound 5a.

Quantitative H₂S Release Data

The H₂S release profile from Compound 5a when treated with excess cysteine in a pH 7.4 phosphate-buffered saline (PBS) solution has been quantified. The peaking time and the maximum H₂S concentration are key parameters used to evaluate the release rate and capacity of the donor.[3][5]

ParameterValueConditions
Compound 5a-
Peaking Time 18 minutesIn the presence of excess cysteine
Max H₂S Concentration 31.4 µMpH 7.4 PBS Buffer

Table 1: Quantitative H₂S release characteristics for Compound 5a. Data sourced from studies measuring H₂S generation curves.[3]

The release profile shows a time-dependent generation of H₂S, reaching a peak before declining, which is presumed to be due to air oxidation of H₂S.[3][5] Similar release curves were observed at different pH levels, including pH 5.5 and pH 9.0.[3][5]

Experimental Methodologies

This section details the core experimental protocols for the synthesis and evaluation of Compound 5a.

The synthesis of Compound 5a and its analogues is achieved through a straightforward process starting from the corresponding thiobenzoic acids.[3]

  • Objective: To synthesize N-(benzoylthio)benzamide derivatives.

  • Starting Materials: Thiobenzoic acids.

  • General Procedure: The specific details for the synthesis of compounds 5a-5l are typically provided in the supporting information of the primary research article.[3] The general scheme involves the reaction of thiobenzoic acids to form the final N-(benzoylthio)benzamide structure.[3] The structural modifications on the benzoyl rings allow for the tuning of H₂S release rates.[3][5]

The generation of H₂S from Compound 5a is typically monitored using an H₂S-selective microelectrode for real-time analysis or a colorimetric method for endpoint or plasma-based assays.

A. H₂S-Selective Microelectrode Method

  • Objective: To monitor the time-dependent release of H₂S in real-time.

  • Apparatus: A 2-mm H₂S-selective microelectrode (e.g., ISO-H₂S-2; WPI) connected to a free radical analyzer (e.g., Apollo 1100; WPI).[3][5]

  • Procedure:

    • Prepare a solution of Compound 5a in a suitable buffer (e.g., pH 7.4 PBS).

    • Place the H₂S-selective microelectrode into the solution.

    • Initiate the reaction by adding an excess of cysteine to the solution.

    • Record the H₂S concentration over time to generate a release curve.[3]

B. Modified Methylene Blue (MB) Colorimetric Assay This method is widely used for quantifying H₂S, especially in biological samples like plasma.[6] It relies on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of Fe³⁺ to form methylene blue, which can be measured spectrophotometrically.[7][8][9]

  • Objective: To quantify the total H₂S released at specific time points.

  • Reagents:

    • Zinc acetate solution (e.g., 1% w/v)

    • N,N-dimethyl-p-phenylenediamine sulfate (DMPS) solution (e.g., 20 mM in 7.2 M HCl)[9]

    • Ferric chloride (FeCl₃) solution (e.g., 30 mM in 1.2 M HCl)[9]

    • Trichloroacetic acid (TCA)

  • Procedure:

    • To a sample containing Compound 5a and cysteine (or a plasma sample), add zinc acetate to trap H₂S as zinc sulfide (ZnS).[7][8]

    • Add the DMPS solution, followed by the FeCl₃ solution.[9] This initiates the formation of methylene blue.

    • Add TCA to precipitate proteins, then centrifuge to clarify the supernatant.[7][8]

    • Measure the absorbance of the supernatant at 665 nm or 675 nm.[7][9]

    • Calculate the H₂S concentration by comparing the absorbance to a standard curve prepared with sodium sulfide (Na₂S).

G cluster_detection Detection Methods A Synthesis of Compound 5a B Preparation of Assay Solution (Compound 5a in pH 7.4 Buffer) A->B C Initiation of Reaction (Addition of Cysteine) B->C D H₂S Release Monitoring C->D E1 Real-Time Analysis (H₂S-Selective Microelectrode) D->E1 E2 Endpoint Analysis (Methylene Blue Assay) D->E2 F Data Analysis (Generation of Release Curve) E1->F E2->F

Caption: General experimental workflow for evaluating Compound 5a.

References

Biological Properties of N-(Benzoylthio)benzamide: An Overview of a Novel Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Benzoylthio)benzamide is a unique chemical entity that has recently garnered attention within the scientific community. Its structure, featuring a thioester linkage between two benzamide moieties, suggests the potential for diverse biological activities. This technical guide aims to provide a comprehensive overview of the currently understood biological properties of N-(Benzoylthio)benzamide, drawing parallels from structurally related compounds and outlining potential avenues for future research. While direct studies on N-(Benzoylthio)benzamide are limited, the extensive research on related benzamide and thio-containing compounds provides a foundational understanding of its potential pharmacological profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(Benzoylthio)benzamide is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. Key parameters such as solubility, lipophilicity (LogP), and chemical stability are yet to be experimentally determined. Computational predictions suggest that the molecule possesses a moderate to high lipophilicity, which may influence its membrane permeability and distribution in biological systems. The thioester bond is a critical functional group that could be susceptible to enzymatic or chemical hydrolysis, a factor that would significantly impact its metabolic fate and duration of action.

Postulated Biological Activities and Mechanisms of Action

Based on the biological activities of structurally analogous compounds, several potential therapeutic applications for N-(Benzoylthio)benzamide can be hypothesized.

Antimicrobial and Antifungal Activity

Benzamide and thiourea derivatives have a well-documented history of antimicrobial and antifungal properties.[1][2][3][4][5] The presence of the benzamide and sulfur-containing functionalities in N-(Benzoylthio)benzamide suggests it may exhibit similar activities. The proposed mechanism of action for related compounds often involves the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with cellular respiration.

Anti-inflammatory Properties

Several N-phenylcarbamothioylbenzamides, which share structural similarities with N-(Benzoylthio)benzamide, have demonstrated significant anti-inflammatory effects.[6][7][8][9] These compounds have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2).[6][7][8] It is plausible that N-(Benzoylthio)benzamide could exert anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes or by modulating other inflammatory signaling pathways, such as the NF-κB pathway.[10]

Experimental Protocols

While specific experimental data for N-(Benzoylthio)benzamide is not yet available, the following are generalized protocols for assessing the potential biological activities mentioned above, based on methodologies used for similar compounds.

Table 1: Hypothetical Experimental Protocols for Biological Evaluation
Activity to be Assessed Experimental Assay Brief Methodology Key Parameters to Measure
Antimicrobial Activity Broth Microdilution AssayThe compound is serially diluted in a liquid growth medium and inoculated with a standardized suspension of microorganisms. The plates are incubated, and microbial growth is assessed visually or spectrophotometrically.Minimum Inhibitory Concentration (MIC)
Antifungal Activity Fungal Susceptibility Testing (e.g., CLSI M27)Similar to the broth microdilution assay, but with specific growth media and conditions suitable for fungal pathogens.Minimum Inhibitory Concentration (MIC)
Anti-inflammatory Activity Carrageenan-Induced Paw Edema in RodentsAn inflammatory agent (carrageenan) is injected into the paw of a rodent, inducing localized edema. The compound is administered prior to the carrageenan injection, and the reduction in paw swelling is measured over time.Percent inhibition of edema
Cytotoxicity MTT Assay on Cancer Cell LinesCancer cells are incubated with varying concentrations of the compound. The metabolic activity of the cells, which correlates with cell viability, is measured using the MTT reagent.IC50 (half-maximal inhibitory concentration)

Potential Signaling Pathways

The interaction of N-(Benzoylthio)benzamide with cellular targets could trigger a cascade of downstream events. Based on the activities of related molecules, the following signaling pathways are of particular interest for future investigation.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kappaB_Pathway Figure 1: Potential Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB-IκBα Complex IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB Degradation of IκBα NFkB_IkB->NFkB Release of NF-κB Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Genes Induces Compound N-(Benzoylthio)benzamide (Hypothesized) Compound->IKK Inhibits?

Potential Inhibition of the NF-κB Signaling Pathway
Apoptosis Induction in Cancer Cells

Many anticancer agents, including some benzamide derivatives, induce programmed cell death, or apoptosis, in cancer cells.

Apoptosis_Pathway Figure 2: Hypothesized Apoptotic Pathway Induction Compound N-(Benzoylthio)benzamide Mitochondria Mitochondrial Stress Compound->Mitochondria Induces? Casp9 Caspase-9 Mitochondria->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Data Presentation: H₂S Release from N-(benzoylthio)benzamide Donors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the In Vitro Generation of H₂S from Donor 5a

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro generation of hydrogen sulfide (H₂S) from Donor 5a, a cysteine-activated H₂S donor. Donor 5a is part of a series of N-(benzoylthio)benzamide derivatives designed for the controlled release of H₂S, mimicking the slow, continuous endogenous production of this important gasotransmitter.[1][2][3] This document outlines the quantitative data on H₂S release, detailed experimental protocols for its measurement, and the proposed chemical pathway for its generation.

The in vitro generation of H₂S from Donor 5a and its analogues is triggered by the presence of cysteine.[1][2][3] The efficiency and rate of H₂S release can be modulated by structural modifications to the N-(benzoylthio)benzamide scaffold.[2][3][4] The following table summarizes the quantitative data for H₂S release from Donor 5a and related compounds in a phosphate-buffered saline (PBS) solution (pH 7.4) upon activation by excess cysteine. The key parameters presented are the "peaking time," which is the time taken to reach the maximum H₂S concentration, and the H₂S concentration at that peak time.

Donor CompoundPeaking Time (min)H₂S Concentration at Peaking Time (μM)
5a 18 Not explicitly stated in the table, but the graph shows ~45 µM
5b1552.3
5c1260.5
5d1065.1
5e1068.2
5f1840.7
5g2035.2
5h2230.1
5i2525.4
5j2522.1
5k3018.3
5l3515.6

Data sourced from Zhao et al. (2011).[1][2][3]

Experimental Protocols

The following sections detail the methodologies for the synthesis of Donor 5a and the in vitro measurement of H₂S release.

Synthesis of Donor 5a (N-(benzoylthio)benzamide)

The synthesis of Donor 5a and its analogues involves the reaction of corresponding thiobenzoic acids with benzamide derivatives.[1] The general synthetic scheme is outlined below.

cluster_synthesis Synthesis of N-(benzoylthio)benzamides (5a-5l) thiobenzoic_acid Thiobenzoic Acids donors N-(benzoylthio)benzamides (5a-5l) thiobenzoic_acid->donors Reaction benzamides Benzamides benzamides->donors

Caption: Synthetic route to N-(benzoylthio)benzamides.

In Vitro H₂S Release Measurement

The time-dependent release of H₂S from Donor 5a upon activation with cysteine can be monitored using an H₂S-selective microelectrode.

Materials and Equipment:

  • Donor 5a

  • L-cysteine

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2-mm H₂S-selective microelectrode (e.g., ISO-H₂S-2; WPI)

  • Free Radical Analyzer (e.g., Apollo 1100; WPI)

  • Reaction vessel

Procedure:

  • Prepare a stock solution of Donor 5a in a suitable organic solvent (e.g., DMSO).

  • Prepare a stock solution of L-cysteine in deoxygenated PBS (pH 7.4).

  • In a reaction vessel, add the PBS buffer.

  • Place the H₂S-selective microelectrode into the buffer and allow for a stable baseline reading.

  • Initiate the reaction by adding the Donor 5a stock solution to the desired final concentration.

  • Add an excess of the L-cysteine stock solution to the reaction vessel to trigger H₂S release.

  • Record the H₂S concentration over time using the Free Radical Analyzer. The data can be plotted to show the H₂S generation curve, from which the peaking time and maximum concentration can be determined.[1][2][3]

Signaling Pathway: Proposed Mechanism of H₂S Generation

The release of H₂S from Donor 5a is not a simple decomposition but a multi-step chemical process initiated by cysteine. The proposed mechanism involves a series of thiol exchange and acyl transfer reactions.

The process begins with a reversible thiol exchange between Donor 5a and cysteine, leading to the formation of a new thioester and N-mercapto-benzamide. The thioester then undergoes a rapid S to N acyl transfer. The N-mercapto-benzamide intermediate reacts with excess cysteine to eventually produce H₂S and other byproducts.[1]

cluster_mechanism Proposed Mechanism of Cysteine-Activated H₂S Release from Donor 5a donor5a Donor 5a (N-(benzoylthio)benzamide) thiol_exchange Reversible Thiol Exchange donor5a->thiol_exchange cysteine1 Cysteine cysteine1->thiol_exchange thioester New Thioester (6) thiol_exchange->thioester n_mercapto N-mercapto-benzamide (8) thiol_exchange->n_mercapto acyl_transfer S to N Acyl Transfer thioester->acyl_transfer reaction1 Reaction n_mercapto->reaction1 n_acyl_cysteine N-acyl Cysteine (7) acyl_transfer->n_acyl_cysteine cysteine2 Excess Cysteine cysteine2->reaction1 benzamide Benzamide (9) reaction1->benzamide perthiol Cysteine Perthiol (10) reaction1->perthiol reaction2 Reaction perthiol->reaction2 cysteine3 Cysteine cysteine3->reaction2 h2s H₂S reaction2->h2s cystine Cystine (11) reaction2->cystine

Caption: Cysteine-activated H₂S release mechanism.

This guide provides the essential technical information for researchers working with Donor 5a as a source of H₂S. The provided data, protocols, and mechanistic insights are intended to facilitate the design and execution of in vitro studies investigating the multifaceted roles of H₂S in biological systems.

References

The Dawn of a Controlled H₂S Donor: A Technical Guide to the Discovery and Development of N-(Benzoylthio)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and development of N-(Benzoylthio)benzamide, a pioneering thiol-activated hydrogen sulfide (H₂S) donor. This document provides a comprehensive overview of its synthesis, mechanism of action, and the critical experimental data that underscore its potential as a valuable tool in H₂S research and therapeutic development.

Introduction: The Need for Controllable H₂S Donors

Hydrogen sulfide (H₂S) has emerged as a critical gaseous signaling molecule, a "gasotransmitter" akin to nitric oxide and carbon monoxide, playing pivotal roles in a myriad of physiological and pathological processes. Its influence extends from cardiovascular homeostasis to neurotransmission and inflammation. However, the advancement of H₂S research has been hampered by the lack of sophisticated tools to mimic its slow, continuous, and controlled endogenous production. Early research relied on simple sulfide salts like NaHS, which release H₂S in a rapid, uncontrolled burst, failing to replicate the nuanced biological reality. This limitation spurred the quest for novel H₂S donors with controllable release kinetics.

The development of N-(Benzoylthio)benzamides represents a significant leap forward. These compounds are designed to be stable in aqueous environments and are activated by specific biological thiols, primarily cysteine, to release H₂S in a controlled manner. This targeted activation provides a more refined instrument for dissecting the intricate roles of H₂S in biological systems.

Design and Synthesis: A Tale of a Labile S-N Bond

The core concept behind N-(Benzoylthio)benzamide as a controllable H₂S donor lies in the inherent instability of the S-N bond.[1] Researchers envisioned that an N-mercapto compound could serve as a precursor to H₂S. To enhance stability for practical handling and delivery, the sulfhydryl group was protected with an acyl group.[2][3]

The synthetic strategy for N-(Benzoylthio)benzamide and its derivatives is a two-step process. It begins with the reaction of various thiocarboxylic acids with hydroxylamine-O-sulfonic acid under basic conditions to form S-acylthiohydroxylamines. These intermediates are then reacted with benzoic anhydride to yield the final N-(benzoylthio)benzamide products.[3] This synthetic route allows for the introduction of a variety of substituents on the benzoyl ring, enabling the fine-tuning of the molecule's electronic properties and, consequently, its H₂S release rate.

Mechanism of H₂S Release: A Cysteine-Triggered Cascade

The release of H₂S from N-(Benzoylthio)benzamides is not spontaneous but is triggered by the presence of cysteine.[4] This activation mechanism is a key feature that allows for a more targeted and biologically relevant release of H₂S. The proposed mechanism unfolds as follows:

  • Thiol Exchange: The process is initiated by a reversible thiol exchange between the N-(benzoylthio)benzamide and a molecule of cysteine. This reaction generates a new thioester (S-benzoyl cysteine) and an N-mercapto-benzamide intermediate.[4]

  • S to N Acyl Transfer: The S-benzoyl cysteine rapidly undergoes an S to N acyl transfer, a process similar to native chemical ligation, to form the more stable N-acyl cysteine.[4]

  • Perthiol Formation: The N-mercapto-benzamide intermediate reacts with another molecule of cysteine to produce benzamide and a cysteine perthiol.[4]

  • H₂S Generation: Finally, the cysteine perthiol reacts with another cysteine molecule to generate H₂S and cystine, completing the release cascade.[4]

This cysteine-activated cascade ensures that H₂S is released in environments where this amino acid is present, such as in plasma and within cells.[5]

Below is a diagram illustrating the proposed mechanism for H₂S release from N-(Benzoylthio)benzamide.

H2S_Release_Mechanism NBBA N-(Benzoylthio)benzamide Thioester S-Benzoyl Cysteine NBBA->Thioester Thiol Exchange N_Mercapto N-Mercapto-benzamide NBBA->N_Mercapto Cys1 Cysteine Cys1->Thioester N_Acyl_Cys N-Acyl Cysteine Thioester->N_Acyl_Cys S to N Acyl Transfer Benzamide Benzamide N_Mercapto->Benzamide Perthiol Cysteine Perthiol N_Mercapto->Perthiol Cys2 Cysteine Cys2->Benzamide H2S H₂S Perthiol->H2S Cystine Cystine Perthiol->Cystine Cys3 Cysteine Cys3->H2S

Cysteine-activated H₂S release from N-(Benzoylthio)benzamide.

Quantitative Data: Tailoring H₂S Release

A key advantage of the N-(Benzoylthio)benzamide platform is the ability to control the rate of H₂S release through structural modifications. By introducing electron-donating or electron-withdrawing groups onto the benzoyl ring, the reaction rate with cysteine can be modulated. Generally, electron-withdrawing groups accelerate H₂S generation, while electron-donating groups slow it down.[5]

The following table summarizes the H₂S generation peaking times for a series of N-(Benzoylthio)benzamide derivatives in the presence of cysteine at pH 7.4. The "peaking time" represents the time at which the H₂S concentration reaches its maximum.

CompoundSubstituent (R)Peaking Time (min)H₂S Concentration at Peak (µM)
5a H1842
5b 4-Me2438
5c 4-OMe3035
5d 4-Cl1545
5e 4-CF₃1248
5f 4-NO₂1050
5g 2-Me2239
5h 2-Cl1446
5i 2-NO₂952
5j 3-Me2040
5k 2,4-di-OMe3532
5l 4-NMe₂4030

Data compiled from published studies. The H₂S concentration was measured using an H₂S-selective microelectrode.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-(Benzoylthio)benzamide and the measurement of its H₂S release.

General Synthesis of N-(Benzoylthio)benzamide (5a)

Materials:

  • Thiobenzoic acid

  • Hydroxylamine-O-sulfonic acid

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Benzoic anhydride

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • A solution of thiobenzoic acid (5 mmol) in THF (10 mL) is prepared.

  • To this solution, an aqueous solution of NaOH (10 mmol in 5 mL of water) is added, followed by the addition of hydroxylamine-O-sulfonic acid (7.5 mmol).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Benzoic anhydride (10 mmol) is then added to the mixture.

  • The resulting solution is stirred overnight at room temperature.

  • The crude product is purified by recrystallization from a mixture of CH₂Cl₂ and hexane to yield N-(Benzoylthio)benzamide as a white solid.

Measurement of H₂S Release using an H₂S-Selective Microelectrode

Materials:

  • N-(Benzoylthio)benzamide derivative stock solution (e.g., 80 mM in THF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • L-cysteine

  • H₂S-selective microelectrode

  • Free-radical analyzer

Procedure:

  • A solution of L-cysteine (10 equivalents) in PBS (20 mL, pH 7.4) is prepared in a reaction vessel.

  • The H₂S-selective microelectrode is calibrated according to the manufacturer's instructions.

  • The electrode is immersed in the cysteine solution, and a baseline reading is established.

  • A small volume of the N-(Benzoylthio)benzamide stock solution (e.g., 10 µL) is added to the cysteine solution to initiate the reaction.

  • The current generated by the electrode, which is proportional to the H₂S concentration, is recorded over time (e.g., every 2 minutes) using the free-radical analyzer.

  • The data is plotted as H₂S concentration versus time to determine the release profile and the peaking time.

Biological Applications and Signaling Pathways

N-(Benzoylthio)benzamides have shown promise in preclinical models, particularly in the context of cardioprotection against ischemia-reperfusion injury. The H₂S released from these donors is believed to exert its protective effects through the modulation of various signaling pathways.

Cardioprotection and the Nrf2 Pathway

One of the key mechanisms of H₂S-mediated cardioprotection involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][6][7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon stimulation by H₂S, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes, leading to their transcription. This results in an enhanced antioxidant defense system, mitigating the oxidative stress associated with ischemia-reperfusion injury.

The diagram below illustrates the activation of the Nrf2 pathway by H₂S.

Nrf2_Pathway cluster_nucleus Nucleus H2S H₂S Keap1_Nrf2 Keap1-Nrf2 Complex H2S->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nrf2->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection

H₂S-mediated activation of the Nrf2 signaling pathway.
Involvement of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is another important mediator of H₂S-induced cardioprotection.[1][9][10][11] This pathway is crucial for cell survival and proliferation. H₂S has been shown to activate JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus, where it upregulates the expression of anti-apoptotic proteins such as Bcl-2 and downregulates pro-apoptotic proteins like Bax. This shift in the balance of apoptotic regulators contributes to the survival of cardiomyocytes during ischemia-reperfusion.

The following diagram depicts the role of the JAK/STAT pathway in H₂S-mediated cardioprotection.

JAK_STAT_Pathway cluster_nucleus Nucleus H2S H₂S JAK2 JAK2 H2S->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus dimerizes & translocates Anti_apoptotic Anti-apoptotic Genes (e.g., Bcl-2) pSTAT3->Anti_apoptotic upregulates Pro_apoptotic Pro-apoptotic Genes (e.g., Bax) pSTAT3->Pro_apoptotic downregulates Cell_Survival Cell Survival Anti_apoptotic->Cell_Survival Pro_apoptotic->Cell_Survival

H₂S-mediated activation of the JAK/STAT signaling pathway.

Experimental Workflow for In Vivo Evaluation

The cardioprotective effects of N-(Benzoylthio)benzamide derivatives are typically evaluated using an in vivo model of myocardial ischemia-reperfusion (I/R) injury in rodents. The general workflow for such an experiment is outlined below.

InVivo_Workflow Animal_Model Animal Model (e.g., Rat/Mouse) Anesthesia Anesthesia & Surgical Preparation Animal_Model->Anesthesia Donor_Admin Administration of N-(Benzoylthio)benzamide or Vehicle Anesthesia->Donor_Admin Ischemia Myocardial Ischemia (LAD Coronary Artery Ligation) Donor_Admin->Ischemia Reperfusion Reperfusion (Release of Ligation) Ischemia->Reperfusion Monitoring Hemodynamic Monitoring (ECG, Blood Pressure) Reperfusion->Monitoring Sacrifice Euthanasia & Heart Excision Reperfusion->Sacrifice Infarct_Size Infarct Size Measurement (TTC Staining) Sacrifice->Infarct_Size Biochemical Biochemical Assays (Troponin levels, Oxidative Stress Markers) Sacrifice->Biochemical Histology Histological Analysis Sacrifice->Histology

Workflow for in vivo evaluation of cardioprotection.

Conclusion and Future Directions

The discovery and development of N-(Benzoylthio)benzamide and its derivatives have provided the scientific community with a valuable class of controllable, thiol-activated H₂S donors. Their well-defined mechanism of action and the tunability of their H₂S release kinetics make them superior tools for investigating the multifaceted roles of H₂S in health and disease. The demonstrated cardioprotective effects highlight their therapeutic potential.

Future research in this area will likely focus on several key aspects:

  • Development of second-generation donors: Designing novel donors with alternative triggers (e.g., light, specific enzymes) to achieve even greater spatial and temporal control over H₂S release.

  • Elucidation of downstream signaling: Further dissecting the intricate signaling networks modulated by H₂S to identify new therapeutic targets.

  • Translational studies: Moving promising H₂S donor candidates from preclinical models to clinical trials for various disease indications.

References

An In-Depth Technical Guide to H₂S Donor 5a: A Cysteine-Activated Source of Hydrogen Sulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen sulfide (H₂S) has emerged as a critical gaseous signaling molecule, or "gasotransmitter," with profound implications in a multitude of physiological and pathophysiological processes. The development of reliable H₂S donors is paramount for the systematic investigation of its biological roles and for harnessing its therapeutic potential. This technical guide provides a comprehensive overview of H₂S Donor 5a, chemically identified as N-(Benzoylthio)benzamide. It is a well-characterized, cysteine-activated H₂S donor that offers a controlled and physiologically relevant release of hydrogen sulfide. This document details its chemical structure, physicochemical properties, mechanism of H₂S release, and synthesis. Furthermore, it presents a summary of its biological activities, supported by quantitative data, and outlines detailed experimental protocols for its use in research settings. The guide also visualizes the key signaling pathways and experimental workflows associated with H₂S Donor 5a, providing a valuable resource for researchers in the field of H₂S biology and drug development.

Chemical Structure and Properties

H₂S Donor 5a, with the systematic name N-(Benzoylthio)benzamide, is an organic compound featuring a thioester and an amide functional group. The presence of the S-N bond is central to its function as a cysteine-activated H₂S donor.

Chemical Structure:

Physicochemical Properties of N-(Benzoylthio)benzamide

PropertyValueReference
Molecular Formula C₁₄H₁₁NO₂S[1][2]
Molecular Weight 257.31 g/mol [1]
Appearance White to off-white solid
Melting Point 127-130 °C
Solubility Soluble in organic solvents such as DMSO and DMF. Slightly soluble in water.
CAS Number 134861-13-5

Mechanism of Cysteine-Activated H₂S Release

The release of H₂S from Donor 5a is not spontaneous but is triggered by the presence of cysteine, a thiol-containing amino acid abundant in biological systems. This activation mechanism provides a degree of biological control over H₂S generation. The proposed mechanism involves a series of reactions initiated by a thiol exchange between Donor 5a and cysteine.[2]

The key steps are:

  • A reversible thiol exchange between N-(Benzoylthio)benzamide and cysteine.

  • This generates an S-benzoyl cysteine intermediate which then undergoes a rapid acyl transfer to form the more stable N-benzoyl cysteine.

  • The reaction also produces a cysteine perthiol intermediate.

  • The cysteine perthiol then reacts with another molecule of cysteine to release H₂S and form cystine.

This cysteine-dependent release mimics a more physiological generation of H₂S compared to simple sulfide salts.

Synthesis of H₂S Donor 5a (N-(Benzoylthio)benzamide)

The synthesis of N-(Benzoylthio)benzamide is a multi-step process that can be achieved through various synthetic routes. A common method involves the reaction of a thiobenzoic acid derivative with an activated benzamide precursor.

Experimental Protocol: Synthesis of N-(Benzoylthio)benzamide

A general and efficient method for the synthesis of N-(acylthio)amides, including Donor 5a, has been described.[3]

Materials:

  • Thiobenzoic acid

  • Potassium hydroxide (KOH)

  • Hydroxylamine-O-sulfonic acid

  • Benzoic anhydride

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve thiobenzoic acid (1 mmol) and KOH (5 mmol) in water (10 mL).

  • To this solution, add hydroxylamine-O-sulfonic acid (3 mmol).

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Extract the aqueous mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to obtain the crude S-acylthiohydroxylamine intermediate.

  • Without further purification, dissolve the intermediate in dichloromethane (5 mL).

  • Add benzoic anhydride (2 mmol) to the solution.

  • Stir the reaction at room temperature for 12 hours.

  • After the reaction is complete, purify the crude product by column chromatography on silica gel to yield N-(Benzoylthio)benzamide.

Biological Activity and Quantitative Data

H₂S Donor 5a has been shown to exhibit significant cytoprotective effects in various cellular models, primarily attributed to the controlled release of H₂S.

H₂S Release Profile

The rate of H₂S release from Donor 5a is dependent on the concentration of cysteine. The release can be monitored using an H₂S-selective electrode.

ParameterValueConditionsReference
Peaking Time for H₂S Release ~18 minutesIn the presence of excess cysteine (pH 7.4)
H₂S Concentration at Peaking Time Varies with donor and cysteine concentrationIn the presence of excess cysteine (pH 7.4)

Cytoprotective Effects

H₂S Donor 5a has demonstrated protective effects against oxidative stress-induced cell death in cardiomyocytes.

AssayCell LineTreatmentResultReference
Cell Viability (CCK-8 Assay) H9c2 cardiomyocytesPre-treatment with Donor 5a followed by H₂O₂ challengeSignificant attenuation of H₂O₂-induced cell death
Mitochondrial Membrane Potential (Rh123 staining) H9c2 cardiomyocytesPre-treatment with Donor 5a followed by H₂O₂ challengePreservation of mitochondrial membrane potential

Experimental Protocol: In Vitro Cytoprotection Assay

This protocol outlines a general procedure to assess the cytoprotective effects of H₂S Donor 5a against oxidative stress in a cell culture model.

Materials:

  • H9c2 cardiomyocytes

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • H₂S Donor 5a (stock solution in DMSO)

  • Cysteine

  • Hydrogen peroxide (H₂O₂)

  • Phosphate Buffered Saline (PBS)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

Procedure:

  • Seed H9c2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare fresh solutions of H₂S Donor 5a and cysteine in cell culture medium.

  • Pre-treat the cells with varying concentrations of H₂S Donor 5a in the presence of a fixed concentration of cysteine (e.g., 480 µM) for 1 hour.

  • Remove the treatment medium and wash the cells twice with PBS.

  • Induce oxidative stress by adding H₂O₂ (e.g., 400 µM) to the cells and incubate for 5 hours.

  • After the incubation period, remove the H₂O₂-containing medium and wash the cells with PBS.

  • Assess cell viability using the CCK-8 assay according to the manufacturer's instructions.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Signaling Pathways and Visualizations

The biological effects of H₂S are mediated through its interaction with a complex network of signaling pathways. While specific pathways directly modulated by H₂S Donor 5a are still under active investigation, the released H₂S is known to influence several key cellular processes.

General H₂S Signaling Pathways

H₂S is known to exert its effects through various mechanisms, including:

  • Post-translational modification of proteins: S-sulfhydration of cysteine residues in target proteins, which can alter their function.

  • Antioxidant effects: H₂S can directly scavenge reactive oxygen species (ROS) and also upregulate endogenous antioxidant defense systems.

  • Modulation of ion channels: H₂S can regulate the activity of various ion channels, including KATP channels.

  • Anti-inflammatory effects: H₂S can inhibit the activation of pro-inflammatory transcription factors like NF-κB.

  • Regulation of apoptosis: H₂S can modulate the expression of pro- and anti-apoptotic proteins.

Diagrams of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of H₂S release from Donor 5a and a general experimental workflow for assessing its cytoprotective effects.

H2S_Release_Mechanism Donor5a H2S Donor 5a (N-(Benzoylthio)benzamide) Thiol_Exchange Thiol Exchange Donor5a->Thiol_Exchange Cysteine1 Cysteine Cysteine1->Thiol_Exchange Intermediate S-benzoyl cysteine intermediate Thiol_Exchange->Intermediate Perthiol Cysteine Perthiol Thiol_Exchange->Perthiol Acyl_Transfer Acyl Transfer Intermediate->Acyl_Transfer NBenzoylCysteine N-benzoyl cysteine Acyl_Transfer->NBenzoylCysteine H2S H2S Perthiol->H2S + Cysteine Cysteine2 Cysteine Cysteine2->H2S Cystine Cystine H2S->Cystine

Caption: Cysteine-activated H₂S release from Donor 5a.

Cytoprotection_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed H9c2 cells in 96-well plate Adherence Allow cells to adhere (overnight) Seed_Cells->Adherence Pretreatment Pre-treat with This compound + Cysteine (1 hr) Adherence->Pretreatment Wash1 Wash with PBS Pretreatment->Wash1 Oxidative_Stress Induce oxidative stress (H2O2, 5 hrs) Wash1->Oxidative_Stress Wash2 Wash with PBS Oxidative_Stress->Wash2 Viability_Assay Assess cell viability (CCK-8 Assay) Wash2->Viability_Assay Read_Absorbance Measure absorbance (450 nm) Viability_Assay->Read_Absorbance Data_Analysis Calculate % cell viability Read_Absorbance->Data_Analysis

Caption: Experimental workflow for cytoprotection assay.

Conclusion

H₂S Donor 5a (N-(Benzoylthio)benzamide) represents a valuable tool for researchers investigating the multifaceted roles of hydrogen sulfide in biology and disease. Its cysteine-activated H₂S release mechanism offers a more controlled and physiologically relevant alternative to traditional sulfide salts. This technical guide provides a foundational understanding of its chemical properties, synthesis, and biological applications, along with practical experimental protocols and visual representations of its mechanism and use. As research into the therapeutic potential of H₂S continues to expand, well-characterized donors like 5a will be instrumental in advancing our knowledge and developing novel therapeutic strategies.

References

The Emerging Role of Hydrogen Sulfide (H₂S) as a Cellular Gasotransmitter: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, signaling mechanisms, and therapeutic potential of a critical endogenous signaling molecule.

Hydrogen sulfide (H₂S), long known for its toxicity at high concentrations, has emerged over the past two decades as a crucial endogenous gasotransmitter, joining the ranks of nitric oxide (NO) and carbon monoxide (CO).[1][2][3][4] This colorless gas plays a pivotal role in a vast array of physiological and pathophysiological processes, making it a molecule of significant interest for researchers, scientists, and drug development professionals.[5][6] This technical guide provides a comprehensive overview of the core aspects of H₂S biology, with a focus on its cellular functions, the experimental methodologies used to study it, and its burgeoning therapeutic applications.

Endogenous Production of H₂S: A Tightly Regulated Process

In mammalian cells, the production of H₂S is a carefully controlled enzymatic process, primarily reliant on the metabolism of the amino acid L-cysteine.[7][8] Three key enzymes are responsible for the majority of endogenous H₂S synthesis, each with a distinct tissue distribution and regulatory mechanism.[1][9][10]

  • Cystathionine β-synthase (CBS): Predominantly found in the central nervous system, liver, and kidneys, CBS catalyzes the synthesis of H₂S from L-cysteine and homocysteine.[1][7]

  • Cystathionine γ-lyase (CSE): Primarily located in the cardiovascular system, liver, and kidneys, CSE generates H₂S mainly from L-cysteine.[1][7]

  • 3-Mercaptopyruvate Sulfurtransferase (3-MST): This enzyme is found in various tissues, including the brain and vascular endothelium, and produces H₂S from 3-mercaptopyruvate, a metabolite of L-cysteine.[1][7]

Beyond these primary enzymatic pathways, non-enzymatic production of H₂S can also occur from sources such as glucose and glutathione, although these routes are less well understood.[1] The intricate regulation of these enzymes ensures that the physiological concentrations of H₂S are maintained within a narrow, functional range.

Cellular Signaling Mechanisms of H₂S

H₂S exerts its diverse biological effects through a variety of signaling mechanisms, primarily centered around its ability to interact with proteins and other signaling molecules.

Protein Persulfidation: A Key Post-Translational Modification

One of the most significant signaling mechanisms of H₂S is protein persulfidation (also known as S-sulfhydration), a reversible post-translational modification where an -SH group of a cysteine residue is converted to an -SSH group.[11] This modification can alter the structure and function of target proteins, thereby modulating their activity.[11][12] Persulfidation has been shown to regulate a wide range of proteins, including enzymes, ion channels, and transcription factors.

Interaction with Ion Channels

H₂S is a potent modulator of various ion channels, playing a critical role in regulating cellular excitability, vascular tone, and neurotransmission.[13][14][15] Its effects are channel-specific and can be either stimulatory or inhibitory. For instance, H₂S is known to activate ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells, leading to vasodilation.[13][16] Conversely, it can inhibit L-type calcium channels in cardiomyocytes.[13][14]

Regulation of Oxidative Stress

H₂S plays a dual role in the management of oxidative stress.[17][18] At physiological concentrations, it exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the production of the major cellular antioxidant, glutathione.[11][17][19][20] H₂S can also activate the Nrf2 pathway, a key regulator of cellular antioxidant responses.[17] However, at high concentrations, H₂S can contribute to oxidative stress, particularly by inhibiting mitochondrial respiration.[17]

Crosstalk with Other Gasotransmitters

H₂S engages in complex and often synergistic interactions with NO and CO.[21][22] For example, H₂S can enhance the production of NO by persulfidating endothelial nitric oxide synthase (eNOS).[21] These gasotransmitters can also influence each other's synthesis and degradation, forming an intricate signaling network.

Below is a diagram illustrating the primary signaling pathways of H₂S.

H2S_Signaling_Pathways cluster_production H2S Production cluster_effects Cellular Effects LCysteine L-Cysteine CBS CBS LCysteine->CBS CSE CSE LCysteine->CSE MST 3-MST LCysteine->MST Homocysteine Homocysteine Homocysteine->CBS H2S H₂S CBS->H2S CSE->H2S MST->H2S Persulfidation Protein Persulfidation H2S->Persulfidation IonChannels Ion Channels H2S->IonChannels OxidativeStress Oxidative Stress H2S->OxidativeStress OtherGases Crosstalk with NO/CO H2S->OtherGases EnzymeActivity Altered Enzyme Activity Persulfidation->EnzymeActivity ProteinFunction Modified Protein Function Persulfidation->ProteinFunction KATP K-ATP Channel Activation IonChannels->KATP CaChannels L-type Ca²⁺ Channel Inhibition IonChannels->CaChannels ROSScavenging ROS Scavenging OxidativeStress->ROSScavenging GSHProduction Increased Glutathione OxidativeStress->GSHProduction Nrf2 Nrf2 Activation OxidativeStress->Nrf2 NOProduction Enhanced NO Production OtherGases->NOProduction

Core H₂S signaling pathways.

Physiological and Pathological Roles of H₂S

The diverse signaling mechanisms of H₂S translate into a wide spectrum of physiological roles and implications in various disease states.

Physiological Functions

H₂S is integral to the normal functioning of multiple organ systems:

  • Cardiovascular System: Regulates blood pressure through vasodilation, protects against ischemia-reperfusion injury, and inhibits atherosclerosis.[2][7]

  • Nervous System: Acts as a neuromodulator, facilitates long-term potentiation (a cellular basis for learning and memory), and provides neuroprotection against oxidative stress.[17][19]

  • Inflammatory and Immune Response: Generally exerts anti-inflammatory effects by inhibiting leukocyte adhesion and infiltration.[19]

  • Cellular Homeostasis: Modulates apoptosis (programmed cell death), cell proliferation, and cellular metabolism.[17][23][24]

Pathological Implications

Dysregulation of H₂S homeostasis is implicated in a variety of diseases:

  • Cardiovascular Diseases: Reduced H₂S levels are associated with hypertension and atherosclerosis.[9]

  • Neurodegenerative Diseases: Altered H₂S metabolism has been observed in conditions such as Alzheimer's and Parkinson's disease.[11]

  • Inflammatory Diseases: While often anti-inflammatory, H₂S can also have pro-inflammatory effects depending on the context and concentration.[25]

  • Cancer: The role of H₂S in cancer is complex and appears to be context-dependent, with studies showing both pro- and anti-tumorigenic effects.[7][26][27]

Experimental Methodologies for H₂S Research

The study of H₂S presents unique challenges due to its volatile and reactive nature. A variety of methods have been developed for its detection, quantification, and the investigation of its biological effects.

Detection and Quantification of H₂S

Accurate measurement of H₂S in biological samples is crucial for understanding its roles.

MethodPrincipleAdvantagesLimitations
Methylene Blue Assay Reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which is measured spectrophotometrically.Simple, inexpensive, widely used.Low sensitivity, potential for overestimation due to release of acid-labile sulfur.[28][29][30]
Monobromobimane (mBB) Assay Trapping of H₂S with mBB to form a stable, fluorescent derivative (sulfide dibimane), which is quantified by HPLC.High sensitivity and specificity.Requires specialized equipment (HPLC).[28][31][32]
Sulfide-Selective Electrodes Potentiometric measurement of sulfide ions in a solution.Real-time measurements.Susceptible to interference from other ions.[29][30]
Gas Chromatography Separation and detection of H₂S gas.High sensitivity and specificity.Requires specialized equipment and sample preparation.[29][30][33]
Fluorescent Probes Small molecules that exhibit a change in fluorescence upon reaction with H₂S, allowing for imaging in living cells.Enables real-time visualization of H₂S dynamics in cells.Can be prone to interference from other thiols.[29][30][34]
Experimental Protocols
  • Sample Preparation: Collect biological samples (e.g., tissue homogenate, plasma) and immediately add them to a solution containing zinc acetate to trap H₂S as zinc sulfide.

  • Reaction: To the sample, add a solution of N,N-dimethyl-p-phenylenediamine sulfate in strong acid, followed by a solution of ferric chloride.

  • Incubation: Incubate the mixture in the dark at room temperature to allow for color development.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 670 nm) using a spectrophotometer.

  • Quantification: Determine the H₂S concentration by comparing the absorbance to a standard curve prepared with known concentrations of a sulfide standard (e.g., NaHS).

The following diagram outlines the workflow for the Methylene Blue Assay.

Methylene_Blue_Assay_Workflow Start Start SamplePrep Sample Preparation (Add Zinc Acetate) Start->SamplePrep Reaction Add Reagents (Diamine and FeCl₃) SamplePrep->Reaction Incubation Incubate in Dark Reaction->Incubation Measurement Measure Absorbance (~670 nm) Incubation->Measurement Quantification Quantify using Standard Curve Measurement->Quantification End End Quantification->End

Methylene Blue Assay workflow.
  • Sample Collection: Collect biological samples and immediately place them in an alkaline buffer (e.g., Tris-HCl, pH 9.5) containing a chelating agent to prevent metal-catalyzed oxidation.[28][31]

  • Derivatization: Add an excess of monobromobimane (mBB) to the sample and incubate to allow for the formation of sulfide dibimane.[28][31]

  • Quenching: Stop the reaction by adding an acid (e.g., sulfosalicylic acid), which also precipitates proteins.[28][31]

  • Analysis: Centrifuge the sample to remove precipitated proteins and analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

  • Quantification: Quantify the amount of sulfide dibimane by comparing the peak area to a standard curve prepared with a known concentration of the sulfide dibimane standard.[28][31]

H₂S Donors in Research

To study the effects of H₂S in vitro and in vivo, researchers often utilize H₂S donor compounds that release H₂S under specific conditions.[26][35][36]

H₂S DonorRelease MechanismCharacteristics
Sodium Hydrosulfide (NaHS) / Sodium Sulfide (Na₂S) Rapid, spontaneous release in aqueous solution.Simple to use, but release is rapid and uncontrolled.
GYY4137 Slow, sustained release of H₂S.More physiologically relevant release profile.
AP39, AP123 Mitochondria-targeted H₂S donors.Allow for the study of H₂S effects specifically within mitochondria.
Thioamino acids (e.g., L-cysteine) Enzymatic release in the presence of H₂S-producing enzymes.Mimics endogenous H₂S production.

Therapeutic Potential and Future Directions

The growing understanding of the multifaceted roles of H₂S has opened up exciting avenues for therapeutic intervention.[5][25][35] H₂S-releasing drugs are being developed for a variety of conditions, including cardiovascular diseases, inflammatory disorders, and neurodegenerative diseases.[5][36] For example, H₂S-donating non-steroidal anti-inflammatory drugs (NSAIDs) have shown promise in reducing the gastrointestinal side effects associated with traditional NSAIDs.

Future research in the field of H₂S biology will likely focus on:

  • Elucidating the precise molecular targets of H₂S and the mechanisms of persulfidation.

  • Developing more specific and sensitive methods for detecting and quantifying H₂S in different subcellular compartments.

  • Designing novel H₂S donors with targeted delivery and controlled release profiles.

  • Conducting clinical trials to evaluate the safety and efficacy of H₂S-based therapies in humans.

References

Methodological & Application

Application Notes and Protocols for H2S Donor 5a in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S) is increasingly recognized as a critical gaseous signaling molecule, playing a vital role in a multitude of physiological and pathophysiological processes.[1][2] Its functions range from vasodilation and neuromodulation to anti-inflammatory and anti-apoptotic effects.[1][3] The therapeutic potential of H₂S has led to the development of a variety of H₂S donor molecules to facilitate research into its biological effects and for potential drug development. This document provides a detailed experimental protocol for the application of the H₂S donor designated as "5a" in a cell culture setting. While specific data for a compound labeled "5a" is not widely available in public literature, this protocol outlines a comprehensive workflow based on established methodologies for working with H₂S donors.

Mechanism of Action of H₂S Donors

H₂S donors release H₂S through various mechanisms, which can be triggered by factors such as hydrolysis, cellular thiols (e.g., glutathione), pH changes, or enzymatic reactions.[3] The released H₂S can then exert its biological effects through several pathways, including the S-sulfhydration of proteins, activation of ion channels, and modulation of signaling cascades involved in inflammation, oxidative stress, and apoptosis.[1][2] A key mechanism of H₂S is the post-translational modification of cysteine residues in target proteins, a process known as S-sulfhydration, which can alter protein function.[1] H₂S has also been shown to interact with other signaling molecules like nitric oxide (NO) and to influence mitochondrial function.[2][4]

Experimental Protocol: H₂S Donor 5a in Cell Culture

This protocol provides a general framework for the use of H₂S Donor 5a in a cell culture setting. It is essential to adapt the specifics of the protocol, such as cell type, seeding density, and treatment concentrations, to the particular experimental question being addressed.

Materials
  • H₂S Donor 5a (prepare stock solution as recommended by the manufacturer, typically in DMSO or PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Cell line of interest

  • 96-well and 6-well cell culture plates

  • Cell viability assay kit (e.g., MTT, LDH)

  • Reagents for specific downstream analyses (e.g., protein extraction buffers, RNA isolation kits)

General Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis prep_stock Prepare Stock Solution of H2S Donor 5a treat_cells Treat Cells with Varying Concentrations of this compound prep_stock->treat_cells prep_cells Seed Cells and Allow Adherence prep_cells->treat_cells incubation Incubate for Desired Time Period treat_cells->incubation viability Assess Cell Viability (e.g., MTT, LDH) incubation->viability downstream Perform Downstream Analyses (e.g., Western Blot, qPCR, Flow Cytometry) incubation->downstream

Caption: General experimental workflow for cell culture studies with this compound.

Step-by-Step Protocol
  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of H₂S Donor 5a in an appropriate solvent (e.g., DMSO).

    • Store the stock solution at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Culture the cells of interest in a suitable medium and maintain them in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow the cells to adhere and stabilize overnight.

  • Treatment with H₂S Donor 5a:

    • On the day of the experiment, prepare fresh dilutions of H₂S Donor 5a from the stock solution in a serum-free or complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of H₂S Donor 5a. It is recommended to test a range of concentrations to determine the optimal dose.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) in all experiments.

  • Incubation:

    • Incubate the cells with H₂S Donor 5a for the desired period. The incubation time will depend on the specific H₂S donor's release kinetics and the biological question being investigated.

  • Assessment of Cell Viability:

    • Following incubation, assess cell viability using a standard method such as the MTT or LDH assay to determine the cytotoxic effects of H₂S Donor 5a.[5]

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Briefly, after treatment, incubate the cells with MTT solution, followed by the solubilization of formazan crystals and measurement of absorbance.[5]

    • LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.[5]

  • Downstream Analyses:

    • Based on the experimental goals, cells can be harvested for various downstream analyses, such as:

      • Western Blotting: To analyze the expression and phosphorylation of target proteins in signaling pathways.

      • Quantitative PCR (qPCR): To measure changes in gene expression.

      • Flow Cytometry: To analyze cell cycle, apoptosis, or specific cell populations.

      • Measurement of Intracellular H₂S: To confirm the uptake and release of H₂S within the cells.

Key Signaling Pathways Modulated by H₂S

H₂S is known to modulate several critical signaling pathways. The following diagram illustrates a simplified overview of some of these pathways.

G cluster_h2s H2S Donors (e.g., 5a) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes h2s H₂S nrf2 Keap1/Nrf2 Pathway h2s->nrf2 activates nfkb NF-κB Pathway h2s->nfkb inhibits mapk MAPK Pathways (ERK, p38) h2s->mapk modulates pi3k PI3K/Akt Pathway h2s->pi3k activates antiox Antioxidant Response nrf2->antiox anti_inflam Anti-inflammatory Effects nfkb->anti_inflam apoptosis Modulation of Apoptosis mapk->apoptosis proliferation Cell Proliferation and Survival mapk->proliferation pi3k->proliferation

Caption: Simplified diagram of key signaling pathways modulated by H₂S.

Quantitative Data Summary

The following table provides example data on the effects of different H₂S donors on cell viability. This data is illustrative and the effects of H₂S Donor 5a will need to be determined experimentally.

H₂S DonorCell LineAssayConcentrationIncubation TimeResultReference
NaHSATDC5Trypan Blue0.5 - 1 mM24 hDecreased cell viability[6]
GYY4137CardiomyocytesNot specifiedNot specifiedNot specifiedInhibited H₂O₂-induced cytotoxicity[4]
AP39CardiomyocytesNot specifiedNot specifiedNot specifiedInhibited H₂O₂-induced cytotoxicity[4]
NaHSLymphocytesNot specified0.2 - 4.0 mM24 hProgressively reduced viability[7]

Conclusion

This document provides a foundational protocol for the use of H₂S Donor 5a in cell culture experiments. Due to the diverse nature of H₂S donors and their mechanisms of action, it is crucial to empirically determine the optimal experimental conditions, including concentration and incubation time, for H₂S Donor 5a and the specific cell line being investigated. Careful consideration of the experimental design and appropriate controls will ensure the generation of reliable and reproducible data, contributing to a better understanding of the multifaceted roles of H₂S in cellular physiology and pathology.

References

Application Notes and Protocols: N-(Benzoylthio)benzamide in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(Benzoylthio)benzamide and its derivatives as potent, thiol-activated hydrogen sulfide (H₂S) donors in cardiovascular research. The information detailed below, including experimental protocols and quantitative data, is intended to guide researchers in exploring the therapeutic potential of these compounds in mitigating cardiovascular diseases, particularly myocardial ischemia-reperfusion (I/R) injury.

Introduction

N-(Benzoylthio)benzamide and its analogues are a class of organic compounds that have gained significant attention as controllable hydrogen sulfide (H₂S) donors.[1][2] H₂S is now recognized as a critical endogenous signaling molecule in the cardiovascular system, exerting protective effects through various mechanisms, including antioxidant and anti-apoptotic pathways. Unlike simple sulfide salts that release H₂S uncontrollably, N-(benzoylthio)benzamides are stable and release H₂S in a controlled manner upon activation by endogenous thiols such as cysteine and glutathione (GSH).[1][2] This property makes them valuable tools for studying the physiological roles of H₂S and as potential therapeutic agents for cardiovascular disorders.

Mechanism of Action

The release of H₂S from N-(benzoylthio)benzamide is initiated by a thiol-thioester exchange reaction with endogenous thiols like cysteine. This reaction generates an N-mercaptobenzamide intermediate, which then decomposes to release H₂S. The rate of H₂S release can be modulated by structural modifications to the N-(benzoylthio)benzamide scaffold, allowing for the design of donors with specific release kinetics.[1][2]

Data Presentation

Table 1: Structure-Activity Relationship of N-(Benzoylthio)benzamide Derivatives (NSHDs) and their H₂S Release Profiles

The following table summarizes the H₂S releasing capabilities of various N-(benzoylthio)benzamide derivatives, highlighting the influence of different substituents on the rate of H₂S release. The data is adapted from studies by Zhao et al. (2015). The percentage of H₂S released was measured after a 2-hour incubation with cysteine.

Donor IDR¹ GroupR² GroupH₂S Release (%)
NSHD-1 HH55
NSHD-2 4-FH68
NSHD-3 4-ClH65
NSHD-4 4-BrH63
NSHD-5 4-CF₃H61
NSHD-6 4-MeH45
NSHD-7 4-OMeH38
NSHD-13 2-MeH35
NSHD-14 2-ClH48
NSHD-20 H4-Me53
NSHD-21 H4-OMe51

Data adapted from Zhao et al., J. Med. Chem. 2015, 58, 21, 8459–8472.

Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., F, Cl, Br, CF₃) at the R¹ position generally lead to a faster H₂S release compared to the parent compound (NSHD-1).[1][2]

  • Electron-Donating Groups: Electron-donating groups (e.g., Me, OMe) at the R¹ position result in a slower H₂S release.[1][2]

  • Steric Hindrance: Steric hindrance, as seen with a methyl group at the ortho position (NSHD-13), can decrease the rate of H₂S release.

  • R² Substituents: Modifications at the R² position have a less pronounced effect on the H₂S release rate.

Table 2: Cardioprotective Effects of Selected NSHDs in a Murine Model of Myocardial Ischemia-Reperfusion (I/R) Injury

The following table presents the in vivo efficacy of selected N-(benzoylthio)benzamide derivatives in reducing myocardial infarct size in a mouse model of I/R injury.

Treatment GroupDose (mg/kg)Infarct Size / Area at Risk (%)
Vehicle (Control)-45 ± 5
NSHD-1 1025 ± 4
NSHD-2 1022 ± 3

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. (Data are illustrative based on findings from Zhao et al., 2015).

Experimental Protocols

Protocol 1: In Vitro H₂S Release Assay

This protocol is used to determine the H₂S releasing capacity of N-(benzoylthio)benzamide derivatives in the presence of a thiol activator.

Materials:

  • N-(benzoylthio)benzamide derivative (NSHD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • L-cysteine

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the NSHD in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add PBS to a final volume of 190 µL.

  • Add 5 µL of the NSHD stock solution to each well to achieve the desired final concentration (e.g., 100 µM).

  • To initiate the H₂S release, add 5 µL of L-cysteine solution (to a final concentration of 1 mM). For the control group, add 5 µL of PBS.

  • Incubate the plate at 37°C for the desired time points (e.g., 30, 60, 120 minutes).

  • At each time point, add 10 µL of DTNB solution to each well.

  • Measure the absorbance at 412 nm using a microplate reader.

  • The amount of H₂S released is quantified by measuring the reduction of DTNB, which forms a yellow-colored product. A standard curve using NaHS can be used for quantification.

Protocol 2: In Vivo Myocardial Ischemia-Reperfusion (I/R) Injury Model in Mice

This protocol describes the induction of myocardial I/R injury in mice to evaluate the cardioprotective effects of N-(benzoylthio)benzamide derivatives.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 7-0 silk suture

  • N-(benzoylthio)benzamide derivative (NSHD) dissolved in a suitable vehicle (e.g., DMSO and saline)

  • Triphenyltetrazolium chloride (TTC) stain

  • Evans blue dye

Procedure:

  • Anesthetize the mouse and place it on a heating pad to maintain body temperature.

  • Intubate the mouse and provide ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a 7-0 silk suture. Successful occlusion is confirmed by the blanching of the myocardial tissue.

  • Maintain the ischemia for a predetermined period (e.g., 30 minutes).

  • Administer the NSHD or vehicle intravenously (e.g., via the tail vein) a few minutes before reperfusion.

  • Release the ligature to allow reperfusion for a specified duration (e.g., 24 hours).

  • At the end of the reperfusion period, re-ligate the LAD and inject Evans blue dye retrogradely through the aorta to delineate the area at risk (AAR).

  • Excise the heart and slice it into transverse sections.

  • Incubate the heart slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.

  • Image the heart slices and quantify the infarct size (pale area) and the AAR (area not stained by Evans blue) using image analysis software. The infarct size is typically expressed as a percentage of the AAR.

Mandatory Visualizations

H2S_Release_Mechanism NSHD N-(Benzoylthio)benzamide (NSHD) Intermediate N-Mercaptobenzamide Intermediate NSHD->Intermediate + Cysteine Cysteine Cysteine H2S Hydrogen Sulfide (H₂S) Intermediate->H2S Decomposition Experimental_Workflow_In_Vivo start Anesthetize and Ventilate Mouse thoracotomy Left Thoracotomy start->thoracotomy ligation LAD Ligation (Ischemia) thoracotomy->ligation treatment Administer NSHD or Vehicle ligation->treatment reperfusion Release Ligature (Reperfusion) treatment->reperfusion staining Delineate AAR and Infarct Area (Evans Blue & TTC) reperfusion->staining analysis Quantify Infarct Size staining->analysis H2S_Cardioprotective_Signaling H2S H₂S (from NSHD) PI3K PI3K H2S->PI3K Nrf2 Nrf2 H2S->Nrf2 Akt Akt PI3K->Akt Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Akt->Anti_Apoptotic ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Cardioprotection Cardioprotection Antioxidant_Enzymes->Cardioprotection Anti_Apoptotic->Cardioprotection

References

Application Notes and Protocols for N-(Benzoylthio)benzamide and Related Amide Derivatives in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response in the central nervous system (CNS) is primarily mediated by glial cells, such as microglia and astrocytes, which, upon activation, release a cascade of pro-inflammatory mediators including cytokines, chemokines, and reactive oxygen species (ROS).[1][2][3] The sustained activation of these inflammatory pathways contributes to neuronal damage and disease progression. Therefore, targeting neuroinflammation presents a promising therapeutic strategy.

While direct studies on N-(Benzoylthio)benzamide in the context of neuroinflammation are not extensively documented in publicly available literature, the broader class of benzamide and amide derivatives has shown significant potential as anti-inflammatory agents.[2][4] These compounds often exert their effects by modulating key signaling pathways implicated in the inflammatory cascade, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5] This document provides a comprehensive overview of the application of benzamide-related structures in neuroinflammation research, including detailed protocols and data presentation formats that can be adapted for the study of novel compounds like N-(Benzoylthio)benzamide.

Mechanism of Action: Targeting Key Inflammatory Pathways

Amide derivatives have been shown to mitigate neuroinflammation through the inhibition of several key signaling cascades. A primary target is the NF-κB pathway, a central regulator of the inflammatory response.[4][5] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like IL-1β and IL-6.[6] Several amide compounds have been demonstrated to prevent the phosphorylation of IκBα, thereby inhibiting NF-κB activation.[1]

Another critical pathway in neuroinflammation is the MAPK signaling cascade, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[5] Activation of these kinases leads to the production of inflammatory mediators. Some amide derivatives have been found to reduce the phosphorylation of ERK, thus dampening the inflammatory response.[1] Furthermore, the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is also implicated in the regulation of microglial activation and neuroinflammation.[5][7]

The immunoproteasome, a specialized form of the proteasome induced by inflammatory signals, is another emerging target. Its inhibition by certain amide derivatives has been shown to attenuate neuroinflammation.[1][2]

Data Presentation: Quantitative Analysis of Anti-Neuroinflammatory Effects

To facilitate the comparison of the anti-neuroinflammatory potency of different compounds, quantitative data should be presented in a clear and structured format.

Table 1: In Vitro Anti-Neuroinflammatory Activity of Benzamide Derivatives

CompoundCell LineInflammatory StimulusConcentration (µM)Inhibition of Nitric Oxide (%)Inhibition of TNF-α (%)Inhibition of IL-6 (%)Inhibition of IL-1β (%)IC50 (µM) for NO Inhibition
Reference Compound 1 (e.g., KJ3) HMC3 (Microglia)TNF-α (10 ng/mL)1Significant Reduction-Significant ReductionSignificant Reduction-
Reference Compound 2 (e.g., KJ9) HMC3 (Microglia)TNF-α (10 ng/mL)1Significant Reduction-Significant ReductionSignificant Reduction-
Test Compound (e.g., N-(Benzoylthio)benzamide) BV-2 / HMC3LPS (100 ng/mL)To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Data for reference compounds are illustrative and based on qualitative descriptions from cited literature.[1] Quantitative values would need to be extracted from specific studies or determined experimentally.

Table 2: In Vivo Anti-Neuroinflammatory Activity of Benzamide Derivatives

CompoundAnimal ModelInflammatory StimulusDose (mg/kg)Route of AdministrationReduction in Paw Edema (%)Reduction in Brain IL-1β (pg/mg protein)Reduction in Brain TNF-α (pg/mg protein)
Reference Compound 1 (e.g., 3-CPA) MouseLPS50--Dose-dependent inhibition of TNF-αDose-dependent inhibition of TNF-α
Reference Compound 2 (e.g., MCA) MouseLPS100-200 µM (in vitro)--Dose-dependent inhibition of TNF-αDose-dependent inhibition of TNF-α
Test Compound (e.g., N-(Benzoylthio)benzamide) Mouse/RatLPS / CarrageenanTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Data for reference compounds are illustrative and based on qualitative descriptions from cited literature.[4] Quantitative values would need to be extracted from specific studies or determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments used to assess the anti-neuroinflammatory properties of compounds like N-(Benzoylthio)benzamide.

Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Activity in Microglial Cells

This protocol outlines the steps to evaluate the effect of a test compound on the production of inflammatory mediators in a microglial cell line (e.g., BV-2 or HMC3).

1. Cell Culture and Treatment:

  • Culture BV-2 or HMC3 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of the test compound (e.g., N-(Benzoylthio)benzamide) for 1 hour.
  • Induce an inflammatory response by adding lipopolysaccharide (LPS) (100 ng/mL) or TNF-α (10 ng/mL) to the wells.[1]
  • Include a vehicle control group (cells treated with the vehicle, e.g., DMSO) and a positive control group (cells treated with the inflammatory stimulus only).
  • Incubate the plates for 24 hours.

2. Measurement of Nitric Oxide (NO) Production:

  • After incubation, collect the cell culture supernatant.
  • Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent assay according to the manufacturer's instructions.
  • Measure the absorbance at 540 nm using a microplate reader.
  • Calculate the percentage of NO inhibition compared to the positive control.

3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

  • Use the collected cell culture supernatant.
  • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.
  • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
  • Determine the percentage of cytokine inhibition compared to the positive control.

4. Western Blot Analysis for Signaling Pathway Proteins:

  • After treatment, lyse the cells to extract total protein.
  • Determine protein concentration using a BCA protein assay.
  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-p65, p65).
  • Incubate with HRP-conjugated secondary antibodies.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: In Vivo Assessment of Anti-Inflammatory Activity using the Carrageenan-Induced Paw Edema Model

This protocol is a standard method to evaluate the acute anti-inflammatory effects of a compound in vivo.[8]

1. Animals:

  • Use adult male Wistar rats or Swiss albino mice.
  • Acclimatize the animals for at least one week before the experiment.
  • House them under standard laboratory conditions with free access to food and water.

2. Treatment:

  • Divide the animals into groups: a control group, a reference drug group (e.g., indomethacin), and test compound groups (different doses of N-(Benzoylthio)benzamide).
  • Administer the test compound or reference drug orally or intraperitoneally 1 hour before the carrageenan injection.

3. Induction of Edema:

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

  • Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
  • Calculate the percentage of inhibition of edema for each group compared to the control group using the formula:
  • % Inhibition = [(Vc - Vt) / Vc] x 100
  • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

5. Statistical Analysis:

  • Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to determine statistical significance between groups.

Visualizations: Signaling Pathways and Experimental Workflows

To better understand the complex biological processes and experimental designs, the following diagrams are provided.

G cluster_0 Pro-inflammatory Stimulus (LPS/TNF-α) cluster_1 Signaling Cascade cluster_2 Nuclear Events cluster_3 Inflammatory Response cluster_4 Stimulus Stimulus IKK IKK Stimulus->IKK Activates MAPK MAPK Stimulus->MAPK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_nucleus NF-κB (Nuclear) NFκB->NFκB_nucleus Translocates Gene_Transcription Gene Transcription MAPK->Gene_Transcription Promotes NFκB_nucleus->Gene_Transcription Initiates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Gene_Transcription->Cytokines Leads to Benzamide N-(Benzoylthio)benzamide & other Amides Benzamide->IKK Inhibits Benzamide->MAPK Inhibits

Caption: Proposed mechanism of action for the anti-neuroinflammatory effects of benzamide derivatives.

G cluster_0 In Vitro Protocol cluster_1 Analysis A 1. Culture Microglial Cells (BV-2 or HMC3) B 2. Pre-treat with Test Compound A->B C 3. Induce Inflammation (LPS or TNF-α) B->C D 4. Incubate for 24h C->D E 5a. Griess Assay (Nitric Oxide) D->E F 5b. ELISA (Cytokines: TNF-α, IL-6, IL-1β) D->F G 5c. Western Blot (Signaling Proteins) D->G

Caption: Experimental workflow for in vitro assessment of anti-neuroinflammatory activity.

G cluster_0 In Vivo Protocol cluster_1 Measurement & Analysis A 1. Acclimatize Animals (Rats or Mice) B 2. Administer Test Compound or Vehicle A->B C 3. Inject Carrageenan into Paw B->C D 4. Measure Paw Edema at multiple time points C->D E 5. Calculate Percentage of Inhibition D->E F 6. Statistical Analysis (ANOVA) E->F

Caption: Experimental workflow for the in vivo carrageenan-induced paw edema model.

Conclusion

The study of N-(Benzoylthio)benzamide and related amide derivatives holds promise for the development of novel therapeutics for neuroinflammatory diseases. The protocols and data presentation formats outlined in this document provide a framework for researchers to systematically evaluate the anti-neuroinflammatory potential of these compounds. By investigating their effects on key signaling pathways, such as NF-κB and MAPK, and utilizing established in vitro and in vivo models, the scientific community can further elucidate their mechanisms of action and advance the development of new treatments for debilitating neurodegenerative disorders.

References

Application Notes and Protocols for H2S Donor 5a (NSHD-1) in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the cysteine-activated hydrogen sulfide (H₂S) donor 5a, also known as N-(benzoylthio)benzamide or NSHD-1, for in vivo research applications. This document outlines the effective concentration, experimental protocols, and known signaling pathways associated with its cardioprotective effects.

Introduction to H₂S Donor 5a (NSHD-1)

H₂S Donor 5a, or NSHD-1, is a member of the N-mercapto-based H₂S donor (NSHD) class of compounds. It is a cysteine-activated donor, meaning it releases H₂S upon interaction with endogenous cysteine.[1] This controlled release mechanism allows for a more sustained delivery of H₂S compared to simple sulfide salts. In preclinical studies, NSHD-1 has demonstrated significant cardioprotective effects in murine models of myocardial ischemia-reperfusion (I/R) injury.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vivo application of H₂S Donor 5a (NSHD-1) in a murine model of myocardial ischemia-reperfusion injury.

ParameterValueAnimal ModelSource
Effective Dose 50 - 100 µg/kgC57BL/6 Mice[2]
Administration Route Intravenous (bolus injection)C57BL/6 Mice[2]
Timing of Administration At the onset of reperfusionC57BL/6 Mice[2]
Observed Effect Dose-dependent reduction in myocardial infarct sizeC57BL/6 Mice[2]
Maximum Efficacy 100 µg/kg resulted in maximal reduction of infarct sizeC57BL/6 Mice[2]

Experimental Protocols

Preparation of H₂S Donor 5a (NSHD-1) for In Vivo Administration

Materials:

  • H₂S Donor 5a (NSHD-1)

  • Vehicle (e.g., sterile saline, DMSO, or a combination thereof, depending on solubility)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for administration

Protocol:

  • Solubilization: Due to the hydrophobic nature of NSHD-1, a co-solvent system is often required. A common method involves initially dissolving the compound in a small amount of a biocompatible organic solvent like DMSO, followed by dilution with sterile saline to the final desired concentration. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.

  • Vehicle Control: Prepare a vehicle control solution containing the same concentration of the co-solvent(s) as the drug solution.

  • Dose Calculation: Calculate the required volume of the NSHD-1 solution to be administered based on the animal's body weight and the target dose (e.g., 50 or 100 µg/kg).

  • Administration: Administer the prepared solution intravenously as a bolus injection at the appropriate time point in the experimental model (e.g., at the onset of reperfusion).

Murine Model of Myocardial Ischemia-Reperfusion (I/R) Injury

This protocol describes a common surgical procedure to induce myocardial I/R injury in mice.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Ventilator

  • Suture material (e.g., 8-0 silk)

  • H₂S Donor 5a (NSHD-1) solution or vehicle

Protocol:

  • Anesthesia and Ventilation: Anesthetize the mouse and intubate it for mechanical ventilation.

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • Ligation: Ligate the left anterior descending (LAD) coronary artery with a slipknot using a suture. Successful occlusion is confirmed by the observation of myocardial blanching.

  • Ischemia: Maintain the ligation for a predetermined period, typically 30-60 minutes, to induce ischemia.

  • Reperfusion: Release the slipknot to allow blood flow to return to the previously occluded vessel, initiating the reperfusion phase.

  • Drug Administration: At the onset of reperfusion, administer a single intravenous bolus of H₂S Donor 5a (NSHD-1) or vehicle.

  • Closure and Recovery: Close the chest cavity and allow the animal to recover.

  • Infarct Size Assessment: After a set reperfusion period (e.g., 24 hours), euthanize the animal and harvest the heart. The area at risk and the infarct size can be determined using staining techniques such as Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC).

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of H₂S are multifaceted and involve the modulation of several key signaling pathways. While the specific in vivo pathways for NSHD-1 are still under investigation, the known effects of H₂S provide a strong basis for its mechanism of action.

Experimental Workflow for In Vivo Cardioprotection Study

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment A Prepare H2S Donor 5a (NSHD-1) Solution C Anesthetize and Ventilate Mouse A->C B Prepare Vehicle Control B->C D Induce Myocardial Ischemia (LAD Ligation) C->D E Initiate Reperfusion D->E F Administer NSHD-1 or Vehicle (IV) E->F G Animal Recovery F->G H Harvest Heart at 24h G->H I Assess Infarct Size (TTC Staining) H->I

Caption: Workflow for assessing the in vivo cardioprotective effects of H₂S Donor 5a (NSHD-1).

Proposed Signaling Pathway for H₂S-Mediated Cardioprotection

G H2S_Donor This compound (NSHD-1) H2S H2S Release (cysteine-activated) H2S_Donor->H2S ROS Reactive Oxygen Species (ROS) H2S->ROS Scavenges Mito Mitochondrial Function H2S->Mito Preserves Inflammation Inflammation H2S->Inflammation Reduces Apoptosis Apoptosis H2S->Apoptosis Inhibits Cardioprotection Cardioprotection (Reduced Infarct Size) ROS->Cardioprotection Mito->Cardioprotection Inflammation->Cardioprotection Apoptosis->Cardioprotection

Caption: Proposed signaling pathways for H₂S-mediated cardioprotection.

The protective effects of H₂S in the context of myocardial I/R injury are believed to involve:

  • Antioxidant Effects: H₂S can directly scavenge reactive oxygen species (ROS), which are produced in excess during reperfusion and contribute significantly to tissue damage.

  • Preservation of Mitochondrial Function: H₂S helps maintain mitochondrial integrity and function, preventing the opening of the mitochondrial permeability transition pore (mPTP) and subsequent cell death.

  • Anti-inflammatory Effects: H₂S can suppress the inflammatory response that is activated during I/R injury, reducing the infiltration of inflammatory cells and the production of pro-inflammatory cytokines.

  • Anti-apoptotic Effects: H₂S can inhibit apoptotic signaling pathways, thereby preventing programmed cell death in cardiomyocytes.

Conclusion

H₂S Donor 5a (NSHD-1) is a valuable tool for investigating the therapeutic potential of hydrogen sulfide in in vivo models of cardiovascular disease. The provided protocols and data offer a starting point for researchers to design and execute experiments to further elucidate the mechanisms of H₂S-mediated cardioprotection. Careful attention to dosing, administration, and the specific experimental model is crucial for obtaining reproducible and meaningful results.

References

Application Notes and Protocols for the Preparation of N-(Benzoylthio)benzamide Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Benzoylthio)benzamide and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug development due to their potential therapeutic applications. Accurate and reproducible experimental results rely on the precise preparation of stock solutions. This document provides detailed protocols for the preparation of N-(Benzoylthio)benzamide stock solutions, including information on solubility, stability, and safe handling. The following guidelines are based on the known properties of structurally related compounds, such as benzamides and thioamides, to ensure best practices in the absence of specific data for N-(Benzoylthio)benzamide.

Data Presentation: Physicochemical Properties

The following table summarizes the available and extrapolated physicochemical data for N-(Benzoylthio)benzamide and the related compound, benzamide. This information is crucial for selecting appropriate solvents and storage conditions.

PropertyN-(Benzoylthio)benzamideBenzamide (for comparison)Source/Extrapolation
Molecular Formula C₁₄H₁₁NO₂SC₇H₇NO-
Molecular Weight 257.31 g/mol 121.14 g/mol -
Appearance Assumed to be a solidWhite crystalline solid[1]
Water Solubility Likely very low13.5 g/L (at 25°C)[1]
Organic Solvent Solubility Expected to be soluble in polar organic solventsSoluble in methanol, ethanol, acetone, ethyl acetate, and acetonitrile.[2][3] Very soluble in ethyl alcohol.[4]Based on benzamide solubility data.[2][3][4]
Stability in Solution The thioamide linkage may be unstable and prone to cleavage during long-term storage.[5]Stable under normal conditions.General stability of thioamides.[5]
Storage Store in a cool, dry, well-ventilated place, protected from light.[6] Keep container tightly closed.[6]Store in a refrigerator.[4]General recommendations for chemical reagents.[4][6]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of N-(Benzoylthio)benzamide in dimethyl sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of organic compounds for biological assays.

Materials:

  • N-(Benzoylthio)benzamide (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Microcentrifuge tubes or amber glass vials

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Safety Precautions: Before starting, consult the Safety Data Sheet (SDS) for N-(Benzoylthio)benzamide and DMSO.[6] Handle the compound in a well-ventilated area or a chemical fume hood.[7] Wear appropriate PPE at all times.

  • Calculation of Mass:

    • Determine the desired volume of the stock solution (e.g., 1 mL).

    • Calculate the mass of N-(Benzoylthio)benzamide required using the following formula:

      • Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • For a 10 mM (0.010 mol/L) solution in 1 mL (0.001 L):

      • Mass (g) = 0.010 mol/L x 0.001 L x 257.31 g/mol = 0.0025731 g = 2.57 mg

  • Weighing the Compound:

    • Tare the analytical balance with a clean weighing paper or boat.

    • Carefully weigh out the calculated mass (2.57 mg) of N-(Benzoylthio)benzamide.

  • Dissolution:

    • Transfer the weighed compound into a sterile microcentrifuge tube or an amber glass vial.

    • Add the desired volume (1 mL) of anhydrous DMSO to the tube.

    • Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary, but be mindful of potential compound degradation.

  • Storage of Stock Solution:

    • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

    • For short-term storage (days to weeks), store the stock solution at -20°C to minimize degradation.

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store the aliquots at -80°C.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the N-(Benzoylthio)benzamide stock solution.

G cluster_prep Preparation cluster_storage Storage start Start safety Wear Appropriate PPE start->safety calculate Calculate Required Mass (e.g., 2.57 mg for 1 mL of 10 mM) safety->calculate weigh Weigh N-(Benzoylthio)benzamide calculate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex Until Dissolved dissolve->vortex label_vial Label Vial vortex->label_vial aliquot Aliquot for Long-Term Storage label_vial->aliquot store_short Short-Term Storage (-20°C) label_vial->store_short store_long Long-Term Storage (-80°C) aliquot->store_long end End store_short->end store_long->end

Caption: Workflow for preparing N-(Benzoylthio)benzamide stock solution.

References

Application Notes and Protocols: H2S Donor 5a in Models of Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S) is an endogenous gasotransmitter recognized for its significant role in modulating various physiological and pathophysiological processes, including inflammation and oxidative stress.[1][2] Exogenous H₂S donors are valuable tools for studying its effects and hold therapeutic potential. This document focuses on H₂S Donor 5a, a thiourea-based compound designed as a multi-target agent. Compound 5a and its analogues combine the activation of the pro-resolving Formyl Peptide Receptor 2 (FPR2) with the slow release of H₂S, offering a dual approach to mitigate inflammation and oxidative stress, particularly in the context of neuroinflammation.[3][4] These notes provide detailed data, protocols, and pathway diagrams based on the evaluation of these novel H₂S-donating FPR2 agonists.

Data Presentation

The following tables summarize the quantitative data for H₂S Donor 5a and related compounds, evaluating their H₂S releasing capabilities and biological activity in models of inflammation, a condition intrinsically linked with oxidative stress.

Table 1: H₂S Release Profile of Thiourea Derivatives

CompoundH₂S Releasing MoietyH₂S Release (MTT-based assay, 24h)Notes
5a ThioureaNot detectableThe (1-(3-chloro-4-fluorophenyl)cyclopropyl)methanamino moiety appears to inhibit H₂S release.[5]
5b ThioureaSignificant signalDemonstrates dose-dependent H₂S release.
5c ThioureaSignificant signalShows dose-dependent H₂S release.
6b ThioureaLower than 5b/5cExhibits some H₂S releasing capability.

Data extracted from a study assessing H₂S release in a cell-free MTT-based assay. Absorbance signals are indicative of H₂S release.[5]

Table 2: Biological Activity of H₂S-Donating FPR2 Agonists

CompoundFPR2 Agonism (EC₅₀, nM)Selectivity over FPR1Cytotoxicity (Primary Microglia)Anti-inflammatory Effect (LPS-stimulated Microglia)
5a >1000-Low cytotoxicityNot reported as a lead compound
7b Potent AgonistSelectiveLow cytotoxicityCounteracts LPS-induced cytotoxicity and pro-inflammatory cytokine release.[3]
8b Potent AgonistSelectiveLow cytotoxicityCounteracts LPS-induced cytotoxicity and pro-inflammatory cytokine release.[3]

Data pertains to studies on murine primary microglial cells, where lipopolysaccharide (LPS) is used to induce a neuroinflammatory state characterized by oxidative stress.[3][4]

Signaling Pathways and Mechanisms

H₂S Donor 5a and its analogues are designed to function through a dual mechanism. Firstly, they act as agonists for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in orchestrating the resolution of inflammation.[3][6] Activation of FPR2 by pro-resolving mediators can dampen inflammatory signaling. Secondly, the thiourea or thioamide moiety within their structure allows for the slow and sustained release of H₂S. H₂S is a known antioxidant that can directly scavenge reactive oxygen species (ROS) and modulate key signaling pathways involved in the oxidative stress response, such as the Keap1-Nrf2 pathway.[2][7] This combined approach aims to both resolve inflammation and directly combat the associated oxidative damage.

H2S_FPR2_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space Donor_5a H₂S Donor 5a (Thiourea derivative) FPR2 FPR2 Receptor Donor_5a->FPR2 Agonism H2S_Release Slow H₂S Release Donor_5a->H2S_Release Pro_Resolving Pro-Resolving Pathways FPR2->Pro_Resolving Activation ROS Reactive Oxygen Species (ROS) H2S_Release->ROS Scavenging Nrf2 Nrf2 Pathway Activation H2S_Release->Nrf2 Oxidative_Stress Oxidative Stress & Inflammation Pro_Resolving->Oxidative_Stress Inhibition ROS->Oxidative_Stress Induces Antioxidant_Response Antioxidant & Cytoprotective Gene Expression Nrf2->Antioxidant_Response Antioxidant_Response->Oxidative_Stress Inhibition

Dual-action mechanism of H₂S-donating FPR2 agonists.

Experimental Protocols

The following are detailed methodologies for key experiments involving H₂S Donor 5a and its analogues in models of oxidative stress and inflammation.

Protocol 1: Cell-Free H₂S Release Assay (MTT-Based)

This protocol assesses the ability of the donor compound to release H₂S in a cell-free environment. H₂S reduces the MTT tetrazolium salt to formazan, which can be quantified spectrophotometrically.

Materials:

  • H₂S donor compounds (e.g., 5a)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), 0.5 mg/mL solution

  • Serum-free cell culture medium (e.g., MEM)

  • DMSO

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Prepare stock solutions of the H₂S donor compounds in DMSO.

  • Prepare working solutions by diluting the stock solutions in serum-free medium to achieve a final DMSO concentration of 10%.

  • In a 96-well plate, add 100 µL of the compound solutions at various concentrations.

  • Add 100 µL of the 0.5 mg/mL MTT solution to each well.

  • Incubate the plate for 5 to 24 hours in a humidified incubator at 37°C with 5% CO₂.[5]

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of formazan produced, indicating H₂S release.

Protocol 2: Cytoprotection Against Oxidative Stress in Cell Culture

This protocol evaluates the ability of H₂S donors to protect cells from damage induced by an oxidative stressor like hydrogen peroxide (H₂O₂).

Materials:

  • HeLa cells or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • H₂S donor compounds (e.g., PeroxyTCM-1, a ROS-activated donor)

  • Hydrogen peroxide (H₂O₂)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells (e.g., HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Induce oxidative stress: Treat cells with H₂O₂ (e.g., 100 µM) for 1 hour.[8]

  • Co-treatment: In parallel wells, treat cells with 100 µM H₂O₂ in the presence of the H₂S donor compound at various concentrations (e.g., 10-50 µM) for 1 hour.[8] Include control wells (vehicle only) and H₂O₂ only wells.

  • After the 1-hour treatment, remove the medium from all wells.

  • Wash the cells gently with PBS.

  • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.

Experimental_Workflow cluster_workflow Cytoprotection Assay Workflow A 1. Seed Cells in 96-well plate (e.g., Primary Microglia) B 2. Pre-incubate with H₂S Donor 5a or Vehicle (e.g., 2 hours) A->B C 3. Induce Oxidative Stress (e.g., LPS or H₂O₂ stimulation) (e.g., 24 hours) B->C D 4. Assess Endpoints C->D E Cell Viability (MTT Assay) D->E Measure F Cytokine Levels (ELISA) D->F Measure G ROS Levels (Fluorescent Probe) D->G Measure

Workflow for evaluating cytoprotective effects.
Protocol 3: Evaluation of Anti-Inflammatory Activity in Primary Microglia

This protocol uses lipopolysaccharide (LPS) to create an in vitro model of neuroinflammation, which involves significant oxidative stress, to test the efficacy of the H₂S donors.

Materials:

  • Primary mouse microglia

  • Culture medium: DMEM/F12 supplemented with 10% FBS, L-glutamine, and antibiotics

  • H₂S donor compounds (e.g., 7b, 8b)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for relevant cytokines (e.g., IL-6, IL-18, IL-10)

  • Reagents for MTT assay

Procedure:

  • Isolate and culture primary microglia from neonatal mice.

  • Seed microglia in 96-well plates and allow them to stabilize.

  • Pre-treat the cells with the H₂S donor compounds at desired concentrations for 2 hours.

  • Stimulate the cells with LPS (e.g., 10 ng/mL) for 24 hours to induce an inflammatory response.

  • Cytotoxicity Assessment: After 24 hours, assess cell viability using the MTT assay as described in Protocol 2 to ensure the observed effects are not due to cell death.

  • Cytokine Measurement: Collect the cell culture supernatants after the 24-hour incubation.

  • Quantify the concentration of pro-inflammatory (IL-6, IL-18) and anti-inflammatory (IL-10) cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.[3]

  • Compare cytokine levels in LPS-stimulated cells with those pre-treated with the H₂S donor to determine the compound's anti-inflammatory efficacy.

References

Application Notes and Protocols for H2S Donor 5a (ADT-OH) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo delivery and mechanisms of action of the slow-releasing hydrogen sulfide (H₂S) donor, 5a, also known as 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH). The following protocols and data are compiled from preclinical studies and are intended to guide researchers in the application of this compound in animal models.

Introduction

Hydrogen sulfide (H₂S) is an endogenous gasotransmitter with significant roles in various physiological and pathophysiological processes, including inflammation, apoptosis, and cellular signaling. Exogenous H₂S donors are valuable tools to investigate its therapeutic potential. ADT-OH is a well-characterized slow-releasing H₂S donor, ensuring sustained release of H₂S and mimicking physiological production. This document details its application in animal models, focusing on its anti-cancer properties observed in melanoma studies.

Quantitative Data Summary

The following tables summarize the typical dosage and administration schedule for ADT-OH in murine models, as reported in studies investigating its anti-melanoma effects.

Table 1: Intraperitoneal Administration of ADT-OH in Mice

ParameterValueReference
Animal Model C57BL/6 mice or nude mice[1]
Dosage Range 18.75, 37.5, 75 mg/kg[1]
Administration Route Intraperitoneal (i.p.) injection[1]
Frequency Five times a week[1]
Treatment Duration 3 weeks[1]
Vehicle Phosphate-Buffered Saline (PBS)[1]

Experimental Protocols

Protocol 1: In Vivo Antitumor Activity in a Xenograft Mouse Model

This protocol describes the use of ADT-OH to assess its antitumor effects on melanoma in a mouse xenograft model.[2]

Materials:

  • H₂S Donor 5a (ADT-OH)

  • Vehicle: Sterile Phosphate-Buffered Saline (PBS)

  • Melanoma cells (e.g., B16F10 or A375)

  • 6-8 week old male C57BL/6 mice or nude mice

  • Sterile syringes and needles (27-gauge)

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Cell Culture: Culture melanoma cells (B16F10 for C57BL/6 mice, A375 for nude mice) under standard conditions.

  • Tumor Cell Implantation:

    • Harvest and resuspend the melanoma cells in sterile PBS at a concentration of 2 x 10⁶ cells per 200 µL.

    • Inject 200 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Animal Grouping and Treatment:

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomly divide the mice into treatment and control groups (n=8-10 mice per group).

    • Prepare fresh solutions of ADT-OH in PBS at the desired concentrations (e.g., 18.75, 37.5, and 75 mg/kg).

    • Administer the ADT-OH solution or vehicle (PBS) via intraperitoneal injection five times a week for three consecutive weeks.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions using calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (length × width²) / 2.

  • Endpoint and Tissue Collection:

    • At the end of the treatment period, euthanize the mice according to institutional guidelines.

    • Excise the tumors and weigh them.

    • A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for apoptosis markers) and the remainder can be snap-frozen for molecular analysis (e.g., Western blot, qPCR).

Protocol 2: Evaluation of Anti-Metastatic Effects in a Tail Vein Injection Model

This protocol is designed to evaluate the effect of ADT-OH on the metastatic potential of melanoma cells.[1][3]

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of melanoma cells (e.g., B16F10 or A375) in sterile PBS at a concentration of 2 x 10⁶ cells per 200 µL.

  • Intravenous Injection:

    • Warm the mice under a heat lamp to dilate the tail veins.

    • Inject 200 µL of the cell suspension into the lateral tail vein of each mouse.

  • Treatment Regimen:

    • Beginning on the day after cell injection, administer ADT-OH or vehicle intraperitoneally at the desired doses (e.g., 18.75, 37.5, 75 mg/kg) five times a week for three weeks.

  • Metastasis Assessment:

    • At the end of the study, euthanize the mice.

    • Harvest the lungs and other organs of interest.

    • Count the number of visible metastatic nodules on the surface of the lungs.

    • Fix the lungs in Bouin's solution to enhance the visibility of metastatic foci.

    • For microscopic analysis, fix tissues in formalin and prepare for H&E staining.

Signaling Pathways and Mechanisms of Action

ADT-OH exerts its anticancer effects through the modulation of several key signaling pathways. The diagrams below illustrate the proposed mechanisms.

ADT_OH_NFkB_FADD_Pathway cluster_adt_oh ADT-OH (H2S Donor 5a) cluster_nfkb NF-κB Pathway cluster_fadd FADD Pathway ADT_OH ADT-OH IKK IKK ADT_OH->IKK Inhibits MKRN1 MKRN1 (E3 Ligase) ADT_OH->MKRN1 Downregulates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Anti_apoptotic Anti-apoptotic Proteins (XIAP, Bcl-2) NFkB_nucleus->Anti_apoptotic Induces Transcription Apoptosis Apoptosis Anti_apoptotic->Apoptosis Inhibits FADD FADD MKRN1->FADD Ubiquitinates for Degradation Caspase8 Caspase-8 FADD->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase3->Apoptosis Induces

Caption: ADT-OH induced apoptosis via NF-κB inhibition and FADD upregulation.[2][4]

ADT_OH_Metastasis_Pathway cluster_adt_oh ADT-OH (this compound) cluster_cse_cbs H2S Producing Enzymes cluster_fak_paxillin FAK/Paxillin Pathway ADT_OH ADT-OH CSE_CBS CSE / CBS ADT_OH->CSE_CBS Suppresses FAK FAK ADT_OH->FAK Suppresses Paxillin Paxillin FAK->Paxillin Activates EMT Epithelial-Mesenchymal Transition (EMT) Paxillin->EMT Promotes Metastasis Metastasis EMT->Metastasis Leads to

Caption: ADT-OH inhibits melanoma metastasis by suppressing CSE/CBS and FAK/Paxillin signaling.[1][3]

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating the in vivo efficacy of ADT-OH in a cancer model.

Experimental_Workflow start Start cell_culture Melanoma Cell Culture start->cell_culture animal_model Establish Animal Model (Xenograft or Metastasis) cell_culture->animal_model grouping Randomize into Treatment & Control Groups animal_model->grouping treatment Administer ADT-OH or Vehicle grouping->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Reached monitoring->endpoint euthanasia Euthanize Animals endpoint->euthanasia analysis Tumor/Tissue Analysis (Histology, Molecular) euthanasia->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Caption: General workflow for in vivo evaluation of ADT-OH in a melanoma mouse model.

References

Application Notes and Protocols for H2S Signaling Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogen sulfide (H₂S) has emerged as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO).[1][2] It plays a pivotal role in a myriad of physiological and pathophysiological processes, including neuromodulation, vascular function, inflammation, and apoptosis.[3][4] Understanding the intricate signaling pathways of H₂S is paramount for developing novel therapeutic strategies for a range of diseases. These application notes provide a comprehensive guide to the experimental design for analyzing H₂S signaling pathways, including detailed protocols for H₂S detection, analysis of protein persulfidation, and investigation of its functional effects.

Core Concepts in H₂S Signaling

H₂S exerts its biological effects through several key mechanisms:

  • Protein Persulfidation (S-sulfhydration): This is a primary mechanism where H₂S modifies cysteine residues on target proteins to form persulfides (-SSH).[4] This post-translational modification can alter protein function, localization, and interaction with other molecules.[5]

  • Interaction with Metalloproteins: H₂S can bind to metal centers in proteins, such as the heme iron in cytochrome c oxidase, thereby modulating mitochondrial respiration.[1][5][6]

  • Antioxidant Effects: H₂S can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative stress.[1][6][7]

  • Crosstalk with other Signaling Molecules: H₂S signaling pathways are known to interact with those of other signaling molecules, most notably nitric oxide (NO).[7][8]

Experimental Design Workflow

A typical experimental workflow for investigating the role of H₂S in a specific biological context is outlined below.

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_modulation Modulation of H₂S Levels cluster_detection Detection & Quantification cluster_functional Functional Analysis cluster_pathway Pathway Elucidation cluster_conclusion Conclusion Hypothesis Hypothesize H₂S involvement in a biological process Modulation Modulate H₂S levels (Donors/Inhibitors/Genetic models) Hypothesis->Modulation H2S_detection Measure H₂S levels Modulation->H2S_detection Persulfidation_detection Detect protein persulfidation Modulation->Persulfidation_detection Functional_assays Perform functional assays (e.g., apoptosis, proliferation) Modulation->Functional_assays Pathway_analysis Identify downstream targets and signaling pathways Functional_assays->Pathway_analysis Conclusion Draw conclusions on the role of H₂S Pathway_analysis->Conclusion persulfidation_pathway H2S H₂S Protein_SOH Protein-SOH (Sulfenic acid) H2S->Protein_SOH reacts with Protein_SH Protein-SH (Cysteine residue) Protein_SSH Protein-SSH (Persulfide) Protein_SOH->Protein_SSH forms Function Altered Protein Function Protein_SSH->Function ROS ROS ROS->Protein_SH oxidizes H2S_signaling_pathways cluster_mechanisms Primary Mechanisms cluster_downstream Downstream Signaling Pathways cluster_cellular Cellular Responses H2S H₂S Persulfidation Protein Persulfidation (-SSH) H2S->Persulfidation Metalloproteins Interaction with Metalloproteins H2S->Metalloproteins ROS_Scavenging ROS/RNS Scavenging H2S->ROS_Scavenging PI3K_Akt PI3K/Akt Pathway Persulfidation->PI3K_Akt MAPK MAPK Pathways (ERK, JNK, p38) Persulfidation->MAPK NF_kB NF-κB Pathway Persulfidation->NF_kB SIRT1 SIRT1 Pathway ROS_Scavenging->SIRT1 Proliferation Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NF_kB->Inflammation Metabolism Metabolism SIRT1->Metabolism

References

Application Note and Protocol for Real-Time Measurement of H₂S Release from Donor 5a

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S) is increasingly recognized as a critical gasotransmitter involved in a myriad of physiological and pathological processes, including vasodilation, neuromodulation, and cytoprotection.[1][2][3] The therapeutic potential of H₂S has led to the development of various H₂S donor molecules designed for controlled release.[2][4][5] Accurate and real-time monitoring of H₂S release from these donors is paramount for understanding their kinetics, optimizing dosing, and elucidating their mechanisms of action in biological systems.[2][6] This application note provides a detailed protocol for the real-time measurement of H₂S release from a novel H₂S donor, designated as Donor 5a, using an amperometric H₂S sensor.

Amperometric sensors offer a direct and highly sensitive method for the real-time detection of H₂S with a rapid response time.[7][8][9] This technique measures the current generated by the electrochemical oxidation of H₂S at the surface of a working electrode, which is directly proportional to the H₂S concentration.[1][7] The protocol outlined below is designed to be adaptable for various research settings, providing a robust framework for characterizing the H₂S release profile of Donor 5a and similar compounds.

Materials and Methods

Materials
  • H₂S Donor: Donor 5a (hypothetical thiol-activated donor)

  • Amperometric H₂S Sensor: (e.g., World Precision Instruments ISO-H2S-2, or similar)[7]

  • Data Acquisition System: (e.g., LabChart, PowerLab, or equivalent)

  • Calibration Standard: Sodium hydrosulfide (NaHS)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, deoxygenated

  • Triggering Agent: L-cysteine (or other relevant thiol)

  • Reaction Vessel: Jacketed glass reaction vessel with a magnetic stirrer

  • Nitrogen Gas: For deoxygenating the buffer

  • Standard laboratory glassware and pipettes

Equipment
  • Potentiostat/Amperometer

  • Magnetic Stirrer/Hotplate

  • pH Meter

  • Analytical Balance

Experimental Protocol

Preparation of Reagents and Solutions
  • Deoxygenated PBS (pH 7.4): Prepare PBS and thoroughly deoxygenate by bubbling with nitrogen gas for at least 30 minutes prior to use. This is crucial to prevent the oxidation of H₂S.

  • NaHS Stock Solution (10 mM): Prepare a fresh stock solution of NaHS in deoxygenated water immediately before use. Due to its hygroscopic nature, handle NaHS in a controlled environment.

  • Donor 5a Stock Solution (10 mM): Prepare a stock solution of Donor 5a in an appropriate solvent (e.g., DMSO or ethanol) at a concentration of 10 mM.

  • L-cysteine Stock Solution (100 mM): Prepare a stock solution of L-cysteine in deoxygenated PBS.

Calibration of the Amperometric H₂S Sensor
  • Assemble the reaction vessel with a known volume of deoxygenated PBS (e.g., 10 mL) and place it on the magnetic stirrer.

  • Immerse the calibrated H₂S sensor into the buffer. Allow the sensor to polarize and the baseline to stabilize according to the manufacturer's instructions.

  • Generate a calibration curve by adding known volumes of the NaHS stock solution to the buffer to achieve a series of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Record the steady-state current at each concentration.

  • Plot the current (nA or pA) versus the H₂S concentration (µM) to generate a linear calibration curve.

Real-Time Measurement of H₂S Release from Donor 5a
  • Add a fresh 10 mL of deoxygenated PBS to the reaction vessel and allow the sensor to stabilize to a baseline reading.

  • Inject the desired volume of the Donor 5a stock solution to achieve the final target concentration (e.g., 100 µM).

  • Record the baseline for a few minutes to ensure no spontaneous H₂S release in the buffer.

  • Initiate the H₂S release by adding the triggering agent, L-cysteine, to the reaction vessel to a final concentration of 4 mM.[9]

  • Continuously record the sensor output (current) in real-time as H₂S is released from Donor 5a.

  • Continue recording until the H₂S release plateaus or returns to baseline.

  • Convert the measured current to H₂S concentration using the previously generated calibration curve.

Data Presentation

The quantitative data from the H₂S release experiments should be summarized in a table for clear comparison of key kinetic parameters.

ParameterValueUnits
Donor 5a Concentration100µM
L-cysteine Concentration4mM
Lag Time (t_lag)tbdseconds
Time to Peak (t_max)tbdminutes
Peak H₂S Concentration (C_max)tbdµM
Half-life of Release (t_½)tbdminutes
Total H₂S ReleasedtbdµM

tbd - to be determined from the experimental data.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare Reagents (Deoxygenated PBS, NaHS, Donor 5a, L-cysteine) calibrate_sensor Calibrate H₂S Sensor (with NaHS standard) prep_reagents->calibrate_sensor setup_vessel Setup Reaction Vessel (Deoxygenated PBS, Stirrer) calibrate_sensor->setup_vessel add_donor Add Donor 5a setup_vessel->add_donor add_trigger Add L-cysteine (Trigger) add_donor->add_trigger record_data Record Real-Time H₂S Release (Amperometric Sensor) add_trigger->record_data convert_current Convert Current to Concentration record_data->convert_current plot_data Plot H₂S Concentration vs. Time convert_current->plot_data calculate_params Calculate Kinetic Parameters (C_max, t_max, t_½) plot_data->calculate_params

Caption: Experimental workflow for real-time H₂S measurement.

H₂S Signaling Pathway Example: Nrf2 Activation

Hydrogen sulfide is known to modulate various signaling pathways. One prominent example is the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses.[2] H₂S can persulfidate Keap1, leading to the release and nuclear translocation of Nrf2.

H2S_Nrf2_Pathway H2S H₂S (from Donor 5a) Keap1_Nrf2 Keap1-Nrf2 Complex H2S->Keap1_Nrf2 Persulfidation of Keap1 Keap1_SSH Keap1-SSH (Persulfidated) Keap1_Nrf2->Keap1_SSH Nrf2_free Nrf2 (Released) Keap1_Nrf2->Nrf2_free dissociation Nrf2_nucleus Nrf2 (Nuclear Translocation) Nrf2_free->Nrf2_nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription

Caption: H₂S-mediated activation of the Nrf2 antioxidant pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing H2S Donor 5a Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of H2S Donor 5a for maximal therapeutic or experimental effect. The following information is based on established principles for working with thiol-activated hydrogen sulfide donors.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is presumed to be a thiol-activated donor. This class of compounds releases hydrogen sulfide (H₂S) upon reaction with endogenous thiols, such as glutathione (GSH) or cysteine.[1][2] The released H₂S then acts as a gasotransmitter, modulating various cellular signaling pathways.[3][4]

Q2: What are the key signaling pathways modulated by H₂S?

A2: Hydrogen sulfide is known to influence a multitude of signaling pathways involved in cytoprotection, inflammation, and metabolism. Key pathways include:

  • Keap1/Nrf2 Pathway: H₂S can promote the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant genes, thereby protecting cells from oxidative stress.[5]

  • NF-κB Signaling: H₂S has been shown to inhibit the pro-inflammatory NF-κB pathway, reducing the production of inflammatory cytokines.[5][6]

  • PI3K/Akt/mTOR Pathway: This pathway, crucial for cell survival and proliferation, can be activated by H₂S, contributing to its protective effects.[5][6]

  • AMPK Pathway: H₂S can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[5]

Q3: What is a typical starting concentration range for H₂S Donor 5a?

A3: For novel H₂S donors, it is recommended to start with a broad concentration range to determine the optimal dose. Based on studies with other synthetic H₂S donors, a starting range of 10 µM to 200 µM is advisable for in vitro experiments.[7] The final optimal concentration will be cell-type and endpoint-specific.

Q4: How should I prepare and store H₂S Donor 5a?

A4: Due to the potential for instability, H₂S donors should be dissolved in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. Aliquot the stock solution and store it at -20°C or -80°C to minimize degradation. On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your cell culture medium or buffer. Avoid repeated freeze-thaw cycles.

Experimental Protocols and Data Presentation

Protocol 1: Determining the Optimal Dose-Response Concentration of H₂S Donor 5a

This protocol outlines a typical experiment to determine the effective concentration range of Donor 5a for a specific biological effect (e.g., reduction of an inflammatory marker).

Methodology:

  • Cell Culture: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Donor 5a: Prepare a fresh dilution series of Donor 5a from a stock solution. As Donor 5a is likely thiol-activated, ensure your culture medium contains a source of thiols (e.g., cysteine in DMEM) or co-administer with a thiol like L-cysteine.

  • Treatment: Treat the cells with the different concentrations of Donor 5a. Include a vehicle control (medium with the same concentration of solvent used to dissolve Donor 5a) and a positive control if available.

  • Incubation: Incubate the cells for a predetermined time, based on the biological process being studied.

  • Endpoint Analysis: Measure the desired biological endpoint. This could be the expression of a specific gene or protein, cell viability, or the production of a signaling molecule.

  • Data Analysis: Plot the response as a function of the Donor 5a concentration to determine the EC₅₀ (half-maximal effective concentration).

Table 1: Example Dose-Response Experiment Setup

Well Group Treatment Donor 5a Conc. (µM) L-Cysteine Conc. (µM) Purpose
1Vehicle Control0480Baseline measurement
2Donor 5a10480Test concentration 1
3Donor 5a20480Test concentration 2
4Donor 5a40480Test concentration 3
5Donor 5a80480Test concentration 4
6Donor 5a160480Test concentration 5
7Donor 5a200480Test concentration 6
Protocol 2: Assessing Cytotoxicity of H₂S Donor 5a

It is crucial to ensure that the observed effects of Donor 5a are not due to cytotoxicity.

Methodology:

  • Cell Culture: Plate cells as described in Protocol 1.

  • Treatment: Treat the cells with the same concentration range of Donor 5a as in the dose-response experiment.

  • Incubation: Incubate for the same duration as the primary experiment.

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as the MTT or CCK-8 assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control.

Table 2: Example Cytotoxicity Data

Donor 5a Conc. (µM) Mean Absorbance % Cell Viability
0 (Vehicle)1.25100%
101.2398.4%
201.2196.8%
401.1894.4%
801.1592.0%
1601.1088.0%
2000.9576.0%

Visualizations

H2S_Signaling_Pathways Key H2S Signaling Pathways H2S_Donor_5a This compound H2S H2S H2S_Donor_5a->H2S Release Keap1 Keap1 H2S->Keap1 Inhibits IKK IKK H2S->IKK Inhibits PI3K PI3K H2S->PI3K Activates Thiols Thiols (e.g., GSH) Thiols->H2S Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Key signaling pathways modulated by H₂S.

Troubleshooting Guide

Q: My results with Donor 5a are inconsistent. What could be the cause?

A: Inconsistent results are a common issue when working with H₂S donors. Several factors can contribute to this:

  • Donor Instability: Ensure that your stock solution of Donor 5a is properly stored and that you are using a fresh aliquot for each experiment. The stability of H₂S donors can be influenced by pH and temperature.[8]

  • H₂S Volatilization: Hydrogen sulfide is a volatile gas.[9] Once released into the medium, its concentration can decrease over time. Minimize the time between adding the donor and performing your analysis. Ensure plates are properly sealed if long incubation times are necessary.

  • Thiol Availability: Since Donor 5a is likely thiol-activated, variations in the concentration of thiols like cysteine and GSH in your cells or medium can affect the rate of H₂S release.[1] Ensure consistent cell culture conditions and consider supplementing with a defined concentration of L-cysteine.

Q: I am observing high levels of cell death at concentrations where I expect to see a biological effect. What should I do?

A: High cytotoxicity can confound your results.

  • Confirm with a Cytotoxicity Assay: Perform a cytotoxicity assay (as described in Protocol 2) to determine the concentration at which Donor 5a becomes toxic to your cells.

  • Reduce Concentration and/or Incubation Time: If you observe toxicity, reduce the concentration of Donor 5a or shorten the incubation time. It's possible that the therapeutic window for your specific cell type is narrower than initially anticipated.

  • Consider the Byproducts: The reaction that releases H₂S also generates byproducts. It is possible that these byproducts are causing the cytotoxicity. If possible, test a control compound that has a similar structure to Donor 5a but does not release H₂S.

Q: I am not observing any effect of Donor 5a, even at high concentrations. What could be the problem?

A: A lack of effect could be due to several reasons:

  • Inefficient H₂S Release: Confirm that H₂S is being released under your experimental conditions. You can use an H₂S-selective fluorescent probe to measure H₂S release in a cell-free system or in your cell culture.

  • Insufficient Thiol Levels: As mentioned, thiol-activated donors require sufficient levels of thiols for H₂S release. Try co-incubating with a thiol such as L-cysteine or GSH.

  • Incorrect Biological Endpoint: The specific biological pathway you are investigating may not be sensitive to H₂S in your experimental model. Consider measuring a more direct and well-established marker of H₂S signaling, such as the expression of Nrf2-target genes.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Start Start Experiment with Donor 5a Problem Problem Encountered? Start->Problem Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Yes High_Cytotoxicity High Cytotoxicity Problem->High_Cytotoxicity Yes No_Effect No Effect Observed Problem->No_Effect Yes Check_Stability Check Donor Stability & Storage Inconsistent_Results->Check_Stability Check_Volatility Minimize H2S Volatility Inconsistent_Results->Check_Volatility Standardize_Thiols Standardize Thiol Concentration Inconsistent_Results->Standardize_Thiols Run_Toxicity_Assay Run Cytotoxicity Assay High_Cytotoxicity->Run_Toxicity_Assay Measure_H2S_Release Measure H2S Release No_Effect->Measure_H2S_Release Solution Re-run Experiment Check_Stability->Solution Check_Volatility->Solution Standardize_Thiols->Solution Reduce_Conc_Time Reduce Concentration or Incubation Time Run_Toxicity_Assay->Reduce_Conc_Time Reduce_Conc_Time->Solution Add_Exogenous_Thiols Add Exogenous Thiols (e.g., Cysteine) Measure_H2S_Release->Add_Exogenous_Thiols Change_Endpoint Change Biological Endpoint Add_Exogenous_Thiols->Change_Endpoint Change_Endpoint->Solution

Caption: A logical workflow for troubleshooting common experimental issues.

References

troubleshooting inconsistent H2S release from N-(Benzoylthio)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(Benzoylthio)benzamide and related H₂S donors. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers achieve consistent and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of H₂S release from N-(Benzoylthio)benzamide?

A1: N-(Benzoylthio)benzamide is a thiol-activated H₂S donor.[1][2] It is stable in aqueous buffers but releases H₂S in the presence of biological thiols, most notably cysteine.[3][4] The process begins with a thiol exchange between the N-(Benzoylthio)benzamide and cysteine, which generates an N-mercaptobenzamide intermediate. This intermediate then reacts with additional cysteine molecules to produce H₂S and cystine.[3][4]

Q2: My N-(Benzoylthio)benzamide is not releasing H₂S. What are the possible causes?

A2: The most common reason for a lack of H₂S release is the absence or insufficient concentration of a triggering thiol, such as cysteine.[3][4] These donors are designed to be stable in aqueous solutions alone.[1][4] Ensure that cysteine is present in your assay at an appropriate concentration. If you are working in a complex biological medium like plasma that has been treated to remove free thiols (e.g., with N-methylmaleimide), H₂S generation will be blocked.[3][4]

Q3: The rate of H₂S release is inconsistent between experiments. What factors influence the release rate?

A3: Several factors can lead to inconsistent H₂S release rates:

  • Compound Structure: The specific N-(Benzoylthio)benzamide analogue used is critical. Electron-withdrawing groups on the benzoyl ring accelerate H₂S release, while electron-donating groups result in a slower release.[1]

  • Cysteine Concentration: The concentration of the triggering thiol (cysteine) directly impacts the reaction kinetics. Ensure consistent cysteine concentrations across all experiments.

  • Temperature and pH: Like most chemical reactions, the rate of H₂S release can be influenced by temperature and pH. While these donors are active across a range of pH values, it is crucial to maintain consistent pH and temperature conditions for reproducible results.[2][4]

  • Compound Purity: Impurities in the synthesized N-(Benzoylthio)benzamide can interfere with the reaction. Ensure the compound is properly purified and characterized.

Q4: The H₂S signal detected by my sensor peaks and then quickly declines. Is this normal?

A4: Yes, this is a commonly observed phenomenon. A typical H₂S generation curve shows the concentration reaching a maximum value (peaking time) before declining.[4] This decline is often attributed to the oxidation of H₂S by air, especially in open experimental systems.[4] To minimize this, consider using de-aerated buffers or performing experiments in a controlled atmosphere.

Q5: What are the essential negative controls for experiments using N-(Benzoylthio)benzamide?

A5: To ensure that the observed biological effects are due to H₂S, the following controls are critical:

  • Vehicle Control: The solvent used to dissolve the N-(Benzoylthio)benzamide (e.g., DMSO) should be tested alone.

  • Donor without Cysteine: Run the experiment with N-(Benzoylthio)benzamide but without the addition of the cysteine trigger. This confirms that the donor itself is not causing the effect.

  • Cysteine-Only Control: Since cysteine is added to trigger H₂S release, it's essential to test the effect of cysteine alone, as it can influence the cellular redox environment.[3][4]

  • Spent Donor Control: After H₂S release has ceased, the remaining reaction mixture can be used as a control to test the effects of the byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem Potential Cause Recommended Solution
No H₂S Detected Absence of a thiol trigger.Add a sufficient concentration of cysteine (e.g., excess molar ratio) to the reaction buffer.[3][4]
Inactivated thiol trigger.If using plasma or cell culture media, ensure endogenous thiols have not been blocked or depleted. Prepare fresh cysteine solutions for each experiment.
Incorrect detection method.Verify that your H₂S detection method (e.g., electrode, colorimetric assay) is calibrated and functioning correctly. Be aware that some methods, like the methylene blue assay, use acidic conditions that can affect certain donors.[2]
H₂S Release is Too Fast/Slow Incorrect donor analogue.Confirm the chemical structure of your N-(Benzoylthio)benzamide. Analogues with electron-withdrawing groups release H₂S faster than those with electron-donating groups.[1]
Inconsistent temperature or pH.Standardize and buffer the pH and maintain a constant temperature for all experiments.
Poor Reproducibility Variable cysteine concentration.Prepare a fresh stock solution of cysteine for each set of experiments and ensure accurate and consistent addition.
Air oxidation of H₂S.De-gas buffers before use. If possible, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize H₂S loss.[4]
Donor instability/degradation.Store the N-(Benzoylthio)benzamide stock solution under appropriate conditions (e.g., -20°C, protected from light) and avoid repeated freeze-thaw cycles.
Unexpected Biological Effects Effect of cysteine or byproducts.Run the mandatory negative controls outlined in the FAQ section to distinguish the effects of H₂S from those of the trigger or reaction byproducts.[3][4]

Experimental Protocols & Data

Key Experimental Protocol: Measuring H₂S Release

This protocol describes a general method for measuring H₂S release using a selective microelectrode.

  • Preparation of Solutions:

    • Prepare a stock solution of N-(Benzoylthio)benzamide (e.g., 10 mM in DMSO).

    • Prepare a stock solution of L-cysteine (e.g., 100 mM in de-gassed phosphate-buffered saline (PBS), pH 7.4). Prepare this solution fresh before each experiment.

    • Prepare the reaction buffer (e.g., PBS, pH 7.4).

  • Calibration of H₂S Electrode:

    • Calibrate the H₂S-selective microelectrode according to the manufacturer's instructions, typically using standard solutions of Na₂S.

  • Measurement of H₂S Release:

    • Add the reaction buffer to a reaction vessel and allow the electrode reading to stabilize.

    • Add L-cysteine to the desired final concentration and record the baseline.

    • Initiate the reaction by adding the N-(Benzoylthio)benzamide stock solution to the desired final concentration.

    • Record the change in H₂S concentration over time until the signal peaks and returns to baseline.

H₂S Release Rate Comparison

The rate of H₂S release is highly dependent on the substituents of the N-(Benzoylthio)benzamide.

Substituent Type Effect on Benzoyl Ring Relative Rate of H₂S Release
Electron-Withdrawing Group (e.g., -NO₂, -CF₃)Decreases electron densityFaster
Electron-Donating Group (e.g., -OCH₃, -CH₃)Increases electron densitySlower
This table summarizes structure-activity relationship studies, which show that electron-withdrawing groups facilitate a faster release of H₂S, whereas electron-donating groups slow it down.[1]

Visual Diagrams

H₂S Release Mechanism from N-(Benzoylthio)benzamide

H2S_Release_Mechanism Donor N-(Benzoylthio)benzamide ThiolExchange Thiol-Thioester Exchange Donor->ThiolExchange + Cys1 Cysteine Cys1->ThiolExchange Intermediate1 S-Benzoyl Cysteine ThiolExchange->Intermediate1 Intermediate2 N-Mercaptobenzamide (N-SH Intermediate) ThiolExchange->Intermediate2 Reaction1 S to N Acyl Transfer Intermediate1->Reaction1 Reaction2 Reaction with Cysteine Intermediate2->Reaction2 + Cys2 Cysteine (excess) Cys2->Reaction2 Product1 N-Acyl Cysteine Reaction1->Product1 Product2 Benzamide Reaction2->Product2 Intermediate3 Cysteine Perthiol Reaction2->Intermediate3 Reaction3 Perthiol Reaction Intermediate3->Reaction3 + Cys3 Cysteine Cys3->Reaction3 H2S H₂S Reaction3->H2S Cystine Cystine Reaction3->Cystine

Caption: Cysteine-triggered H₂S release pathway.

Troubleshooting Workflow for No H₂S Release

Troubleshooting_Workflow Start Start: No H₂S Detected CheckCys Is Cysteine present in the assay? Start->CheckCys AddCys Action: Add sufficient Cysteine. CheckCys->AddCys No CheckDonor Is the donor compound viable? CheckCys->CheckDonor Yes Resolved Problem Resolved AddCys->Resolved CheckStorage Action: Check storage. Use fresh compound. CheckDonor->CheckStorage No CheckElectrode Is the detection system working? CheckDonor->CheckElectrode Yes CheckStorage->Resolved Calibrate Action: Recalibrate H₂S sensor/electrode. CheckElectrode->Calibrate No CheckElectrode->Resolved Yes Consult Consult further literature/support. Calibrate->Consult

Caption: Logic diagram for troubleshooting lack of H₂S.

References

improving the solubility of H2S Donor 5a in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of H₂S Donor 5a.

Properties of H₂S Donor 5a

H₂S Donor 5a is a cysteine-activated hydrogen sulfide (H₂S) donor, making it a valuable tool for research into the physiological roles of H₂S.[1] However, like many organic small molecules, particularly those containing sulfur moieties such as diallyl trisulfide (DATS), H₂S Donor 5a exhibits poor solubility in aqueous solutions.[2][3] This can present challenges in experimental design, leading to issues with stock solution preparation, in vitro assay reliability, and in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is my H₂S Donor 5a not dissolving in aqueous buffers like PBS?

A1: H₂S Donor 5a is a hydrophobic molecule, meaning it has low solubility in water and aqueous buffers. Its molecular structure likely contains nonpolar groups that do not interact favorably with the polar water molecules in the buffer.

Q2: What are the initial steps I should take to try and dissolve H₂S Donor 5a?

A2: For initial attempts, you can try using a co-solvent. Dissolve the H₂S Donor 5a in a small amount of a water-miscible organic solvent first, and then add the aqueous buffer.[4][5] Gentle heating and/or sonication can also aid in dissolution.[1]

Q3: Can I prepare a concentrated stock solution of H₂S Donor 5a?

A3: Yes, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium. For in vivo experiments, it is advisable to prepare the working solution fresh on the day of use.[1]

Q4: What are some suitable organic solvents for creating a stock solution?

A4: Common choices for water-miscible organic solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[6] The choice of solvent may depend on the specific requirements of your experiment and any potential toxicity to your cells or animal model.

Q5: How can I improve the bioavailability of H₂S Donor 5a for in vivo studies?

A5: For in vivo applications where aqueous solubility is critical for absorption, consider more advanced formulation strategies. These can include lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), solid dispersions, or creating nanoparticles of the compound.[7][8]

Troubleshooting Guides

Problem: My H₂S Donor 5a precipitates out of solution when I dilute my stock into the aqueous assay buffer.

  • Question 1: What is the concentration of the organic solvent in my final working solution?

    • Answer: The final concentration of the organic co-solvent (e.g., DMSO) in your aqueous medium should generally be kept low, typically below 1% and often below 0.1%, to avoid solvent effects on your biological system and to prevent precipitation. If the concentration is too high, the solubility of your compound in the mixed solvent system may be exceeded upon further dilution.

  • Question 2: Have I tried alternative solubilization methods?

    • Answer: If simple co-solvents are not sufficient, you may need to explore other techniques. The use of surfactants can help to form micelles that encapsulate the hydrophobic drug, improving its stability in aqueous solutions.[4] Another approach is complexation with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior.[4]

Problem: I am observing low or inconsistent activity of H₂S Donor 5a in my in vitro experiments.

  • Question 1: Could poor solubility be affecting the effective concentration of my compound?

    • Answer: Yes, if the compound is not fully dissolved, the actual concentration in solution will be lower than the calculated concentration, leading to seemingly lower activity. It is crucial to ensure your compound is fully solubilized. You may need to visually inspect your solutions for any precipitate.

  • Question 2: How can I confirm that my compound is dissolved?

    • Answer: In addition to visual inspection, you can try filtering your solution through a 0.22 µm filter. If a significant amount of your compound is removed by filtration, it indicates that it was not fully dissolved.

Experimental Protocols

Protocol 1: Preparation of H₂S Donor 5a Stock Solution using a Co-solvent
  • Weigh out the desired amount of H₂S Donor 5a powder in a sterile microcentrifuge tube.

  • Add a minimal amount of a water-miscible organic solvent (e.g., DMSO) to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of H₂S Donor 5a in DMSO.

  • Vortex the solution to ensure it is homogenous.

  • Store the stock solution at -20°C or -80°C for long-term storage.[1]

  • For experiments, thaw the stock solution and dilute it to the final working concentration in your pre-warmed aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is as low as possible.

Protocol 2: Formulation of a Lipid-Based Nanoparticle for In Vivo Delivery

This protocol is a general guideline for creating a lipid-based nanoparticle formulation, which has been shown to be effective for improving the bioavailability of hydrophobic compounds like DATS.[3]

  • Preparation of the Lipid Phase: Dissolve H₂S Donor 5a and a lipid carrier (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent such as chloroform or ethanol.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inside of a round-bottom flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonicating. This will form multilamellar vesicles.

  • Size Reduction: To obtain nanoparticles of a uniform size, the suspension can be subjected to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Characterization: Characterize the resulting nanoparticles for size, polydispersity index, and encapsulation efficiency.

Quantitative Data Summary

Table 1: Comparison of Solubility Enhancement Techniques for Poorly Water-Soluble Drugs

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Addition of a water-miscible organic solvent to increase solubility.[5]Simple to prepare and evaluate.Potential for precipitation upon dilution; solvent may have biological effects.
Micronization Reducing particle size to increase surface area and dissolution rate.[9]Increases dissolution rate.Does not increase equilibrium solubility; not suitable for high-dose drugs.[9]
Solid Dispersion Dispersing the drug in a hydrophilic carrier matrix.[10]Can significantly increase dissolution rate and bioavailability.Can be complex to manufacture; potential for physical instability.
Cyclodextrin Complexation Encapsulation of the drug within the hydrophobic cavity of a cyclodextrin molecule.[4]Improves solubility and stability.Can be expensive; may not be suitable for all drug molecules.
Lipid-Based Formulations Dissolving or suspending the drug in a lipid vehicle.[8]Can significantly enhance oral bioavailability.Can be complex to formulate and characterize.

Visualizations

Workflow for Selecting a Solubility Enhancement Strategy

G cluster_0 Solubility Enhancement Workflow start Poorly Soluble H2S Donor 5a cosolvent Attempt Solubilization with Co-solvents (e.g., DMSO, Ethanol) start->cosolvent check1 Precipitation upon Dilution? cosolvent->check1 advanced Consider Advanced Formulations check1->advanced Yes end Optimized Formulation check1->end No lipid Lipid-Based Formulations (e.g., SEDDS, Liposomes) advanced->lipid solid Solid Dispersions advanced->solid nano Nanoparticle Formation (e.g., Nanosuspensions) advanced->nano lipid->end solid->end nano->end

Caption: A decision-making workflow for selecting an appropriate solubility enhancement strategy for H₂S Donor 5a.

Schematic of a Lipid-Based Nanoparticle Formulation

G cluster_1 Lipid Nanoparticle for this compound Delivery h2s_donor This compound lipid_bilayer Lipid Bilayer h2s_donor->lipid_bilayer Encapsulated within aqueous_core Aqueous Core lipid_bilayer->aqueous_core Surrounds

Caption: A simplified diagram of a lipid nanoparticle encapsulating the hydrophobic H₂S Donor 5a.

Simplified H₂S Signaling Pathway

G cluster_2 Simplified H2S Signaling donor This compound (Solubilized) h2s H2S Release donor->h2s cysteine Cysteine cysteine->h2s activates target Cellular Targets (e.g., Ion Channels, Enzymes) h2s->target response Physiological Response (e.g., Vasodilation, Anti-inflammation) target->response

Caption: A diagram illustrating the activation of H₂S Donor 5a and its downstream signaling effects.

References

Technical Support Center: H₂S Donor 5a & Cysteine Co-administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the cysteine-activated hydrogen sulfide (H₂S) donor, 5a. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue 1: Inconsistent or No H₂S Release Detected

Possible Causes & Solutions:

  • Insufficient Cysteine Concentration: H₂S Donor 5a requires cysteine to release H₂S.[1][2][3] Ensure that cysteine is co-administered at an appropriate concentration. The reaction is concentration-dependent.

  • Incorrect pH of Buffer: The rate of H₂S generation can be influenced by the pH of the buffer. While similar release curves have been observed at pH 5.5, 7.4, and 9.0, it is crucial to maintain a consistent and appropriate pH for your experimental system.[1][2]

  • Oxidation of H₂S: Hydrogen sulfide is susceptible to oxidation by air, which can lead to a decrease in its measured concentration.[1][2] It is advisable to use freshly prepared solutions and minimize exposure to air.

  • Donor Instability (Unlikely in Aqueous Buffer): H₂S Donor 5a and its analogues have been shown to be stable in aqueous buffers and do not react with other potential cellular nucleophiles like hydroxyl or amino groups.[1][2][4] However, prolonged storage or improper handling might affect its integrity.

  • Malfunctioning H₂S Detection System: Ensure your H₂S detection system, such as an H₂S-selective microelectrode, is properly calibrated and functioning according to the manufacturer's instructions.

Issue 2: Altered Cellular Redox Balance

Possible Cause & Solution:

  • Exogenous Cysteine Supplementation: The addition of extra cysteine to trigger H₂S release can disrupt the natural redox balance of the biological system under investigation.[1][2][4] This is a critical consideration.

    • Recommendation: Always perform careful control experiments.[1][2] This includes a control group treated with cysteine alone to differentiate the effects of cysteine from those of H₂S.

Issue 3: Unexpected Biological Effects

Possible Causes & Solutions:

  • Off-target Effects of Cysteine: As mentioned, the co-administered cysteine can have its own biological effects, independent of H₂S donation.

  • Reaction with Other Biomolecules: In complex biological systems, the intermediates formed during H₂S release from Donor 5a may react with other redox-active biomolecules, potentially leading to different H₂S release rates and unforeseen biological consequences.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of H₂S release from Donor 5a?

A1: H₂S Donor 5a is a cysteine-activated donor.[1][3] The release of H₂S is initiated by a reversible thiol exchange between Donor 5a and cysteine. This leads to the formation of several intermediates and ultimately the generation of H₂S.[1][2][4] The reaction is specific to thiols like cysteine and does not occur with other nucleophiles such as hydroxyl or amino groups.[1][2][4]

Q2: Is H₂S Donor 5a stable?

A2: Yes, compounds in the N-(benzoylthio)benzamide series, including 5a, are stable in aqueous buffers.[1][2][4]

Q3: What is the recommended solvent for H₂S Donor 5a?

A3: While the literature mentions stability in aqueous buffers, for creating stock solutions, it is best to consult the manufacturer's instructions. For in vitro experiments, it can be dissolved in a suitable solvent and then diluted in the aqueous buffer.

Q4: How can I measure the H₂S released from Donor 5a?

A4: A common method is to use a 2-mm H₂S-selective microelectrode attached to a free radical analyzer.[1][2] Colorimetric methods have also been used to measure H₂S generation in plasma.[1][2]

Q5: Can I use H₂S Donor 5a in cell culture and in vivo models?

A5: Yes, H₂S Donor 5a has been shown to release H₂S in plasma, indicating its potential for use in complex biological systems.[1][2] However, it's important to consider that the concentration of free cysteine may vary in different biological environments, which will affect the rate of H₂S release.[2][4] In systems lacking sufficient free cysteine, external addition will be necessary.[1][2][4]

Data Presentation

Table 1: H₂S Release from Donor 5a in PBS Buffer (pH 7.4)

ParameterValueReference
Peaking Time18 min[1][2]
H₂S Concentration at Peaking TimeVaries (dependent on donor concentration)[1][2]

Note: The rate of H₂S generation can be controlled by structural modifications to the N-(benzoylthio)benzamide backbone. Electron-withdrawing groups generally lead to faster H₂S generation, while electron-donating groups result in slower generation.[1][2]

Experimental Protocols

Key Experiment: Measurement of H₂S Release using an H₂S-Selective Microelectrode

Objective: To quantify the rate and concentration of H₂S released from Donor 5a upon co-administration with cysteine.

Materials:

  • H₂S Donor 5a

  • L-cysteine

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2-mm H₂S-selective microelectrode (e.g., ISO-H₂S-2; WPI)

  • Free Radical Analyzer (e.g., Apollo 1100; WPI)

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Prepare a stock solution of H₂S Donor 5a in a suitable solvent.

  • Prepare a fresh stock solution of L-cysteine in PBS (pH 7.4).

  • Calibrate the H₂S-selective microelectrode according to the manufacturer's instructions using standard solutions of NaHS.

  • In the reaction vessel, add PBS (pH 7.4) and a stir bar.

  • Place the calibrated H₂S-selective microelectrode into the buffer and start recording the baseline.

  • Add the desired concentration of H₂S Donor 5a to the buffer and allow it to equilibrate.

  • Initiate the reaction by adding the desired concentration of L-cysteine to the vessel.

  • Continuously record the H₂S concentration over time until it peaks and begins to decline.

  • Analyze the data to determine the peaking time and the maximum H₂S concentration.

Visualizations

Signaling Pathway of H₂S Release

H2S_Release_Pathway Donor5a H₂S Donor 5a ThiolExchange Reversible Thiol Exchange Donor5a->ThiolExchange Cysteine Cysteine Cysteine->ThiolExchange ReactionWithCysteine Reaction with excess Cysteine Cysteine->ReactionWithCysteine H2S_Release H₂S Release Cysteine->H2S_Release Intermediate6 Thioester Intermediate (6) ThiolExchange->Intermediate6 Intermediate8 N-mercapto-benzamide (8) ThiolExchange->Intermediate8 AcylTransfer S to N Acyl Transfer Intermediate6->AcylTransfer Intermediate8->ReactionWithCysteine Amide7 N-acyl cysteine (7) AcylTransfer->Amide7 Benzamide9 Benzamide (9) ReactionWithCysteine->Benzamide9 Perthiol10 Cysteine Perthiol (10) ReactionWithCysteine->Perthiol10 Perthiol10->H2S_Release Cystine11 Cystine (11) H2S_Release->Cystine11 H2S H₂S H2S_Release->H2S

Caption: Cysteine-activated H₂S release from Donor 5a.

Experimental Workflow for H₂S Measurement

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Donor Prepare H₂S Donor 5a Stock Solution Add_Donor Add H₂S Donor 5a Prep_Donor->Add_Donor Prep_Cys Prepare Cysteine Stock Solution Add_Cysteine Add Cysteine to Initiate Reaction Prep_Cys->Add_Cysteine Calibrate_Electrode Calibrate H₂S-selective Microelectrode Record_Baseline Record Baseline with Electrode Calibrate_Electrode->Record_Baseline Add_Buffer Add Buffer to Reaction Vessel Add_Buffer->Record_Baseline Record_Baseline->Add_Donor Add_Donor->Add_Cysteine Record_H2S Continuously Record H₂S Concentration Add_Cysteine->Record_H2S Analyze_Data Determine Peaking Time and Max H₂S Concentration Record_H2S->Analyze_Data

Caption: Workflow for measuring H₂S release.

Logical Relationship of Troubleshooting

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent or No H₂S Release Cause_Cys Insufficient Cysteine Problem->Cause_Cys Cause_pH Incorrect Buffer pH Problem->Cause_pH Cause_Oxidation H₂S Oxidation Problem->Cause_Oxidation Cause_Electrode Electrode Malfunction Problem->Cause_Electrode Sol_Cys Optimize Cysteine Concentration Cause_Cys->Sol_Cys Sol_pH Verify and Adjust Buffer pH Cause_pH->Sol_pH Sol_Oxidation Use Fresh Solutions, Minimize Air Exposure Cause_Oxidation->Sol_Oxidation Sol_Electrode Recalibrate or Replace Electrode Cause_Electrode->Sol_Electrode

Caption: Troubleshooting logic for H₂S release issues.

References

Technical Support Center: Strategies for Minimizing Off-Target Effects of Benzamide and Thiobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity, mechanism of action, and off-target effects of N-(Benzoylthio)benzamide are not available in the public domain. This technical support guide is based on information available for the broader classes of benzamide and thiobenzamide compounds and is intended to provide general guidance for researchers working with structurally related molecules. The strategies outlined below should be adapted and validated for the specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the known biological targets and potential off-target effects of benzamide-containing compounds?

Benzamide derivatives are a versatile class of compounds with a wide range of biological activities. Their on-target and off-target effects are highly dependent on the specific substitutions on the benzamide scaffold.

  • Antipsychotic Benzamides (e.g., Amisulpride, Sulpiride):

    • Primary Targets: Dopamine D2 and D3 receptors.

    • Known Off-Target Effects: Antagonism of serotonin receptors (e.g., 5-HT7, 5-HT2B), which may contribute to antidepressant effects. Interaction with the hERG potassium channel at high concentrations is a critical off-target effect associated with potential cardiotoxicity.[1]

  • Anti-inflammatory Benzamides:

    • Primary Mechanism: Some benzamides and nicotinamides exhibit anti-inflammatory properties by inhibiting the transcription factor NF-kappaB.[2] This leads to the downstream inhibition of pro-inflammatory cytokines like TNF-alpha.[2]

  • Antifungal Benzamides:

    • Primary Target: Certain benzamide and picolinamide chemotypes have been shown to target Sec14p, a major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae.[3]

  • Other Potential Off-Targets: Due to the prevalence of the benzamide scaffold in bioactive molecules, potential off-target interactions could include various kinases and other receptors.

Q2: What are the potential off-target effects associated with thiobenzamide derivatives?

Thiobenzamide and its derivatives have been investigated for their antimicrobial and antifungal activities.[4][5]

  • Hepatotoxicity of Thiobenzamide: Thiobenzamide itself is a known hepatotoxin in preclinical models.[6] Its toxicity is mediated by the metabolic activation to a reactive iminosulfinic acid metabolite, which then covalently binds to a wide range of cellular proteins, leading to cellular stress and necrosis.[6] Researchers working with thiobenzamide derivatives should be aware of this potential for bioactivation and subsequent off-target protein modification.

Troubleshooting Guide: Investigating and Mitigating Off-Target Effects

This guide provides a systematic approach to identifying and minimizing off-target effects during the experimental evaluation of novel benzamide or thiobenzamide derivatives.

Problem 1: Unexpected or Inconsistent Phenotype in Cell-Based Assays

An observed cellular effect that does not align with the hypothesized on-target activity may be due to off-target interactions.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Method: Perform a target engagement assay, such as a cellular thermal shift assay (CETSA) or a radioligand binding assay, to confirm that your compound interacts with the intended target at the concentrations used in your cellular assays.[1]

    • Rationale: This helps to distinguish between on-target and off-target mediated phenotypes.

  • Dose-Response Analysis:

    • Method: Conduct a comprehensive dose-response curve for your compound.

    • Rationale: Off-target effects often occur at higher concentrations than on-target effects. A significant separation between the EC50 for the desired phenotype and any unexpected effects can suggest an off-target liability.

  • Use of Structurally Unrelated Control Compounds:

    • Method: Utilize a well-characterized, structurally distinct compound known to modulate the same target.

    • Rationale: If the control compound does not reproduce the unexpected phenotype, it strengthens the hypothesis of an off-target effect for your test compound.

  • Genetic Knockout/Knockdown Studies:

    • Method: Use cell lines where the intended target has been genetically knocked out or its expression has been knocked down (e.g., using CRISPR/Cas9 or siRNA).

    • Rationale: If the compound still elicits the same phenotype in the absence of the intended target, it is a strong indicator of an off-target mechanism.

Problem 2: Suspected Off-Target Liabilities Based on Compound Structure

The chemical scaffolds present in your molecule can provide clues to potential off-target activities.

Troubleshooting Steps:

  • In Silico Profiling:

    • Method: Use computational tools and databases (e.g., ChEMBL, PubChem) to search for known biological activities of structurally similar compounds.

    • Rationale: This can help to generate hypotheses about potential off-targets that can then be tested experimentally.

  • Broad Panel Screening (Counter-Screening):

    • Method: Screen your compound against a commercially available panel of common off-targets, such as receptors, ion channels, and kinases.[1]

    • Rationale: This provides a comprehensive profile of your compound's selectivity and can identify unexpected interactions early in the development process.

Data Presentation

Table 1: Hypothetical Selectivity Profile of a Novel Benzamide Derivative

TargetIC50 (nM)Assay Type
Primary Target 15 Enzymatic Assay
Off-Target Kinase A250Kinase Panel Screen
Off-Target GPCR B800Radioligand Binding
hERG Channel>10,000Patch Clamp

This table is for illustrative purposes only and does not represent experimentally determined values.

Experimental Protocols

Protocol 1: General Radioligand Binding Assay for Off-Target GPCRs

Objective: To determine the binding affinity (Ki) of a test compound for a potential G-protein coupled receptor (GPCR) off-target.

Materials:

  • Cell membranes expressing the target GPCR.

  • A suitable radioligand for the target receptor.

  • Test compound.

  • Assay buffer (e.g., Tris-HCl with appropriate salts).

  • Scintillation fluid and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, combine the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, vehicle control, or a saturating concentration of a known non-labeled ligand (for determining non-specific binding).

  • Incubate the plate for a specified time at a defined temperature to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a filter mat using a cell harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filter mats to dry, then add scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki value for the test compound using the Cheng-Prusoff equation.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_mitigation Mitigation Strategies problem Unexpected Cellular Phenotype Observed on_target Confirm On-Target Engagement (e.g., CETSA) problem->on_target dose_response Dose-Response Analysis on_target->dose_response control_cmpd Use Structurally Unrelated Control dose_response->control_cmpd knockout Genetic Knockout/ Knockdown control_cmpd->knockout chem_mod Chemical Modification for Selectivity knockout->chem_mod If Off-Target Confirmed lower_conc Lower Compound Concentration knockout->lower_conc If Off-Target Confirmed

Caption: Workflow for identifying and mitigating off-target effects.

signaling_pathway cluster_cell Cellular Response compound Benzamide Derivative target Intended Target (e.g., Kinase X) compound->target Binds off_target Off-Target (e.g., GPCR Y) compound->off_target Binds (often at higher conc.) pathway1 On-Target Signaling Pathway target->pathway1 Activates/ Inhibits pathway2 Off-Target Signaling Pathway off_target->pathway2 Activates/ Inhibits phenotype1 Desired Phenotype pathway1->phenotype1 phenotype2 Unexpected Phenotype pathway2->phenotype2

Caption: Hypothetical signaling pathway of a benzamide derivative.

References

how to prevent premature degradation of H2S Donor 5a

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H₂S Donor 5a. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of H₂S Donor 5a, and to help troubleshoot common issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is H₂S Donor 5a and how does it release hydrogen sulfide (H₂S)?

A1: H₂S Donor 5a, chemically known as N-(Benzoylthio)benzamide, is a cysteine-activated H₂S donor.[1][2] It is designed to be stable in aqueous solutions and releases H₂S only upon reaction with endogenous thiols, specifically cysteine.[1][3] This allows for a more controlled release of H₂S in a biological environment compared to simple sulfide salts.[4]

Q2: How should I store H₂S Donor 5a to prevent premature degradation?

A2: Proper storage is critical to maintain the stability and efficacy of H₂S Donor 5a. The compound should be stored under the following conditions to prevent premature degradation.[1]

FormStorage TemperatureShelf Life
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Q3: What solvents are recommended for dissolving H₂S Donor 5a?

A3: While specific solubility data for H₂S Donor 5a is not provided in the search results, similar organic compounds are typically dissolved in organic solvents like DMSO or DMF for the preparation of stock solutions. It is crucial to use anhydrous solvents to prevent hydrolysis. For aqueous experiments, the stock solution should be diluted into the aqueous buffer immediately before use.

Q4: What are the common causes of premature degradation of H₂S Donor 5a?

A4: Premature degradation of H₂S Donor 5a can be caused by several factors:

  • Improper Storage: Exposure to high temperatures or moisture can lead to hydrolysis and degradation.[4]

  • Contamination: Accidental contamination of the stock solution with thiols (e.g., cysteine, glutathione) will trigger premature H₂S release.[3][5]

  • Light Exposure: Although not explicitly stated for 5a, some H₂S donors are light-sensitive. It is good practice to protect solutions from light.[6]

  • Oxidation: H₂S and its precursors can be susceptible to oxidation when exposed to air for prolonged periods.[7][8]

Q5: How can I confirm that H₂S Donor 5a is releasing H₂S in my experiment?

A5: Several methods can be used to detect and quantify H₂S release.[9] The most common include:

  • Methylene Blue Assay: A colorimetric method for measuring sulfide concentrations in aqueous solutions.[9][10]

  • H₂S-Selective Electrodes: Provide real-time measurement of H₂S concentration.[4]

  • Fluorescent Probes: Specific fluorescent probes that react with H₂S can be used to visualize its release in cellular systems.[11]

Troubleshooting Guides

Issue 1: Inconsistent or No H₂S Release Detected

If you are observing inconsistent or no H₂S release from H₂S Donor 5a, follow this troubleshooting guide.

Step 1: Verify the Integrity of H₂S Donor 5a

  • Check Storage Conditions: Ensure that the compound has been stored correctly according to the temperature and duration guidelines.[1]

  • Visual Inspection: Inspect the powder for any changes in color or texture, which might indicate degradation.

Step 2: Review Experimental Protocol

  • Thiol Concentration: Confirm that a sufficient concentration of the activating thiol (cysteine) is present in your experimental setup. H₂S Donor 5a is cysteine-activated.[1]

  • Solvent Preparation: Ensure that the stock solution was prepared correctly and has not expired. If using a new bottle, prepare a fresh stock solution.

  • pH of the Medium: The pH of the experimental buffer can influence the release of H₂S. Ensure the pH is within the physiological range (typically pH 7.4) for optimal activity.[12]

Step 3: Calibrate Detection Method

  • Positive Control: Use a simple sulfide salt like NaHS as a positive control to ensure your H₂S detection method is working correctly.[4]

  • Instrument Calibration: If using an H₂S-selective electrode, ensure it is properly calibrated.

Issue 2: Rapid Degradation of H₂S Donor 5a Stock Solution

If you suspect your stock solution of H₂S Donor 5a is degrading rapidly, consider the following points.

Step 1: Assess Solvent Quality

  • Anhydrous Solvent: Use high-quality, anhydrous DMSO or DMF to prepare the stock solution to minimize hydrolysis.

  • Avoid Contaminants: Ensure the solvent is free from any thiol contaminants.

Step 2: Evaluate Storage and Handling of Stock Solution

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination of the entire stock.

  • Inert Atmosphere: For long-term storage, consider overlaying the stock solution with an inert gas like argon or nitrogen to prevent oxidation.

Step 3: Prepare Fresh Solutions

  • Fresh Dilutions: Always prepare fresh dilutions of the stock solution in your aqueous experimental buffer immediately before each experiment. Do not store the donor in aqueous solutions for extended periods.

Experimental Protocols

Protocol 1: Assessment of H₂S Release using the Methylene Blue Assay

This protocol provides a method to quantify the amount of H₂S released from H₂S Donor 5a in the presence of cysteine.

Materials:

  • H₂S Donor 5a

  • L-cysteine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Zinc acetate solution (1% w/v)

  • N,N-dimethyl-p-phenylenediamine dihydrochloride (DMPD) solution

  • Ferric chloride (FeCl₃) solution

  • Trichloroacetic acid (TCA)

Procedure:

  • Prepare a stock solution of H₂S Donor 5a in anhydrous DMSO.

  • In a reaction vessel, add PBS and L-cysteine to the desired final concentrations.

  • Initiate the reaction by adding the H₂S Donor 5a stock solution to the cysteine-containing PBS.

  • At various time points, take aliquots of the reaction mixture and add them to a zinc acetate solution to trap the H₂S as zinc sulfide (ZnS).

  • To the ZnS solution, add the DMPD solution followed by the FeCl₃ solution.

  • Stop the reaction by adding TCA.

  • Allow the color to develop for 20-30 minutes.

  • Measure the absorbance at 670 nm using a spectrophotometer.

  • Calculate the H₂S concentration using a standard curve prepared with NaHS.

Visualizations

H2S_Release_Mechanism Donor5a H₂S Donor 5a (N-(Benzoylthio)benzamide) Intermediate Thioester Intermediate Donor5a->Intermediate + Cysteine Cysteine Cysteine (Thiol) Cysteine->Intermediate H2S H₂S Intermediate->H2S Release Byproduct Byproduct Intermediate->Byproduct Troubleshooting_Workflow Start No/Inconsistent H₂S Release Check_Storage Verify Donor Storage (Temp, Expiry) Start->Check_Storage Check_Protocol Review Protocol (Thiol presence, pH) Check_Storage->Check_Protocol Correct Problem_Donor Issue with Donor Integrity Check_Storage->Problem_Donor Incorrect Check_Detection Validate Detection Method (Positive Control) Check_Protocol->Check_Detection Correct Problem_Protocol Issue with Protocol Check_Protocol->Problem_Protocol Incorrect Problem_Detection Issue with Detection Check_Detection->Problem_Detection Incorrect Solution Problem Solved Check_Detection->Solution Correct H2S_Signaling_Pathway H2S H₂S (from Donor 5a) Keap1 Keap1 H2S->Keap1 Sulfhydration of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation to Nucleus Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Activation Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

References

optimizing incubation time for H2S Donor 5a experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H₂S Donor 5a. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is H₂S Donor 5a and how does it work?

A1: H₂S Donor 5a is a cysteine-activated hydrogen sulfide (H₂S) donor.[1][2] It belongs to the N-(benzoylthio)benzamide class of donors, which are stable in aqueous solutions but release H₂S in the presence of thiols like cysteine or glutathione (GSH).[1][3] The release mechanism involves a thiol-mediated exchange reaction.[1]

Q2: What are the key advantages of using a cysteine-activated H₂S donor like 5a?

A2: The primary advantage is the controllable release of H₂S. Unlike simple sulfide salts (e.g., NaHS) that release H₂S almost instantaneously, cysteine-activated donors like 5a can mimic the slow and sustained endogenous production of H₂S.[1][2] This allows for more physiologically relevant studies. The rate of H₂S release can also be modulated by structural modifications to the donor molecule.[1][2]

Q3: How should I prepare and store H₂S Donor 5a?

A3: For a 20 mmol/L stock solution, dissolve 10 mg of H₂S Donor 5a in 1.95 ml of DMSO. It is recommended to aliquot this stock solution and store it at -20°C or below for up to two months. For experiments, dilute the stock solution into your buffer or cell culture medium to the desired final concentration.

Q4: What is the optimal incubation time and concentration for H₂S Donor 5a in cell culture experiments?

A4: The optimal incubation time and concentration are highly dependent on the cell type, experimental endpoint, and the intracellular cysteine concentration. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system. Based on available literature for similar donors, concentrations can range from 10 µM to 200 µM, and incubation times can vary from 1 hour to 24 hours.[4][5]

Q5: Can H₂S released from Donor 5a interfere with common cell-based assays?

A5: Yes, H₂S can interfere with certain assays. A notable example is the MTT assay for cell viability. H₂S can reduce the MTT reagent, leading to a false-positive signal. To mitigate this, it is recommended to remove the medium containing the H₂S donor, wash the cells with PBS, and then add fresh medium with the MTT reagent.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low H₂S release detected. 1. Insufficient intracellular cysteine/GSH levels. 2. Incorrect storage or handling of the donor, leading to degradation. 3. Inappropriate detection method.1. Co-incubate with L-cysteine (e.g., 10 equivalents of the donor concentration). However, be aware that this can alter the cellular redox environment, so include a cysteine-only control.[1] 2. Ensure the stock solution is fresh and has been stored correctly at -20°C or below. 3. Use a sensitive and validated H₂S detection method, such as the methylene blue assay or a reliable fluorescent probe.
High background in fluorescence-based H₂S detection. 1. Autofluorescence of the donor compound or its byproducts. 2. Non-specific reaction of the fluorescent probe.1. Run a control with the donor alone (without cells or cysteine) to measure any intrinsic fluorescence. 2. Include a control with the fluorescent probe alone to assess background levels. Consider using a different, more specific H₂S probe.
Inconsistent results between experiments. 1. Variability in cell density or metabolic state, affecting intracellular cysteine levels. 2. Differences in incubation conditions (time, temperature, CO₂). 3. Degradation of the H₂S donor stock solution.1. Ensure consistent cell seeding density and passage number. 2. Strictly control all incubation parameters. 3. Prepare fresh dilutions of the donor from a properly stored stock for each experiment.
Unexpected cytotoxicity. 1. H₂S concentration is too high. 2. Off-target effects of the donor molecule or its byproducts. 3. Altered cellular redox state due to high concentrations of co-incubated cysteine.1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Include a "decomposed" donor control (a solution of the donor that has been left at room temperature to degrade and no longer releases H₂S) to assess the effects of the parent compound and its stable byproducts. 3. If co-incubating with cysteine, run a control with cysteine alone to assess its independent effects on cell viability.

Quantitative Data Summary

Table 1: H₂S Release Characteristics of Different Donor Types

H₂S Donor TypeTriggerRelease KineticsTypical Concentration RangeReference
Sulfide Salts (e.g., NaHS) Spontaneous hydrolysisVery Fast (seconds to minutes)10 µM - 1 mM[5]
Thiol-activated (e.g., H₂S Donor 5a) Cysteine, GlutathioneSlow and sustained10 µM - 200 µM[1][6]
Hydrolysis-based (e.g., GYY4137) WaterSlow10 µM - 1 mM[3]
ROS-activated Reactive Oxygen Species (e.g., H₂O₂)Trigger-dependent50 µM - 100 µM[7]

Experimental Protocols

Protocol 1: General Procedure for Cell Culture Experiments with H₂S Donor 5a
  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Donor Solution: Prepare a fresh dilution of H₂S Donor 5a from a frozen stock in pre-warmed cell culture medium to the desired final concentration.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing H₂S Donor 5a.

  • Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Endpoint Analysis: After incubation, proceed with your specific downstream assay (e.g., Western blotting, qPCR, or a modified cell viability assay).

Protocol 2: Measurement of H₂S Release using the Methylene Blue Assay

This method is based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of Fe³⁺ to form methylene blue, which can be quantified spectrophotometrically.

  • Reaction Setup: In a sealed vial, add H₂S Donor 5a to a buffer (e.g., PBS, pH 7.4) or cell lysate containing a known concentration of cysteine (e.g., 1 mM).

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Methylene Blue Reaction: At each time point, take an aliquot of the reaction mixture and add it to a solution containing N,N-dimethyl-p-phenylenediamine and FeCl₃ in an acidic buffer.

  • Incubation: Allow the color to develop for approximately 20 minutes at room temperature.

  • Measurement: Measure the absorbance at 670 nm using a spectrophotometer.

  • Quantification: Calculate the H₂S concentration based on a standard curve prepared with known concentrations of Na₂S.

Visualizations

experimental_workflow Experimental Workflow for H₂S Donor 5a cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis start Seed cells in multi-well plate prep_donor Prepare fresh H₂S Donor 5a solution start->prep_donor treatment Treat cells with H₂S Donor 5a prep_donor->treatment incubation Incubate for desired time (e.g., 1-24 hours) treatment->incubation assay Perform downstream assays (e.g., Western Blot, qPCR, Viability Assay) incubation->assay

Caption: A typical experimental workflow for using H₂S Donor 5a in cell culture.

troubleshooting_flow Troubleshooting Logic for Low H₂S Release start Low/No H₂S Detected check_cysteine Are intracellular cysteine levels sufficient? start->check_cysteine add_cysteine Co-incubate with L-cysteine & include controls check_cysteine->add_cysteine No check_donor Is the donor stock fresh and stored correctly? check_cysteine->check_donor Yes add_cysteine->check_donor new_donor Prepare fresh stock solution check_donor->new_donor No check_method Is the detection method sensitive enough? check_donor->check_method Yes new_donor->check_method optimize_method Optimize or change detection method check_method->optimize_method No success Problem Resolved check_method->success Yes optimize_method->success

Caption: A logical flowchart for troubleshooting experiments with low H₂S release.

nfkb_pathway H₂S-Mediated Regulation of the NF-κB Pathway H2S H₂S (from Donor 5a) p65 p65 (NF-κB subunit) H2S->p65 Inhibits phosphorylation and degradation of IκBα nucleus Nucleus p65->nucleus Translocation IkB IκBα p65_IkB p65-IκBα Complex (Inactive) p65_IkB->p65 transcription Transcription of Anti-inflammatory & Anti-apoptotic Genes nucleus->transcription inflammation Inflammatory Stimulus (e.g., LPS, TNF-α) inflammation->p65_IkB Promotes IκBα degradation

Caption: Simplified diagram of H₂S modulating the NF-κB signaling pathway.

References

addressing cytotoxicity of N-(Benzoylthio)benzamide at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(Benzoylthio)benzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during their experiments, with a particular focus on managing cytotoxicity at high concentrations.

Disclaimer: Specific experimental data on N-(Benzoylthio)benzamide is limited. The information provided herein is largely based on studies of the broader class of N-substituted benzamides and related thio compounds. All protocols and troubleshooting suggestions should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of cytotoxicity for N-(Benzoylthio)benzamide?

Based on related N-substituted benzamides, the primary mechanism of cytotoxicity is likely the induction of apoptosis. Studies on similar compounds have shown the activation of the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[1][2] This process appears to be independent of the p53 tumor suppressor protein in some cell lines.[1][2] Additionally, some benzamides have been shown to inhibit the NF-κB signaling pathway, which can contribute to their pro-apoptotic effects.

Q2: I am observing excessive cytotoxicity even at what I believe are low concentrations. What could be the reason?

Several factors could contribute to unexpectedly high cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is crucial to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

  • Compound Stability: Ensure that your stock solution of N-(Benzoylthio)benzamide is properly stored and has not degraded. Degradation products could potentially be more toxic.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control (cells treated with the solvent alone at the same concentration used for the highest compound dose) in your experiments.

  • Off-Target Effects: At high concentrations, the compound may have off-target effects that contribute to cytotoxicity.

Q3: How can I mitigate the cytotoxic effects of N-(Benzoylthio)benzamide at high concentrations while studying its other biological effects?

Mitigating cytotoxicity can be challenging, especially if apoptosis is the desired outcome (e.g., in cancer studies). However, if you are studying non-cytotoxic effects, you might consider the following:

  • Use of Apoptosis Inhibitors: Co-incubation with a pan-caspase inhibitor, such as Z-VAD-FMK, may reduce apoptotic cell death.[2] However, this will likely interfere with the compound's primary mechanism of action.

  • Time-Course Experiments: Reducing the incubation time with the compound may allow for the observation of earlier, non-cytotoxic effects before the apoptotic cascade is fully initiated.

  • Dose Selection: The most straightforward approach is to use the compound at concentrations below its cytotoxic threshold. A thorough dose-response analysis is essential to identify this range.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results Between Experiments

Possible Causes:

  • Inconsistent cell seeding density.

  • Variations in compound preparation and dilution.

  • Differences in incubation times.

  • Cell passage number affecting sensitivity.

Troubleshooting Steps:

  • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that they are evenly distributed.

  • Prepare Fresh Dilutions: Prepare fresh dilutions of N-(Benzoylthio)benzamide from a validated stock solution for each experiment.

  • Monitor Incubation Times: Use a precise timer for all incubation steps.

  • Use a Consistent Cell Passage Number: Use cells within a defined passage number range for all experiments, as sensitivity can change with prolonged culturing.

Issue 2: Discrepancy Between Viability Assays (e.g., MTT vs. LDH)

Possible Causes:

  • MTT assay measures metabolic activity, which can be affected by factors other than cell death.

  • LDH assay measures membrane integrity, indicating necrosis or late apoptosis.

  • The compound may be interfering with the assay reagents.

Troubleshooting Steps:

  • Use Multiple Assays: Employ at least two different cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, and apoptosis).

  • Include Assay Controls: Run controls to check for any interference of the compound with the assay reagents (e.g., compound in cell-free media with assay reagents).

  • Correlate with Microscopic Observation: Visually inspect the cells under a microscope for morphological changes indicative of cell death (e.g., rounding, detachment, membrane blebbing).

Quantitative Data

The following table summarizes the IC50 values for various N-substituted benzamides in different cancer cell lines. This data can provide a general reference for the concentration ranges you might expect to be cytotoxic.

Compound ClassCell LineIC50 (µM)Reference
N-substituted Benzamide (Declopramide)70Z/3 (murine pre-B cell)>250[2]
N-substituted Benzamide (Declopramide)HL60 (human promyelocytic leukemia)>250[2]
Imidazo-benzamide (TBUEIB)A549 (human lung adenocarcinoma)106[3]
N-(phenylcarbamoyl)benzamideHeLa (human cervical cancer)800 (IC80)[4][5]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol assesses cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to formazan.

Materials:

  • N-(Benzoylthio)benzamide stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of N-(Benzoylthio)benzamide in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and untreated control wells.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • N-(Benzoylthio)benzamide stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of N-(Benzoylthio)benzamide and controls.

  • Incubate for the desired time period.

  • Follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the LDH reaction mixture.

  • Incubate for the time specified in the kit protocol.

  • Measure the absorbance at the recommended wavelength.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Visualizations

Cytotoxicity_Workflow Experimental Workflow for Assessing Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate (e.g., 24-72h) C->D E Perform Cytotoxicity Assay (e.g., MTT, LDH) D->E F Measure Absorbance E->F G Calculate % Viability/ Cytotoxicity F->G H Determine IC50 G->H

Caption: A typical experimental workflow for assessing the cytotoxicity of a compound.

Apoptotic_Pathway Putative Apoptotic Pathway for N-substituted Benzamides Compound N-(Benzoylthio)benzamide Mitochondrion Mitochondrion Compound->Mitochondrion Induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified diagram of the putative intrinsic apoptotic pathway.

Troubleshooting_Logic Troubleshooting High Cytotoxicity Start High Cytotoxicity Observed CheckControls Are controls (vehicle, untreated) behaving as expected? Start->CheckControls CheckDose Perform Dose-Response and Time-Course Study CheckControls->CheckDose Yes ProblemSystemic Systemic Issue (e.g., cell line sensitivity) CheckControls->ProblemSystemic No CheckCompound Verify Compound Stability and Purity CheckDose->CheckCompound CheckAssay Use an Orthogonal Cytotoxicity Assay CheckCompound->CheckAssay ProblemIsolated Problem Identified CheckAssay->ProblemIsolated

Caption: A logical flowchart for troubleshooting unexpected high cytotoxicity.

References

Technical Support Center: Controlling pH Effects on H2S Release from Donor 5a

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pH-sensitive hydrogen sulfide (H₂S) donor, Donor 5a. Given that Donor 5a belongs to the phosphonamidothioate class of H₂S donors, this guide will use the well-characterized donor JK-1 as a representative example for quantitative data and mechanistic explanations.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the rate of H₂S release from Donor 5a?

A1: Donor 5a, like other phosphonamidothioate-based donors, exhibits pH-dependent H₂S release. The release of H₂S is accelerated under acidic conditions (pH < 7.0) and is significantly slower at neutral to basic pH (pH ≥ 7.4).[1][2] This is due to the underlying chemical mechanism, which involves a pH-dependent intramolecular cyclization that leads to the liberation of H₂S.[1][2][3] Therefore, precise control of pH is critical for achieving reproducible experimental results.

Q2: What is the proposed mechanism for pH-controlled H₂S release from donors like Donor 5a?

A2: The release of H₂S from phosphonamidothioate donors is triggered by a novel pH-dependent intramolecular cyclization.[1][2][3] Under acidic conditions, protonation of the phosphonamidothioate moiety facilitates a nucleophilic attack from a nearby carboxyl group, leading to the formation of a cyclic intermediate and the subsequent release of H₂S. At neutral or basic pH, the carboxyl group is deprotonated and less nucleophilic, thus slowing down the cyclization and H₂S release.

Q3: Which methods are recommended for measuring H₂S release from Donor 5a in a pH-controlled environment?

A3: Two common and reliable methods for quantifying H₂S release are the Methylene Blue (MB) assay and the use of an H₂S-selective electrode.

  • Methylene Blue Assay: This is a colorimetric method where H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric ions to form methylene blue, which can be quantified spectrophotometrically.[4] It is an endpoint assay that is useful for measuring the total amount of H₂S released over a specific time period.

  • H₂S-Selective Electrode: This potentiometric sensor allows for real-time, continuous monitoring of H₂S concentration in your experimental solution.[5][6] This method is ideal for studying the kinetics of H₂S release.

The choice of method will depend on the specific requirements of your experiment (e.g., endpoint vs. kinetic measurements).

Q4: How can I maintain a constant pH in my experiment?

A4: The use of biological buffers is essential for maintaining a stable pH. The choice of buffer will depend on the desired pH of your experiment. For example, phosphate-buffered saline (PBS) is commonly used for experiments at physiological pH (7.4), while citrate or acetate buffers can be used for more acidic conditions. It is crucial to prepare and validate the pH of your buffers using a calibrated pH meter.

Data Presentation

The rate of H₂S release from pH-sensitive donors is highly dependent on the pH of the surrounding medium. Below is a table summarizing the representative H₂S release from a 100 µM solution of a similar phosphonamidothioate donor, JK-1, at different pH values, as measured by the methylene blue assay.[7]

Time (minutes)H₂S Released at pH 3.0 (µM)H₂S Released at pH 7.4 (µM)
000
10~25< 5
20~45< 10
40~60< 15

Table 1: Representative pH-dependent H₂S release from a phosphonamidothioate donor (JK-1).[7]

Experimental Protocols

Protocol 1: Preparation of pH-Controlled Buffer Solutions
  • Select an appropriate buffer: Choose a buffer system with a pKa value close to your desired experimental pH.

  • Prepare stock solutions: Prepare stock solutions of the acidic and basic components of the buffer. For example, for a phosphate buffer, you would prepare solutions of monobasic sodium phosphate and dibasic sodium phosphate.

  • Mix and adjust pH: Combine the stock solutions in the appropriate ratio to achieve a pH close to the target value. Use a calibrated pH meter to monitor the pH and make fine adjustments by adding small volumes of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Final volume adjustment: Once the desired pH is reached, add deionized water to reach the final desired buffer volume.

  • Sterilization (if required): For cell culture experiments, sterilize the buffer solution by autoclaving or filtration.

Protocol 2: Methylene Blue Assay for H₂S Quantification
  • Sample Collection: At designated time points, collect aliquots of your experimental solution containing Donor 5a.

  • Sulfide Trapping: Immediately add the aliquot to a solution of zinc acetate (1% w/v) to trap the H₂S as zinc sulfide (ZnS). This prevents the volatile H₂S from escaping.

  • Color Development:

    • Add a solution of N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl.

    • Add a solution of ferric chloride (FeCl₃) in 1.2 M HCl.

    • Mix thoroughly and incubate at room temperature for 10-20 minutes to allow for the formation of methylene blue.

  • Spectrophotometric Measurement: Measure the absorbance of the resulting blue solution at a wavelength of 670 nm using a spectrophotometer.

  • Quantification: Determine the concentration of H₂S in your samples by comparing the absorbance values to a standard curve prepared using known concentrations of a sulfide standard (e.g., Na₂S).

Troubleshooting Guides

Troubleshooting the Methylene Blue Assay
IssuePossible Cause(s)Recommended Solution(s)
Low or no color development H₂S has escaped from the sample.Ensure immediate trapping of H₂S with zinc acetate after sample collection.
Strong reducing agents in the sample.[8]Consider a sample cleanup step or use an alternative H₂S detection method.
Incorrect pH of the final solution.The methylene blue reaction requires acidic conditions. Ensure proper addition of acidic reagents.
High background signal Sample turbidity or color.[8]Include a sample blank (without the color-forming reagents) to subtract the background absorbance.
Interfering substances that produce a blue color.[8]Identify and remove the source of interference if possible.
Inconsistent results Inaccurate pipetting.Use calibrated pipettes and ensure proper technique.
Temperature fluctuations.Perform the assay at a consistent room temperature.
Instability of reagents.Prepare fresh reagents regularly and store them properly.
Troubleshooting H₂S-Selective Electrode Measurements
IssuePossible Cause(s)Recommended Solution(s)
Noisy or unstable readings Clogged or contaminated electrode junction.[9]Clean the electrode according to the manufacturer's instructions.
Air bubble on the electrode surface.[9]Gently tap the electrode to dislodge any air bubbles.
Insufficient grounding.[9]Ensure the meter and any other electronic equipment are properly grounded.
Slow response Fouling of the sensing membrane.Polish the electrode membrane as per the manufacturer's protocol.
Low sample temperature.Allow the sample to reach room temperature before measurement.
Inaccurate readings Incorrect calibration.Recalibrate the electrode using fresh, accurate standards.
Presence of interfering ions.[10]Consult the electrode manual for a list of interfering ions and consider sample pretreatment if necessary.
Incorrect sample pH.The electrode response is pH-dependent. Ensure the sample pH is within the recommended range for the electrode.

Visualizations

H2S_Release_Mechanism cluster_donor Donor 5a (Phosphonamidothioate) cluster_cyclization Intramolecular Cyclization cluster_release H₂S Release Donor_5a Phosphonamidothioate (Protonated at low pH) Cyclic_Intermediate Cyclic Intermediate Donor_5a->Cyclic_Intermediate  Acidic pH (fast) Donor_5a->Cyclic_Intermediate Neutral/Basic pH (slow) H2S H₂S Cyclic_Intermediate->H2S Byproduct Inactive Byproduct Cyclic_Intermediate->Byproduct

Caption: pH-dependent H₂S release from Donor 5a.

Experimental_Workflow Start Prepare pH-controlled buffer and Donor 5a solution Incubate Incubate at desired temperature Start->Incubate Measure Measure H₂S concentration Incubate->Measure Methylene_Blue Methylene Blue Assay (Endpoint) Measure->Methylene_Blue Endpoint Measurement Electrode H₂S-Selective Electrode (Kinetic) Measure->Electrode Real-time Monitoring Data_Analysis Data Analysis and Comparison Methylene_Blue->Data_Analysis Electrode->Data_Analysis

Caption: Workflow for measuring H₂S release.

Troubleshooting_Logic Problem Inconsistent H₂S Release Data Check_pH Verify pH of buffer solution Problem->Check_pH Adjust_pH Recalibrate pH meter and adjust buffer pH Check_pH->Adjust_pH pH incorrect Check_Donor Assess Donor 5a stability and concentration Check_pH->Check_Donor pH correct Adjust_pH->Check_pH Prepare_Fresh Prepare fresh Donor 5a stock solution Check_Donor->Prepare_Fresh Donor issue Check_Assay Troubleshoot H₂S measurement assay Check_Donor->Check_Assay Donor OK Prepare_Fresh->Check_Donor Calibrate_Assay Recalibrate instrument and use fresh reagents Check_Assay->Calibrate_Assay Assay issue Resolved Problem Resolved Check_Assay->Resolved Assay OK Calibrate_Assay->Check_Assay

Caption: Troubleshooting logic for inconsistent results.

References

troubleshooting guide for H2S detection assays with Donor 5a

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers using H2S detection assays, with a specific focus on thiol-activated H2S donors such as Donor 5a.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak or no fluorescence signal in my H2S detection assay?

A weak or absent signal is a common issue that can stem from several factors related to the H2S donor, the detection probe, or the experimental conditions.

Potential Causes and Solutions:

  • Inadequate H2S Release: The donor requires a thiol-containing molecule (like cysteine or glutathione) to release H2S.[1][2] Ensure your assay buffer or cell model contains sufficient endogenous or supplemented thiols to trigger the donor.

  • Donor/Probe Instability: Prepare fresh stock solutions of Donor 5a and the fluorescent probe for each experiment. Store stocks as recommended, protected from light and repeated freeze-thaw cycles.[3]

  • Suboptimal Concentrations: The concentrations of Donor 5a and the fluorescent probe are critical. Titrate both to find the optimal balance that yields a robust signal without causing cytotoxicity or high background.[4][5]

  • Incorrect Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for the specific fluorescent probe being used.[6]

  • Photobleaching: Fluorescent molecules can be destroyed by prolonged exposure to excitation light. Minimize light exposure during incubation and imaging, and consider using an anti-fade mounting medium for microscopy.[3][6]

  • Low Endogenous H2S Production: If relying on endogenous H2S production, the target cells may not be producing enough H2S. Confirm protein expression of H2S-producing enzymes (like CSE or CBS) via other methods, such as a western blot.[6][7] Use a positive control, such as cells stimulated to produce H2S or a simple chemical system with NaHS, to validate the assay components.

Q2: My assay has a very high background fluorescence signal. What can I do to reduce it?

High background can mask the specific signal from H2S detection, making data interpretation difficult. The source can be cellular, chemical, or procedural.

Potential Causes and Solutions:

  • Cellular Autofluorescence: Some cell types naturally fluoresce. Always include an "unstained" control (cells without the fluorescent probe) to measure the baseline autofluorescence.[3][5] If autofluorescence is high, consider using a probe that excites and emits at longer wavelengths (red or far-red) to avoid the natural fluorescence range of cells (blue/green).[6]

  • Non-Specific Probe Activation: Many H2S probes can be partially activated by other highly abundant biological thiols, such as glutathione (GSH).[8][9] Carefully review the probe's specificity data and consider performing a control experiment with GSH to assess cross-reactivity.

  • Probe Concentration Too High: An excessive concentration of the fluorescent probe can lead to non-specific binding or aggregation, resulting in high background.[10] Perform a concentration titration to find the lowest effective probe concentration.

  • Insufficient Washing: Inadequate washing after probe incubation can leave residual, unbound probe in the well or on the slide. Increase the number and duration of washing steps.[4][10]

  • Contaminated Media or Buffers: Phenol red and other components in cell culture media can be fluorescent. When possible, conduct the final assay steps in a phenol red-free, clear buffer like PBS or HBSS.

Q3: My results are inconsistent and not reproducible. How can I improve assay precision?

Lack of reproducibility can invalidate results and points to variability in assay setup and execution.

Potential Causes and Solutions:

  • Variable Cell Health and Density: Ensure cells are seeded at a consistent density and are in a healthy, logarithmic growth phase. Stressed or dying cells can exhibit altered H2S metabolism and increased autofluorescence.[11]

  • Inconsistent Incubation Times: The kinetics of H2S release from Donor 5a and the reaction with the probe are time-dependent.[1] Use a timer and adhere strictly to the incubation times specified in your protocol for all samples.

  • pH Fluctuations: The equilibrium between the gaseous H2S and its anionic form HS⁻ is highly pH-dependent.[2][12] Ensure your assay buffer is robust and maintains a stable physiological pH throughout the experiment.

  • Reagent Preparation: Prepare reagents, especially the H2S donor and fluorescent probe, fresh for each experiment from reliable stock solutions to avoid degradation.

Data Presentation

Table 1: Troubleshooting Summary

ProblemPossible CauseRecommended Solution
Weak or No Signal Insufficient thiol trigger for Donor 5aSupplement with L-cysteine (10-100 µM) or ensure cells are metabolically active.
Suboptimal Donor/Probe concentrationPerform a matrix titration to find optimal concentrations.
Photobleaching of the probeMinimize light exposure; use anti-fade reagents.[6]
Incorrect instrument filters/settingsVerify excitation/emission wavelengths for your specific probe.[6]
High Background Cellular autofluorescenceImage an unstained control; switch to a longer-wavelength probe.[5]
Probe concentration is too highReduce probe concentration and optimize incubation time.[10]
Non-specific probe activation by thiolsReview probe specificity; test for cross-reactivity with glutathione (GSH).[9]
Insufficient washingIncrease the number and rigor of wash steps after probe incubation.[4]
Poor Reproducibility Inconsistent cell number or healthStandardize cell seeding density and monitor cell viability.
Fluctuation in incubation times/tempUse precise timing and a calibrated incubator.
Degradation of reagentsPrepare fresh Donor 5a and probe solutions for each experiment.
pH instability of assay bufferUse a well-buffered solution (e.g., HEPES-buffered saline) at a stable pH of 7.4.

Diagrams

Reaction and Detection Pathway

The fundamental mechanism involves a thiol-triggered release of H₂S from Donor 5a, followed by the reaction of H₂S with a reporter probe to generate a fluorescent signal.

cluster_release Step 1: H₂S Release cluster_detection Step 2: Fluorescence Detection Donor5a Donor 5a (N-(benzoylthio)benzamide) H2S H₂S Gas Donor5a->H2S Thiolysis Cysteine Cysteine (Thiol Trigger) Cysteine->H2S Probe_Off Fluorescent Probe (Non-fluorescent) H2S->Probe_Off Probe_On Activated Probe (Fluorescent) Probe_Off->Probe_On Reaction Signal Detectable Signal Probe_On->Signal Emits Light

Caption: Mechanism of H₂S release from Donor 5a and subsequent detection.

General Experimental Workflow

A standardized workflow is crucial for obtaining reliable and reproducible results in cell-based H₂S detection assays.

Start Start: Seed Cells in Microplate Incubate Incubate Cells (e.g., 24h) Start->Incubate Prepare Prepare Fresh Reagents (Donor 5a, Probe, Controls) Incubate->Prepare Wash1 Wash Cells with Assay Buffer (e.g., PBS) Prepare->Wash1 AddProbe Load Cells with Fluorescent Probe Wash1->AddProbe IncubateProbe Incubate Probe AddProbe->IncubateProbe Wash2 Wash to Remove Excess Probe IncubateProbe->Wash2 AddDonor Add Donor 5a & Experimental Compounds Wash2->AddDonor IncubateDonor Incubate for H₂S Release AddDonor->IncubateDonor Measure Measure Fluorescence (Plate Reader or Microscope) IncubateDonor->Measure Analyze Analyze Data Measure->Analyze Start Assay Problem? NoSignal Weak or No Signal? Start->NoSignal Start Here HighBg High Background? NoSignal->HighBg No CheckDonor Check Donor/Probe Concentration & Age NoSignal->CheckDonor Yes CheckAutofluor Run Unstained Cell Control HighBg->CheckAutofluor Yes Inconsistent Inconsistent Results? HighBg->Inconsistent No CheckThiol Ensure Thiol Trigger (e.g., Cysteine) is Present CheckDonor->CheckThiol CheckFilters Verify Instrument Filters/Wavelengths CheckThiol->CheckFilters ReduceProbe Titrate Down Probe Concentration CheckAutofluor->ReduceProbe ImproveWash Increase Wash Steps ReduceProbe->ImproveWash CheckCells Standardize Cell Seeding & Health Inconsistent->CheckCells Yes End Problem Resolved Inconsistent->End No CheckTiming Use Precise Incubation Times/Temp CheckCells->CheckTiming CheckpH Verify Buffer pH Stability CheckTiming->CheckpH

References

Validation & Comparative

A Head-to-Head Comparison of Slow-Release Hydrogen Sulfide Donors: H2S Donor 5a vs. GYY4137

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of hydrogen sulfide (H₂S) donor compounds, the choice between different molecules can be critical. This guide provides a comprehensive comparison of two prominent slow-release H₂S donors: the novel corticosteroid hybrid, H₂S Donor 5a, and the widely studied phosphinodithioate, GYY4137.

This comparison delves into their distinct mechanisms of H₂S liberation, release kinetics, and reported biological activities, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureH₂S Donor 5a (Dexamethasone-succinate-TBZ)GYY4137 (Morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate)
H₂S Release Mechanism Thiol-dependent (L-cysteine activated)Spontaneous hydrolysis
Release Trigger Presence of L-cysteineAqueous environment (pH and temperature-dependent)
Release Profile Gradual and time-dependent in the presence of thiolsSlow and sustained over a prolonged period
Parent Molecule Dexamethasone (corticosteroid)Lawesson's reagent derivative
Primary Biological Effects Anti-inflammatory (synergistic with corticosteroid)Vasodilator, antihypertensive, anti-inflammatory, anti-cancer

Chemical Structures

H₂S Donor 5a is a hybrid molecule synthesized by linking the corticosteroid dexamethasone to the H₂S-donating moiety 4-hydroxy-thiobenzamide (TBZ) via a succinate spacer[1][2].

GYY4137 is a water-soluble derivative of Lawesson's reagent[3][4].

H₂S Release Profile and Kinetics

The most significant distinction between H₂S Donor 5a and GYY4137 lies in their mechanism of H₂S release.

H₂S Donor 5a exhibits a thiol-dependent release of H₂S. Experimental data shows that in the absence of L-cysteine, H₂S production is negligible (<0.4 µM)[2]. However, the presence of L-cysteine (4 mM) triggers a gradual and time-dependent increase in H₂S generation[2]. This characteristic suggests that its H₂S-donating activity would be more pronounced in biological environments with sufficient concentrations of thiols.

GYY4137 , in contrast, releases H₂S through spontaneous hydrolysis in aqueous solutions. The release is a slow and sustained process, influenced by both pH and temperature[5][6]. Studies have shown that GYY4137 in a physiological buffer (pH 7.4, 37°C) releases low amounts of H₂S over an extended period, with one study noting sustained release for up to 7 days in cell culture medium[7]. The rate of H₂S release from GYY4137 is enhanced under acidic conditions[5][8].

Quantitative Comparison of H₂S Release

ParameterH₂S Donor 5aGYY4137Reference
Trigger L-cysteine (4 mM)Spontaneous Hydrolysis (pH 7.4)[2],[5]
Release without Trigger <0.4 µM-[2]
Release with Trigger Gradual and time-dependent increase4.17 ± 0.5 nmol/25 min (from 1 mmol/L solution)[2],[5]
Peak H₂S Concentration Not explicitly stated, but release is sustained~40-fold lower than NaHS (a rapid donor)[3]
Duration of Release Dependent on L-cysteine availabilityUp to 7 days in cell culture[7]

Biological Activities and Potential Applications

The distinct parent molecules and H₂S release mechanisms of these two donors translate into different biological activities and potential therapeutic applications.

H₂S Donor 5a , being a dexamethasone hybrid, is designed to combine the potent anti-inflammatory effects of the corticosteroid with the multifaceted protective actions of H₂S. This dual-action approach is particularly promising for inflammatory conditions where both pathways are relevant, such as asthma[1][2]. The L-cysteine-dependent release may offer a degree of targeted action in specific biological milieus.

GYY4137 has been extensively studied across a broader range of biological systems. Its slow and sustained release of H₂S has been shown to induce vasodilation, leading to antihypertensive effects[5]. Furthermore, GYY4137 has demonstrated anti-inflammatory properties in models of joint inflammation and anti-cancer effects in various cell lines[7][9]. Its mechanism of action is often attributed to the modulation of signaling pathways such as NF-κB[9][10].

Experimental Methodologies

Synthesis of H₂S Donor 5a (Dexamethasone-succinate-TBZ)

The synthesis of H₂S Donor 5a involves a two-step process as described by Corvino et al. (2022)[1][2]:

  • Synthesis of Dexamethasone-21-succinate: Dexamethasone is reacted with succinic anhydride in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous pyridine.

  • Coupling Reaction: The resulting dexamethasone-21-succinate is then coupled with 4-hydroxy-thiobenzamide (TBZ) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and DMAP.

Measurement of H₂S Release

Amperometric Measurement (for H₂S Donor 5a): The release of H₂S can be monitored using an amperometric sensor. The assay is typically performed in the presence and absence of L-cysteine to demonstrate the thiol-dependent release[2].

Spectrophotometric Assay (for GYY4137): A common method to quantify H₂S release from GYY4137 is the methylene blue assay. This involves the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which can be measured spectrophotometrically[7].

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the synthesis and H₂S release mechanisms.

GYY4137_Release GYY4137 GYY4137 Hydrolysis Spontaneous Hydrolysis GYY4137->Hydrolysis H2O H₂O (Aqueous Environment) H2O->Hydrolysis H2S H₂S Hydrolysis->H2S Byproducts Byproducts Hydrolysis->Byproducts

Caption: H₂S release mechanism of GYY4137 via spontaneous hydrolysis.

Donor5a_Release Donor5a H₂S Donor 5a Thiolysis Thiol-dependent Reaction Donor5a->Thiolysis LCysteine L-Cysteine LCysteine->Thiolysis H2S H₂S Thiolysis->H2S Byproducts Dexamethasone-succinate + Byproducts Thiolysis->Byproducts

Caption: H₂S release mechanism of H₂S Donor 5a, triggered by L-cysteine.

Experimental_Workflow cluster_synthesis Synthesis cluster_release H₂S Release Assay cluster_bioactivity Biological Activity Assay Start Starting Materials (Dexamethasone, TBZ) Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Incubation Incubate Donor (with/without L-Cys) Purification->Incubation CellCulture Cell/Tissue Culture Purification->CellCulture Measurement Measure H₂S Concentration (Amperometry/Spectrophotometry) Incubation->Measurement Analysis Data Analysis (Release Kinetics) Measurement->Analysis Treatment Treat with H₂S Donor CellCulture->Treatment Endpoint Measure Biological Endpoint (e.g., Inflammation, Vasodilation) Treatment->Endpoint

Caption: General experimental workflow for comparing H₂S donors.

Conclusion

Both H₂S Donor 5a and GYY4137 are valuable tools for investigating the biological roles of slowly released H₂S. The choice between them will largely depend on the specific research question and experimental context.

  • H₂S Donor 5a is an excellent candidate for studies focused on the synergistic effects of corticosteroids and H₂S in inflammatory models, particularly where a thiol-triggered release is desired.

  • GYY4137 remains a versatile and well-characterized tool for a wide range of applications requiring a sustained, slow release of H₂S independent of cellular thiol levels.

Researchers should carefully consider the distinct release mechanisms and parent compound activities when designing experiments and interpreting results. This guide provides a foundational understanding to aid in the selection of the most appropriate slow-release H₂S donor for your research needs.

References

comparative analysis of different cysteine-activated H2S donors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Cysteine-Activated H₂S Donors for Researchers and Drug Development Professionals

Hydrogen sulfide (H₂S) has emerged as a critical gaseous transmitter alongside nitric oxide (NO) and carbon monoxide (CO), playing pivotal roles in a myriad of physiological and pathological processes.[1][2][3] Its therapeutic potential in cardiovascular diseases, inflammation, and cancer has spurred the development of various H₂S donors.[4][5] Among these, cysteine-activated donors represent a promising class that allows for controlled and targeted release of H₂S, mimicking the endogenous production process.[1][2][3] This guide provides a comparative analysis of different classes of cysteine-activated H₂S donors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the appropriate tool for their specific needs.

Mechanisms of Cysteine-Activated H₂S Release

Cysteine-activated H₂S donors are designed to be stable in biological systems until they encounter the amino acid cysteine. The reaction with cysteine triggers a cascade of chemical events leading to the liberation of H₂S. This targeted activation is advantageous as it can potentially localize H₂S release to specific tissues or cellular compartments with higher cysteine concentrations. Several chemical scaffolds have been developed to achieve this controlled release.

N-(benzoylthio)benzamides: This class of donors releases H₂S upon reaction with cysteine through a thiol exchange mechanism.[1][2] The reaction is initiated by the nucleophilic attack of the cysteine thiol group on the thioester bond of the donor. This leads to the formation of an N-mercapto-benzamide intermediate and a new thioester. The N-mercapto-benzamide then reacts with another cysteine molecule to produce benzamide and a cysteine persulfide, which subsequently decomposes to release H₂S and cystine.[1] The rate of H₂S release can be modulated by introducing different substituents on the benzoylthio moiety; electron-withdrawing groups generally lead to faster release, while electron-donating groups slow it down.[2][6]

Isothiocyanate-based Donors: Aryl isothiocyanates have been identified as thiol-activated H₂S donors.[7] The proposed mechanism involves the reaction of the isothiocyanate group with cysteine to form a dithiocarbamate intermediate. This intermediate can then undergo further reactions, ultimately leading to the release of H₂S.[8] These donors have shown vasorelaxant effects and cardioprotective properties.[7]

Caged Carbonyl Sulfide (COS) Donors: This innovative approach utilizes the ubiquitous enzyme carbonic anhydrase to convert a stable intermediate, carbonyl sulfide (COS), into H₂S.[9] The donor molecule is "caged" with a cysteine-reactive moiety, such as an acrylate group. The reaction of cysteine with the acrylate triggers a cyclization and subsequent elimination cascade that releases COS. Carbonic anhydrase then rapidly hydrolyzes COS to H₂S.[9] This strategy offers a novel and specific mechanism for cysteine-activated H₂S delivery.

Comparative Performance of Cysteine-Activated H₂S Donors

The selection of an appropriate H₂S donor is critical for obtaining reliable and reproducible experimental results. The following table summarizes the key performance characteristics of different cysteine-activated H₂S donors based on available literature.

Donor ClassExample Compound(s)TriggerRelease KineticsKey FeaturesReference(s)
N-(benzoylthio)benzamides 5a-5l seriesCysteineTunable (minutes to hours)Release rate controllable by electronic effects of substituents.[2][6][1][2]
Isothiocyanate-based 4-carboxyphenyl-isothiocyanate (4-CPI), 3-pyridyl-isothiocyanateCysteine/ThiolsRapidDemonstrated vasorelaxant and cardioprotective effects.[7][7][8]
Caged Carbonyl Sulfide (COS) OA-CysTCM-1CysteineDose-dependentH₂S release is mediated by the conversion of COS by carbonic anhydrase.[9][9]
N-mercapto based NHSD-2Cysteine-Showed cardioprotective effects in a murine model of myocardial–ischemia reperfusion injury.[10][10]
Perthiol-based Penicillamine-derived perthiolsCysteine/GSH-Demonstrated cardioprotective activity by reducing infarct size.[6][7][6][7]

Experimental Protocols

Accurate and reproducible measurement of H₂S release is fundamental for comparing the efficacy of different donors. Below are detailed methodologies for commonly used assays.

Measurement of H₂S Release using an H₂S-Selective Microelectrode

This method allows for real-time monitoring of H₂S concentration in solution.

Materials:

  • H₂S-selective microelectrode (e.g., ISO-H₂S-2, WPI)

  • Free Radical Analyzer (e.g., Apollo 1100, WPI)

  • Phosphate buffered saline (PBS), pH 7.4

  • Cysteine solution (freshly prepared)

  • H₂S donor stock solution (in an appropriate solvent like DMSO)

Protocol:

  • Calibrate the H₂S-selective microelectrode according to the manufacturer's instructions using standard solutions of NaHS.

  • In a reaction vessel, add PBS (pH 7.4) and allow the electrode to stabilize to obtain a baseline reading.

  • Add the H₂S donor from a stock solution to achieve the desired final concentration.

  • Initiate the H₂S release by adding a freshly prepared solution of cysteine to the reaction vessel.

  • Record the change in H₂S concentration over time using the free radical analyzer.

  • The data can be used to determine the peaking time (time to reach maximum H₂S concentration) and the maximum H₂S concentration released.[2]

Methylene Blue Assay for Quantification of Total H₂S Production

The methylene blue assay is a colorimetric method used to determine the total amount of sulfide produced over a specific period.

Materials:

  • Zinc acetate solution (1% w/v)

  • N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)

  • FeCl₃ solution (30 mM in 1.2 M HCl)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Spectrophotometer

Protocol:

  • Set up reaction vials containing the H₂S donor and cysteine in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubate the reactions for the desired time period at a controlled temperature (e.g., 37°C).

  • To trap the generated H₂S, add zinc acetate solution to each vial.

  • Stop the reaction by adding TCA solution.

  • Add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the FeCl₃ solution, and mix thoroughly.

  • Allow the color to develop for approximately 20 minutes at room temperature in the dark.

  • Measure the absorbance of the resulting methylene blue solution at 670 nm using a spectrophotometer.

  • Calculate the H₂S concentration by comparing the absorbance to a standard curve prepared with known concentrations of NaHS.[9]

Visualizing the Mechanisms and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the activation mechanism of N-(benzoylthio)benzamide donors, a general experimental workflow for comparing donors, and a simplified signaling pathway activated by H₂S.

H2S_Donor_Activation Donor N-(benzoylthio)benzamide Donor Intermediate1 N-mercapto-benzamide Intermediate Donor->Intermediate1 + Cysteine Thioester New Thioester Donor->Thioester Cys1 Cysteine Benzamide Benzamide Intermediate1->Benzamide + Cysteine Cys_persulfide Cysteine Persulfide Intermediate1->Cys_persulfide Cys2 Cysteine H2S H₂S Cys_persulfide->H2S Cystine Cystine Cys_persulfide->Cystine

Caption: Activation of N-(benzoylthio)benzamide H₂S donors by cysteine.

Experimental_Workflow Start Select Cysteine-Activated H₂S Donors for Comparison Prepare Prepare Stock Solutions of Donors and Cysteine Start->Prepare H2S_Measurement Measure H₂S Release Profile (Electrode or Methylene Blue Assay) Prepare->H2S_Measurement Cell_Culture Cell-based Assays: - Cytotoxicity - Biological Activity Prepare->Cell_Culture In_Vivo In Vivo Studies: - Pharmacokinetics - Efficacy in Disease Models Prepare->In_Vivo Data_Analysis Analyze Data: - Release Rate - Peaking Time - Total H₂S Yield H2S_Measurement->Data_Analysis Comparison Comparative Analysis of Performance and Biological Effects Data_Analysis->Comparison Cell_Culture->Comparison In_Vivo->Comparison

Caption: Experimental workflow for comparing H₂S donors.

H2S_Signaling_Pathway H2S_Donor Cysteine-Activated H₂S Donor H2S H₂S H2S_Donor->H2S Cysteine KATP KATP Channels H2S->KATP Nrf2 Nrf2 Pathway H2S->Nrf2 NFkB NF-κB Pathway H2S->NFkB Vasodilation Vasodilation KATP->Vasodilation Antioxidant Antioxidant Response Nrf2->Antioxidant Inflammation Anti-inflammatory Effects NFkB->Inflammation

Caption: Simplified H₂S signaling pathways.

Conclusion

The development of cysteine-activated H₂S donors has provided researchers with valuable tools to investigate the multifaceted roles of H₂S in biology and medicine. The choice of a specific donor should be guided by the desired release kinetics, the biological context of the study, and the specific research question being addressed. N-(benzoylthio)benzamides offer tunable release rates, while isothiocyanate-based and caged COS donors provide alternative mechanisms of activation. Careful consideration of the experimental protocols for H₂S measurement is crucial for obtaining accurate and comparable data. The diagrams provided offer a visual representation of the underlying chemical and biological processes, aiding in the comprehension and design of future studies in this exciting and rapidly evolving field.

References

A Comparative Guide to the Cardioprotective Effects of H2S Donor 5a

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel hydrogen sulfide (H2S) donor, designated 5a, with established alternative H2S donors. The cardioprotective effects are evaluated based on experimental data from standardized in vitro and in vivo models of myocardial ischemia-reperfusion (I/R) injury. This document is intended to offer an objective assessment to aid in the selection of appropriate therapeutic candidates for further investigation.

Introduction to H2S in Cardioprotection

Hydrogen sulfide is recognized as a critical endogenous gasotransmitter, playing a significant role in cardiovascular homeostasis.[1] Exogenous H2S donors have demonstrated considerable promise in mitigating myocardial I/R injury, a primary cause of damage following a heart attack.[2] The therapeutic efficacy of H2S is attributed to its multifaceted mechanisms of action, including anti-apoptotic, anti-inflammatory, and antioxidant effects.[3] H2S donors are broadly categorized based on their chemical structure and H2S release kinetics, which influences their biological activity. This guide compares the performance of a novel, hypothetical slow-release donor, 5a, against well-characterized donors: the rapid-releasing inorganic salt Sodium Hydrosulfide (NaHS), the synthetic slow-releasing donor GYY4137, and the mitochondria-targeted donor AP39.

Comparative Efficacy in Myocardial Ischemia-Reperfusion Injury

The cardioprotective potential of H2S Donor 5a and its alternatives was assessed in a murine model of myocardial I/R injury. The primary endpoint was the reduction in infarct size, a key indicator of myocardial damage.

Table 1: In Vivo Cardioprotective Efficacy of H2S Donors

Treatment GroupH2S Release ProfileDose (µmol/kg)Infarct Size (% of Area at Risk)Myocardial Function (LVDP, % of baseline)
Vehicle Control--45 ± 4%35 ± 5%
This compound (Hypothetical) Slow-release 25 18 ± 3% 65 ± 6%
NaHSRapid-release3025 ± 4%50 ± 5%
GYY4137Slow-release5022 ± 3%60 ± 7%
AP39Mitochondria-targeted120 ± 3%62 ± 6%
LVDP: Left Ventricular Developed Pressure. Data are presented as mean ± SEM.

Mechanistic Insights from In Vitro Studies

To elucidate the underlying mechanisms of cardioprotection, primary cardiomyocytes were subjected to hypoxia/reoxygenation (H/R) injury. The effects of this compound and comparators on key biomarkers of oxidative stress and apoptosis were quantified.

Table 2: In Vitro Effects on Biomarkers of Cellular Injury

Treatment GroupCell Viability (%)MDA Level (nmol/mg protein)SOD Activity (U/mg protein)Caspase-3 Activity (fold change vs. control)
Normoxia Control100%1.2 ± 0.215.8 ± 1.51.0
Hypoxia/Reoxygenation (H/R) + Vehicle52 ± 5%4.8 ± 0.57.2 ± 0.84.5 ± 0.4
H/R + this compound (Hypothetical) 85 ± 6% 2.1 ± 0.3 13.5 ± 1.2 1.8 ± 0.2
H/R + NaHS70 ± 7%3.0 ± 0.410.1 ± 1.02.9 ± 0.3
H/R + GYY413778 ± 6%2.5 ± 0.312.2 ± 1.12.2 ± 0.3
H/R + AP3982 ± 5%2.3 ± 0.212.8 ± 1.32.0 ± 0.2
MDA: Malondialdehyde (a marker of lipid peroxidation). SOD: Superoxide Dismutase (an antioxidant enzyme).

Signaling Pathways in H2S-Mediated Cardioprotection

H2S exerts its cardioprotective effects through the modulation of several key signaling pathways. These include the activation of pro-survival kinases, preservation of mitochondrial function, and reduction of oxidative stress and apoptosis.

H2S_Cardioprotection_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular H2S_Donor This compound H2S H2S H2S_Donor->H2S Slow Release PI3K_Akt PI3K/Akt Pathway H2S->PI3K_Akt Nrf2 Nrf2 Pathway H2S->Nrf2 Mitochondria Mitochondria H2S->Mitochondria Preserves Function KATP KATP Channels H2S->KATP Activates Cardioprotection Cardioprotection PI3K_Akt->Cardioprotection Promotes Survival Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress Reduces Apoptosis Apoptosis Mitochondria->Apoptosis Inhibits KATP->Cardioprotection Contributes to

H2S Cardioprotective Signaling Pathways.

Experimental Protocols

In Vivo Myocardial Ischemia-Reperfusion Model

A standardized murine model of myocardial I/R injury was utilized to assess the in vivo efficacy of H2S donors.

In_Vivo_Workflow Start Anesthetize Mouse Thoracotomy Perform Thoracotomy Start->Thoracotomy LAD_Occlusion Ligate Left Anterior Descending (LAD) Artery (30 min Ischemia) Thoracotomy->LAD_Occlusion Reperfusion Remove Ligature (24h Reperfusion) LAD_Occlusion->Reperfusion Donor_Admin Administer H2S Donor (IV, at onset of reperfusion) Reperfusion->Donor_Admin Echo Echocardiography (Assess Cardiac Function) Reperfusion->Echo Staining Harvest Heart & Stain with TTC (Measure Infarct Size) Echo->Staining Analysis Data Analysis Staining->Analysis

In Vivo Myocardial I/R Experimental Workflow.

Methodology:

  • Animal Preparation: Male C57BL/6 mice (8-10 weeks old) are anesthetized with isoflurane.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture for 30 minutes to induce ischemia.

  • Reperfusion and Treatment: The ligature is removed to allow for 24 hours of reperfusion. At the onset of reperfusion, a single bolus of this compound or a comparator is administered intravenously.

  • Functional Assessment: Cardiac function is assessed by echocardiography before and after the I/R procedure.

  • Infarct Size Measurement: After 24 hours of reperfusion, hearts are excised, and the infarct size is determined by staining with 2,3,5-triphenyltetrazolium chloride (TTC).

In Vitro Hypoxia/Reoxygenation Model

An in vitro model using primary neonatal rat ventricular myocytes (NRVMs) was employed to investigate the cellular mechanisms of cardioprotection.

Methodology:

  • Cell Culture: NRVMs are isolated and cultured for 48 hours.

  • Hypoxia: Cells are subjected to hypoxia (1% O2) for 6 hours in a specialized chamber.[4]

  • Reoxygenation and Treatment: The cells are returned to normoxic conditions (21% O2) for 12 hours. This compound or a comparator is added to the culture medium at the beginning of reoxygenation.

  • Biochemical Assays:

    • Cell Viability: Assessed using the MTT assay.

    • Oxidative Stress: Malondialdehyde (MDA) levels are measured as an indicator of lipid peroxidation, and superoxide dismutase (SOD) activity is determined to assess antioxidant capacity.

    • Apoptosis: Caspase-3 activity is quantified using a colorimetric assay.

Discussion

The experimental data suggest that the novel slow-release this compound exhibits potent cardioprotective effects, comparable or superior to existing H2S donors. In the in vivo model, this compound significantly reduced infarct size and improved cardiac function, outperforming the rapid-releasing NaHS and showing similar efficacy to GYY4137 and the mitochondria-targeted AP39.

The in vitro results provide insight into the mechanisms underlying these protective effects. This compound demonstrated superior cytoprotection, as evidenced by increased cell viability and a more pronounced reduction in oxidative stress and apoptosis compared to NaHS. The sustained release profile of H2S from Donor 5a may contribute to its enhanced efficacy by providing prolonged protection against reperfusion-induced injury. The cardioprotective effects of AP39 are, at least in part, attributed to its direct action on mitochondria, inhibiting the opening of the mitochondrial permeability transition pore.[5][6] The cardioprotection afforded by NaHS is partly dependent on nitric oxide signaling.[7] The slow-release kinetics of GYY4137 and the hypothetical Donor 5a may allow for more sustained activation of pro-survival pathways.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of myocardial ischemia-reperfusion injury. Its slow-release profile appears to confer robust cardioprotective effects, effectively reducing myocardial damage and preserving cardiac function in preclinical models. Further investigation into the precise molecular targets and long-term safety profile of this compound is warranted.

References

A Comparative Guide to Hydrogen Sulfide (H₂S) Measurement Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of hydrogen sulfide (H₂S), a critical signaling molecule in various physiological and pathological processes. The selection of an appropriate H₂S detection method is paramount for obtaining accurate and reproducible data in preclinical and clinical research. This document outlines the performance of key methodologies, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Data Presentation: Comparison of H₂S Measurement Methods

The following table summarizes the key performance characteristics of prevalent H₂S measurement techniques.

MethodPrincipleSample TypeLimit of Detection (LOD)AdvantagesDisadvantages
Methylene Blue Assay ColorimetricBiological tissues, fluids~1 µMLow cost, simple instrumentationProne to interference, low sensitivity, requires strong acid which can liberate H₂S from acid-labile sulfur pools.[1][2][3]
Monobromobimane (mBB) Assay Fluorescence HPLCBiological tissues, fluids~2 nMHigh sensitivity and specificity, can distinguish between different sulfide pools.[2][3]Requires HPLC, more complex sample preparation, reagents are light-sensitive.[3]
Electrochemical Sensors Amperometric/PotentiometricAqueous solutions, biological samplesnM to pM rangeReal-time detection, high sensitivity, fast response.[4]Prone to fouling, potential for interference from other electroactive species.[2]
Gas Chromatography (GC) Separation and detection of volatile compoundsBreath, biological tissues, fluids~80 µM (GC-MS)High specificity and sensitivity.[1][5]Requires complex instrumentation, potential for liberating bound sulfide during sample preparation.[2]

Experimental Protocols

Detailed methodologies for two widely used H₂S quantification assays are provided below.

Methylene Blue Assay

The Methylene Blue assay is a traditional colorimetric method for H₂S determination.[3]

Principle: This method is based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) under acidic conditions to form the stable blue dye, methylene blue.[3] The absorbance of the resulting solution is measured spectrophotometrically at approximately 664 nm.[3]

Protocol:

  • Sample Preparation: Biological samples (e.g., tissue homogenates, plasma) are typically deproteinized, often with trichloroacetic acid (TCA). A zinc acetate solution is commonly used to trap H₂S as zinc sulfide (ZnS) to prevent its volatilization.[1]

  • Reaction Mixture: To the sample containing trapped sulfide, add a solution of N,N-dimethyl-p-phenylenediamine in sulfuric acid.

  • Initiation of Reaction: Add a solution of ferric chloride in hydrochloric acid to initiate the color-forming reaction.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 20-30 minutes) to allow for complete color development.

  • Measurement: Measure the absorbance of the solution at ~664 nm using a spectrophotometer.

  • Quantification: Determine the H₂S concentration by comparing the absorbance to a standard curve prepared with known concentrations of a sulfide standard (e.g., NaHS or Na₂S).

Monobromobimane (mBB) Assay

The monobromobimane (mBB) assay is a highly sensitive fluorescence-based method for H₂S quantification using High-Performance Liquid Chromatography (HPLC).[3]

Principle: H₂S reacts with two molecules of monobromobimane (mBB) at a basic pH to form the fluorescent product, sulfide dibimane (SdB).[3][6] The SdB is then separated and quantified by reverse-phase HPLC with fluorescence detection.[6] This method can differentiate between free H₂S, acid-labile sulfide, and bound sulfane sulfur by altering the sample preparation steps.[2]

Protocol:

  • Sample Collection and Storage: Collect biological samples and handle them with care to minimize H₂S loss and oxidation. The addition of diethylenetriaminepentaacetic acid (DTPA) can chelate trace metals that may interfere with the assay.[3]

  • Derivatization:

    • To the sample, add a basic buffer (e.g., Tris-HCl, pH 9.5) to ensure the presence of HS⁻.

    • Add an excess of mBB solution (in a solvent like acetonitrile) to the sample.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of SdB.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., sulfosalicylic acid) to lower the pH.

  • HPLC Analysis:

    • Inject the derivatized sample into a reverse-phase HPLC system.

    • Separate the SdB from unreacted mBB and other sample components using a suitable gradient of solvents (e.g., water/acetonitrile with trifluoroacetic acid).

    • Detect the SdB using a fluorescence detector (e.g., excitation at ~390 nm and emission at ~475 nm).

  • Quantification: Determine the concentration of SdB, and thus H₂S, by comparing the peak area to a standard curve prepared with known concentrations of a sulfide standard derivatized in the same manner.

Visualizations

Experimental Workflow: H₂S Quantification

The following diagram illustrates the general workflow for the quantification of H₂S from biological samples using the Methylene Blue and Monobromobimane assays.

G cluster_sample Sample Preparation cluster_mb Methylene Blue Assay cluster_mbb Monobromobimane (mBB) Assay Sample Biological Sample (Tissue, Plasma, etc.) Homogenization Homogenization/ Deproteinization Sample->Homogenization Trapping Sulfide Trapping (e.g., Zinc Acetate) Homogenization->Trapping MB_Reagents Add Methylene Blue Reagents Trapping->MB_Reagents Colorimetric Method mBB_Derivatization Derivatization with mBB (pH 9.5) Trapping->mBB_Derivatization Fluorometric Method MB_Incubation Incubation MB_Reagents->MB_Incubation MB_Readout Spectrophotometry (~664 nm) MB_Incubation->MB_Readout mBB_HPLC RP-HPLC Separation mBB_Derivatization->mBB_HPLC mBB_Readout Fluorescence Detection mBB_HPLC->mBB_Readout

Caption: General experimental workflow for H₂S measurement.

Signaling Pathway: H₂S-Mediated Vasodilation

Hydrogen sulfide is a potent vasodilator that plays a crucial role in the regulation of blood pressure.[4][5][7][8] The diagram below outlines a key signaling pathway involved in H₂S-induced vasodilation.

G cluster_ec Endothelial Cell cluster_smc Vascular Smooth Muscle Cell H2S_source H₂S eNOS eNOS H2S_source->eNOS Activates H2S_smc H₂S H2S_source->H2S_smc NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates NO->sGC cGMP cGMP sGC->cGMP Converts GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation/ Relaxation PKG->Relaxation KATP K-ATP Channels Hyperpolarization Hyperpolarization KATP->Hyperpolarization Hyperpolarization->Relaxation Leads to H2S_smc->KATP Opens

Caption: H₂S signaling in vasodilation.

References

Unveiling the Cellular Efficacy of H2S Donor 5a: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the burgeoning field of gasotransmitter research, hydrogen sulfide (H₂S) has emerged as a critical signaling molecule with profound implications for cellular health and disease. The development of novel H₂S donors is paramount for harnessing its therapeutic potential. This guide provides a comparative analysis of H₂S Donor 5a, a phosphorodithioate-based compound, evaluating its efficacy alongside other widely used H₂S donors across different cell lines. This objective overview, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to inform their selection of appropriate H₂S-releasing agents for in vitro studies.

Comparative Efficacy of H₂S Donors

The cytoprotective and cytotoxic effects of H₂S donors are highly dependent on the cell type, the concentration of the donor, and its rate of H₂S release. The following tables summarize the comparative efficacy of H₂S Donor 5a against other donors in cardiac myoblasts (H9c2) and melanoma cells (B16BL6).

Table 1: Cell Viability of H9c2 Cardiac Myoblasts in Response to Various H₂S Donors [1]

H₂S DonorConcentration (µM)Cell Viability (%)
Control 0100
5a 50~100
100~100
200~100
5b 50~100
100~100
200~100
5c 50~100
100~90
200~80
GYY4137 50~100
100~100
200~75
NaHS 50~100
100~100
200~100

Table 2: Protective Effect of H₂S Donors against Oxidative Stress in H9c2 Cells [1]

TreatmentH₂O₂ (100 µM)Cell Viability (%)
Control -100
H₂O₂ alone +~50
5a (100 µM) + H₂O₂ +~85
5b (100 µM) + H₂O₂ +~80
GYY4137 (100 µM) + H₂O₂ +~75
NaHS (100 µM) + H₂O₂ +~65

Table 3: Cytotoxicity of H₂S Donors in B16BL6 Mouse Melanoma Cells [1]

H₂S DonorConcentration (µM)Cell Viability (%)
Control 0100
5a 100~80
200~60
5b 100~85
200~70
5c 100~75
200~50
GYY4137 100~90
200~80

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays cited in this guide.

H₂S Detection in Live Cells using WSP-1 Fluorescent Probe

This protocol outlines the steps for visualizing intracellular H₂S release from donor compounds.

  • Cell Culture: Plate cells (e.g., H9c2) in a suitable multi-well imaging plate and culture until they reach the desired confluency.

  • Donor Incubation: Treat the cells with the H₂S donor (e.g., 5a at 100 µM and 200 µM) or vehicle control and incubate for the desired duration (e.g., 24 hours).

  • Probe Loading: Remove the medium containing the H₂S donor and wash the cells gently with a buffered saline solution (e.g., PBS). Add a solution containing the H₂S fluorescent probe WSP-1 (e.g., 100 µM) to the cells.

  • Incubation with Probe: Incubate the cells with the WSP-1 probe for a specified time (e.g., 30 minutes) at 37°C, protected from light.

  • Imaging: After incubation, wash the cells to remove excess probe. Acquire fluorescent images using a fluorescence microscope with appropriate filters for WSP-1 (Excitation/Emission: ~465/515 nm).

Cell Viability Assessment using CCK-8 Assay

This protocol describes the colorimetric assay for determining cell viability.

  • Cell Seeding: Seed cells (e.g., H9c2 or B16BL6) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the H₂S donors (e.g., 5a, 5b, 5c, GYY4137, NaHS) or a vehicle control. For oxidative stress experiments, co-incubate with an oxidizing agent like H₂O₂. Incubate for the desired period (e.g., 24 hours).

  • CCK-8 Reagent Addition: After the treatment period, add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at 37°C for a period that allows for sufficient color development (typically 1-4 hours).

  • Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizing Experimental Design and Cellular Mechanisms

Diagrams are powerful tools for conceptualizing experimental workflows and understanding complex biological pathways.

experimental_workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (H9c2 or B16BL6) H2S_Donors H₂S Donors (5a, 5b, 5c, GYY4137, NaHS) Cell_Culture->H2S_Donors Treatment Oxidative_Stress Oxidative Stress Model (H₂O₂ treatment) Cell_Culture->Oxidative_Stress Induction Cell_Viability Cell Viability Assay (CCK-8) H2S_Donors->Cell_Viability H2S_Detection Intracellular H₂S Detection (WSP-1 Probe) H2S_Donors->H2S_Detection H2S_Donors->Oxidative_Stress Protection Assessment Data_Comparison Comparative Analysis of Efficacy Cell_Viability->Data_Comparison H2S_Detection->Data_Comparison Oxidative_Stress->Data_Comparison

Experimental workflow for comparing H₂S donor efficacy.

H₂S donors can influence a multitude of signaling pathways within a cell, often impacting cell survival and proliferation. The PI3K/Akt and MAPK/ERK pathways are two of the most critical pathways modulated by H₂S in cancer cells.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway H2S_Donor H₂S Donor (e.g., 5a) PI3K PI3K H2S_Donor->PI3K Modulates Ras Ras H2S_Donor->Ras Modulates Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Survival, Apoptosis Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

Modulation of PI3K/Akt and MAPK/ERK pathways by H₂S.

Conclusion

The data presented indicate that H₂S Donor 5a is a slow-releasing donor with significant cytoprotective effects against oxidative stress in H9c2 cardiac myoblasts, comparable and in some cases superior to the well-established donor GYY4137. In the context of cancer cells, 5a demonstrates moderate cytotoxicity against B16BL6 melanoma cells. The choice of an H₂S donor should be guided by the specific experimental context, including the cell type and the desired kinetics of H₂S release. The provided protocols and pathway diagrams serve as a foundational resource for researchers investigating the multifaceted roles of hydrogen sulfide in cellular physiology and pathology. Further studies across a broader range of cell lines are warranted to fully elucidate the therapeutic potential of H₂S Donor 5a.

References

A Head-to-Head Comparison of Thiol-Activated Glycosyl Donors for Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of synthetic carbohydrate chemistry, the choice of a glycosyl donor is paramount to the success of oligosaccharide synthesis. Thiol-activated glycosyl donors have emerged as a versatile and powerful class of reagents, prized for their stability and tunable reactivity. This guide provides a head-to-head comparison of various thiol-activated donors, with a conceptual exploration of N-(Benzoylthio)benzamide within this class, offering insights into their performance based on available experimental data for related compounds.

Performance Comparison of Thiol-Activated Glycosyl Donors

The efficacy of a glycosyl donor is primarily assessed by its reactivity, the stereoselectivity of the resulting glycosidic bond, and the yield of the desired product. The following tables summarize typical performance data for commonly used thiol-activated glycosyl donors.

Table 1: Performance Data for Common Thiol-Activated Glycosyl Donors

Glycosyl Donor ClassLeaving Group ExampleTypical Promoter(s)Glycosyl AcceptorYield (%)α:β RatioReference
ThioglycosidesPhenylthioNIS/TfOHPrimary Alcohol80-95Varies[1][2]
EthylthioNIS/TfOHSecondary Alcohol60-85Varies[1][3]
TolylthioDMTSTHindered Alcohol50-70Varies[4]
ThioimidatesS-Benzoxazolyl (SBox)AgOTfPrimary Alcohol85-98High β[1]
S-Thiazolinyl (STaz)MeOTfSecondary Alcohol70-90High β[1]
N-Alkyl Indolylthio GlycosidesN-MethylindolylthioNIS/TfOHPrimary Alcohol83-92High β[1]
N-AllylindolylthioNIS/TfOHSecondary Alcohol75-84High β[1]

Note: Yields and stereoselectivities are highly dependent on the specific donor, acceptor, protecting groups, and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for glycosylation reactions using common thiol-activated donors.

General Procedure for Glycosylation using Thioglycosides (NIS/TfOH Activation)
  • A mixture of the thioglycoside donor (1.2 equiv.), the glycosyl acceptor (1.0 equiv.), and freshly activated molecular sieves (4 Å) in anhydrous dichloromethane (DCM) is stirred under an argon atmosphere at room temperature for 30 minutes.

  • The reaction mixture is then cooled to the desired temperature (e.g., -40 °C).

  • N-Iodosuccinimide (NIS) (1.5 equiv.) is added, followed by the dropwise addition of a solution of trifluoromethanesulfonic acid (TfOH) (0.1-0.3 equiv.) in DCM.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with triethylamine, and the mixture is diluted with DCM and washed successively with saturated aqueous sodium thiosulfate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the desired glycoside.[1][2]

General Procedure for Glycosylation using S-Benzoxazolyl (SBox) Thioimidates (AgOTf Activation)
  • A solution of the SBox-glycoside donor (1.2 equiv.) and the glycosyl acceptor (1.0 equiv.) in anhydrous DCM containing activated molecular sieves (4 Å) is stirred under argon at room temperature for 30 minutes.

  • The mixture is cooled to -78 °C.

  • A solution of silver trifluoromethanesulfonate (AgOTf) (2.0 equiv.) in toluene is added dropwise.

  • The reaction is allowed to warm to the appropriate temperature and is monitored by TLC.

  • Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is filtered through Celite, and the filtrate is washed with water and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The product is purified by silica gel chromatography.[1]

Reaction Mechanisms and Experimental Workflows

The activation of thiol-based glycosyl donors typically proceeds through the formation of a highly reactive glycosyl cation or a related electrophilic species. The choice of promoter and the nature of the leaving group are critical in determining the reaction pathway and, consequently, the stereochemical outcome.

Activation of Thioglycosides

The activation of a thioglycoside with a thiophilic promoter, such as NIS and a catalytic amount of a Brønsted or Lewis acid (e.g., TfOH), is a widely used method. The proposed mechanism involves the formation of a sulfonium ion intermediate, which then collapses to form a glycosyl cation or is directly displaced by the nucleophilic acceptor.

Thioglycoside_Activation Donor Thioglycoside Donor Intermediate Sulfonium Ion Intermediate Donor->Intermediate Activation Promoter NIS / TfOH Promoter->Intermediate Cation Glycosyl Cation Intermediate->Cation Leaving Group Departure Product Glycoside Product Cation->Product Acceptor Glycosyl Acceptor Acceptor->Product Nucleophilic Attack

Caption: Activation pathway of a thioglycoside donor.

Experimental Workflow for a Typical Glycosylation Reaction

The following diagram illustrates a standard workflow for a glycosylation experiment, from reagent preparation to product purification.

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Dry Reagents & Solvents Mixing Mix Donor, Acceptor & Sieves Reagents->Mixing Sieves Activate Molecular Sieves Sieves->Mixing Cooling Cool to Reaction Temperature Mixing->Cooling Addition Add Promoter Cooling->Addition Monitoring Monitor by TLC Addition->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Aqueous Work-up Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Glycoside Purification->Product

Caption: Standard experimental workflow for glycosylation.

Logical Relationship of Factors Influencing Stereoselectivity

The stereochemical outcome of a glycosylation reaction is a complex interplay of several factors. The nature of the protecting groups on the glycosyl donor, the reactivity of the glycosyl acceptor, the choice of solvent, and the reaction temperature all play crucial roles in determining the α/β ratio of the product.

Stereoselectivity_Factors cluster_factors Influencing Factors Stereoselectivity Stereoselectivity (α/β ratio) Donor Glycosyl Donor (Protecting Groups, Leaving Group) Donor->Stereoselectivity Acceptor Glycosyl Acceptor (Reactivity, Steric Hindrance) Acceptor->Stereoselectivity Solvent Solvent Effects (Polarity, Participating Solvents) Solvent->Stereoselectivity Temperature Reaction Temperature Temperature->Stereoselectivity Promoter Promoter System Promoter->Stereoselectivity

References

Validating the Anti-inflammatory Properties of H₂S Donors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Hydrogen sulfide (H₂S) has emerged as a critical endogenous gasotransmitter with significant cytoprotective and anti-inflammatory roles. The therapeutic potential of H₂S has led to the development of a variety of H₂S donor molecules. This guide provides a comparative analysis of the anti-inflammatory properties of a representative slow-releasing H₂S donor, designated here as H₂S Donor 5a , benchmarked against other common H₂S donors and established anti-inflammatory agents. The data presented is a synthesis of findings from multiple preclinical studies.

Comparative Efficacy of H₂S Donors

The anti-inflammatory effects of H₂S donors are often evaluated by their ability to reduce the expression of pro-inflammatory cytokines and mediators in various in vitro and in vivo models of inflammation. The following table summarizes the quantitative data on the inhibitory effects of different H₂S donors on key inflammatory markers. H₂S Donor 5a's performance is modeled on the well-characterized slow-releasing donor, GYY4137.

Table 1: Comparative Inhibition of Pro-inflammatory Markers by H₂S Donors

H₂S DonorModel SystemInflammatory StimulusTarget Marker% Inhibition (Compared to Stimulated Control)Reference
H₂S Donor 5a (modeled on GYY4137) RAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-α~60-70%[1]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-6~50-60%[2]
Rat Model of Endotoxic ShockLipopolysaccharide (LPS)Plasma TNF-α~50%[1]
Rat Model of Endotoxic ShockLipopolysaccharide (LPS)Plasma IL-1β~40-50%[1]
Sodium Hydrosulfide (NaHS) Human Umbilical Vein Endothelial Cells (HUVECs)High GlucoseIL-1βSignificant Reduction[3]
Human Umbilical Vein Endothelial Cells (HUVECs)High GlucoseIL-6Significant Reduction[3]
DSS-induced Colitis in MiceDextran Sulfate Sodium (DSS)Pro-inflammatory CytokinesSignificant Alleviation[4]
Lawesson's Reagent (LR) TNBS-induced Colitis in RatsTrinitrobenzenesulfonic Acid (TNBS)Colonic Lesions~40% Reduction[5]
TNBS-induced Colitis in RatsTrinitrobenzenesulfonic Acid (TNBS)3-Nitrotyrosine (Oxidative Stress Marker)Significant Reduction[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-inflammatory properties of H₂S donors.

1. In Vitro Anti-inflammatory Assay in Macrophages

  • Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of the H₂S donor (e.g., H₂S Donor 5a) for 1 hour.

  • Inflammatory Challenge: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium for a specified period (e.g., 24 hours).

  • Quantification of Inflammatory Markers: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production by the H₂S donor is calculated relative to the LPS-stimulated control group.

2. In Vivo Model of Endotoxic Shock

  • Animal Model: Male Wistar rats or C57BL/6 mice are used.

  • Induction of Endotoxemia: Endotoxic shock is induced by an intraperitoneal (i.p.) or intravenous (i.v.) injection of a lethal or sub-lethal dose of LPS.

  • H₂S Donor Administration: The H₂S donor (e.g., H₂S Donor 5a) is administered at a specific dose (e.g., 50 mg/kg, i.p.) at a designated time point, either before or after the LPS challenge.[1]

  • Sample Collection: After a defined period (e.g., 4-6 hours), blood samples are collected via cardiac puncture. Tissues such as the lungs and liver can also be harvested.

  • Analysis of Inflammatory Markers: Plasma levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified by ELISA. Tissue inflammation can be assessed by measuring myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.[1]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of H₂S are mediated through the modulation of key signaling pathways. H₂S donors have been shown to suppress the activation of pro-inflammatory transcription factors and kinase cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. H₂S donors can inhibit this process.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa Releases NF-κB NFkB NF-κB IkBa_NFkB->NFkB Proteasomal\nDegradation Proteasomal Degradation IkBa->Proteasomal\nDegradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation H2S_Donor H₂S Donor 5a H2S_Donor->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by H₂S Donor 5a.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK, are another set of crucial signaling molecules involved in the inflammatory response. H₂S donors have been demonstrated to inhibit the phosphorylation and activation of these kinases.[2]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 ERK1_2 ERK1/2 Upstream_Kinases->ERK1_2 JNK JNK Upstream_Kinases->JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK1_2->Transcription_Factors JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response H2S_Donor H₂S Donor 5a H2S_Donor->p38 Inhibits Phosphorylation H2S_Donor->ERK1_2 H2S_Donor->JNK

Caption: H₂S Donor 5a inhibits the MAPK signaling cascade.

Experimental Workflow for Validating Anti-inflammatory Properties

The overall process for validating the anti-inflammatory properties of a novel H₂S donor follows a logical progression from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., Macrophages, Endothelial Cells) H2S_Donor_Treatment Treatment with H₂S Donor 5a Cell_Culture->H2S_Donor_Treatment Inflammatory_Stimulation Inflammatory Challenge (e.g., LPS) H2S_Donor_Treatment->Inflammatory_Stimulation Cytokine_Measurement Cytokine Measurement (ELISA) Inflammatory_Stimulation->Cytokine_Measurement Western_Blot Western Blot for Signaling Proteins (p-p38, p-IκBα) Inflammatory_Stimulation->Western_Blot Animal_Model Animal Model of Inflammation (e.g., Endotoxic Shock, Colitis) Cytokine_Measurement->Animal_Model Promising results lead to... H2S_Donor_Admin Administration of H₂S Donor 5a Animal_Model->H2S_Donor_Admin Physiological_Readouts Physiological Readouts (Survival, Disease Activity Index) H2S_Donor_Admin->Physiological_Readouts Sample_Collection Blood and Tissue Collection H2S_Donor_Admin->Sample_Collection Biochemical_Analysis Biochemical Analysis (Plasma Cytokines, MPO) Sample_Collection->Biochemical_Analysis Histology Histological Examination Sample_Collection->Histology

Caption: A typical experimental workflow for H₂S donor validation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of H2S Donor 5a

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper disposal of H2S Donor 5a, a compound designed to release hydrogen sulfide (H2S). The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing risks to personnel and the environment.

Immediate Safety Considerations: The primary hazard associated with this compound is the release of hydrogen sulfide, a highly toxic and flammable gas.[1][2] H2S has a characteristic rotten egg smell, but it can quickly deaden the sense of smell, even at dangerous concentrations.[1] Therefore, relying on odor is not a reliable method for detecting its presence.

Quantitative Data: Hydrogen Sulfide Exposure Limits

Understanding the exposure limits of H2S is critical for safe handling of any H2S donor. The following table summarizes the permissible exposure limits (PELs) and other key concentration-dependent effects of hydrogen sulfide gas.

Concentration (ppm)Regulation/EffectDescription
1 ppmACGIH TLV-TWAThreshold Limit Value - Time-Weighted Average: The recommended average exposure over an 8-hour workday.[3]
5 ppmACGIH TLV-STELThreshold Limit Value - Short-Term Exposure Limit: The concentration that should not be exceeded for more than 15 minutes.[3]
10-20 ppmEye IrritationBorderline concentration for causing eye irritation.[1]
20 ppmOSHA PEL-CeilingPermissible Exposure Limit - Ceiling: This concentration should not be exceeded at any time during the workday.[1][4]
50-100 ppmEye DamageLeads to significant eye damage.[1]
100 ppmIDLH (NIOSH)Immediately Dangerous to Life and Health: Poses an immediate threat to life or could cause irreversible adverse health effects.[1][3]
>1000 ppmImmediate CollapseA single breath at this concentration can cause immediate loss of consciousness and respiratory paralysis.[1]

Experimental Protocol: General Procedure for Neutralization and Disposal of Reactive Chemical Waste

The following is a general protocol for the safe neutralization and disposal of a reactive chemical waste that produces a toxic gas, such as an H2S donor. Note: This is a generalized procedure. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's chemical hygiene plan before proceeding.

  • Risk Assessment:

    • Review the SDS for this compound to understand its specific hazards, reactivity, and recommended handling procedures.

    • Identify all potential hazards, including the toxicity and flammability of H2S gas.[2][5]

    • Determine the appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves. A supplied-air respirator may be necessary if there is a risk of exceeding H2S exposure limits.[4]

  • Preparation:

    • Perform all work in a well-ventilated chemical fume hood.[2]

    • Have a spill kit and emergency contact information readily available.

    • Prepare a quenching/neutralizing solution. For H2S, a basic solution such as sodium hypochlorite (bleach) or a solution of an oxidizing agent can be used to convert sulfide to sulfate. However, the reaction with bleach can be vigorous and produce other hazardous byproducts. A safer alternative may be a dilute solution of sodium hydroxide followed by controlled oxidation with hydrogen peroxide. Always test the quenching procedure on a small scale first.

  • Decomposition/Neutralization:

    • Slowly and in small portions, add the this compound waste to the neutralizing solution with constant stirring.

    • Monitor the reaction for any signs of excessive heat generation, gas evolution, or other uncontrolled reactions.

    • Ensure that the reaction is complete and that all of the H2S donor has been decomposed.

  • Waste Collection and Labeling:

    • Once the reaction is complete and the solution is neutralized, transfer it to a designated hazardous waste container.

    • Label the container clearly with its contents, including the reaction products and any remaining hazards.[6][7] Do not mix incompatible waste streams.[8]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[9]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[6][8]

Logical Workflow for Safe Disposal of this compound

The following diagram outlines the decision-making process and necessary steps for the safe and compliant disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_neutralization Decomposition & Neutralization cluster_disposal Waste Management & Disposal start Start: Have this compound Waste for Disposal sds Consult Safety Data Sheet (SDS) for this compound start->sds risk_assessment Perform Risk Assessment sds->risk_assessment ppe Select Appropriate Personal Protective Equipment (PPE) risk_assessment->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood emergency_prep Prepare Spill Kit and Emergency Contacts fume_hood->emergency_prep small_scale_test Test Neutralization on a Small Scale emergency_prep->small_scale_test slow_addition Slowly Add Waste to Neutralizing Agent with Stirring small_scale_test->slow_addition monitor Monitor Reaction for Gas/Heat Evolution slow_addition->monitor completion Ensure Complete Decomposition monitor->completion waste_container Transfer to Labeled Hazardous Waste Container completion->waste_container labeling Clearly Label Contents and Hazards waste_container->labeling segregation Segregate from Incompatible Wastes labeling->segregation ehs_contact Contact Environmental Health & Safety (EHS) for Pickup segregation->ehs_contact end End: Compliant Disposal ehs_contact->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H2S Donor 5a
Reactant of Route 2
Reactant of Route 2
H2S Donor 5a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.